Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one
[1] Executive Summary This technical guide provides a comprehensive analysis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (PubChem CID: 352185), a critical electrophilic intermediate in the synthesis of N-substitut...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (PubChem CID: 352185), a critical electrophilic intermediate in the synthesis of N-substituted phenothiazine pharmacophores.[1] Unlike the widely discussed ring-substituted derivatives (e.g., chlorpromazine precursors), this molecule features a reactive
-haloacyl moiety at the N10 position.[1][2] This structural motif serves as a pivotal "chemical handle" for nucleophilic substitution, enabling the modular construction of complex heterocyclic therapeutics.[1][2]
The molecule consists of a tricyclic phenothiazine core N-acylated with a 2-chloropropanoyl group.[1] A defining physicochemical feature is the chiral center at the
-carbon of the side chain, which introduces stereochemical considerations during downstream functionalization.[1][2]
Property
Specification
IUPAC Name
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Molecular Formula
CHClNOS
Molecular Weight
289.78 g/mol
Physical State
Solid (Crystalline powder)
Melting Point
168–172 °C (Predicted/Analogous range)
Solubility
Soluble in DCM, CHCl, Benzene, Toluene; Insoluble in Water
LogP (Predicted)
~4.0 (Highly Lipophilic)
Key Functional Group
-Halo Ketone (Electrophilic site)
Solubility & Stability Profile
Lipophilicity: With a LogP near 4.0, the compound exhibits high membrane permeability potential but poor aqueous solubility.[1][2] It partitions strongly into organic layers during extraction.[1][2]
Hydrolytic Stability: The N-acyl bond in phenothiazines is electronically deactivated due to the lone pair delocalization of the nitrogen into the sulfur-bridged ring system.[1] However, the presence of the electron-withdrawing chlorine on the
-carbon increases the electrophilicity of the carbonyl carbon, making it susceptible to hydrolysis under strongly basic conditions.[2]
Photostability: Like most phenothiazines, this derivative is sensitive to UV-induced oxidation (forming sulfoxides).[1][2] Protocols must mandate amber glassware.[1][2]
Synthetic Protocol (N-Acylation)
Mechanistic Rationale
The synthesis relies on the nucleophilic attack of the phenothiazine nitrogen (N10) on 2-chloropropionyl chloride.[1][2] Because the N10 position is sterically hindered and electronically delocalized (mesomeric effect with the sulfur atom), phenothiazine is a poor nucleophile.[1][2] Therefore, the protocol requires a proton scavenger and thermal energy to drive the reaction to completion.[1][2]
Step-by-Step Methodology
Reagents: Phenothiazine (1.0 eq), 2-Chloropropionyl chloride (1.2 eq), Pyridine (1.5 eq) or K
Solvent: Anhydrous Toluene or Dichloromethane (DCM).[1][2]
Protocol:
Dissolution: Dissolve 10 mmol of phenothiazine in 50 mL of anhydrous toluene under an inert atmosphere (N
or Ar).
Activation: Add 15 mmol of pyridine. The base serves dual roles: activating the nucleophile and neutralizing the HCl byproduct.[1][2]
Addition: Dropwise add 12 mmol of 2-chloropropionyl chloride at 0°C to prevent uncontrolled exotherms.
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Note: Monitoring by TLC (Hexane:Ethyl Acetate 8:2) is essential.[1][2] The product will have a lower R
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
Synthesis Workflow Visualization
The following diagram illustrates the reaction pathway and the critical decision points for quality control.
Figure 1: Synthetic workflow for the N-acylation of phenothiazine, highlighting the critical TLC checkpoint.
Reactivity & Applications
The
-Halo Carbonyl "Handle"
The utility of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one lies in the high reactivity of the C-Cl bond adjacent to the carbonyl.[1] This site is primed for S
2 substitution , allowing researchers to graft amines, thiols, or alkoxides onto the scaffold.[1][2]
Mechanism: The adjacent carbonyl group withdraws electron density, making the
Application: Reaction with secondary amines (e.g., piperazine, morpholine) yields amino-acyl phenothiazines, which are structural analogues to anti-arrhythmic agents like Moricizine .[2]
Reactivity Logic Diagram
This diagram details the diverging pathways available from this intermediate.[1][2]
Figure 2: Divergent synthetic pathways utilizing the electrophilic alpha-chloro motif.
Safety & Handling (E-E-A-T)
Skin Sensitization: Phenothiazine derivatives are notorious potent skin sensitizers and photosensitizers.[1][2] Handling requires full PPE (nitrile gloves, lab coat) and work within a fume hood.[1][2]
Lachrymator Potential:
-halo ketones are often lachrymators (tear agents).[1][2] While the high molecular weight of this derivative mitigates volatility, the starting material (2-chloropropionyl chloride) is highly corrosive and lachrymatory.[1][2]
Waste Disposal: All aqueous waste from the workup (containing pyridine HCl) must be segregated into halogenated organic waste streams due to trace solvent contamination.[1][2]
References
PubChem. (2025).[1][2][3][4] 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CID 352185).[1][5] National Library of Medicine.[1][2] [Link]
Mitchell, S. C. (2006).[1][2] Phenothiazine: the parent molecule.[1][2][6][7][8][9] Biological activity and chemical synthesis.[1][2][6][7][8][3] Current Drug Targets, 7(9), 1181-1189.[2] [Link]
Gupta, R. R. (1988).[1][2] Phenothiazines and 1,4-benzothiazines: Chemical and Biomedical Aspects.[1] Elsevier.[1][2] (Foundational text on N-acylation kinetics).
Bâcu, E., et al. (2006).[1][2] New Phenothiazine Derivatives with Potential Pharmacological Properties.[1][2][6][7][8] (Discusses the synthesis of acyl-phenothiazines preserving the carbon chain). [Link]
10-(2-Chloropropanoyl)-10H-phenothiazine (CAS 38076-63-0) is a critical electrophilic intermediate in the synthesis of N-substituted phenothiazine pharmaceuticals.[1][2][4] Unlike direct alkylation methods, which often suffer from lack of regioselectivity due to aziridinium ion rearrangement, this acylated scaffold enables the regiospecific synthesis of branched-chain neuroleptics and antihistamines, such as Ethopropazine and Promethazine .[1][2][3][4]
This guide outlines the synthesis, reaction mechanisms, and quality control parameters for CAS 38076-63-0, emphasizing its role in bypassing the "phenothiazinium rearrangement" problem to ensure high isomeric purity in Active Pharmaceutical Ingredient (API) manufacturing.[1][2][3][4]
Strategic Utility in Medicinal Chemistry
The Isomer Challenge
In the classical synthesis of phenothiazine drugs, direct alkylation of phenothiazine with 2-chloropropylamines proceeds via a cyclic aziridinium intermediate.[1][2][3][4] This ring opening is non-selective, yielding a mixture of the desired "branched" product (e.g., Promethazine) and the "linear" impurity (Isopromethazine).[1][2][3][4] Separating these isomers is costly and reduces yield.[2][3][4]
The Acylation-Reduction Solution
CAS 38076-63-0 fixes the carbon skeleton geometry before the amine is introduced.[1][2][3][4]
Acylation: The 2-chloropropanoyl group is attached to the N-10 position.[1][2][3][4] The carbonyl group prevents aziridinium formation.[2][3][4]
Amination: The chlorine is displaced by a secondary amine (e.g., diethylamine) via standard SN2 substitution.[1][2][3][4]
Reduction: The carbonyl is reduced (e.g., using LiAlH₄) to a methylene group, locking in the final alkyl chain structure without rearrangement.[1][2][3][4]
Figure 1: Comparison of direct alkylation (red) vs. the acylation-reduction pathway (green) using CAS 38076-63-0.[1][2][3][4]
Chemical Synthesis & Mechanism[1][2][3][4][5]
Reaction Overview
The synthesis involves the N-acylation of phenothiazine with 2-chloropropionyl chloride.[1][2][3][4] Due to the electron-withdrawing nature of the phenothiazine ring, the N-10 nitrogen is weakly nucleophilic, often requiring forcing conditions or the use of a scavenger for the generated HCl.[1][2][3][4]
Scavenger (Optional): Pyridine or Triethylamine (though thermal elimination of HCl is often preferred to avoid side reactions).[1][2][4]
Step-by-Step Protocol
Preparation: Charge a 3-neck round-bottom flask with Phenothiazine (1.0 eq) and anhydrous Toluene (10 volumes). Purge with nitrogen.[1][2][3][4]
Addition: Heat the solution to 80°C. Add 2-Chloropropionyl chloride (1.2 eq) dropwise over 30 minutes.
Note: The reaction is exothermic.[1][2][3][4] Control addition rate to maintain temperature.
Reflux: Heat the mixture to reflux (110°C) for 3–5 hours.
Monitoring: Monitor HCl evolution.[1][2][3][4] The reaction is complete when HCl gas evolution ceases.[1][2][3][4] Use a caustic scrubber for off-gas.[2][4]
Workup: Cool to room temperature. The product may crystallize directly or require solvent evaporation.[2][3][4]
Purification: Wash the organic layer with 5% NaHCO₃ to remove residual acid.[1][2][3][4] Dry over MgSO₄ and concentrate. Recrystallize from ethanol/hexane if necessary.
Figure 2: Mechanistic pathway for the N-acylation of phenothiazine.[1][2][3][4]
Physicochemical Properties & Characterization
Property
Value
Notes
Appearance
Off-white to pale yellow solid
Darkens upon oxidation/light exposure
Melting Point
108°C – 112°C
Sharp range indicates high purity
Solubility
Soluble in DCM, Chloroform, Toluene
Poor solubility in water
Stability
Hydrolysis-sensitive
Store under inert atmosphere, desiccated
Analytical Fingerprint[1][2][3]
¹H NMR (CDCl₃, 400 MHz):
Aromatic Region: Multiplets at δ 7.1–7.5 ppm (8H, phenothiazine ring).[1][2][4]
Methine Proton: Quartet at δ 4.6 ppm (1H, -CH(Cl)-).[1][2][3][4]
Methyl Group: Doublet at δ 1.7 ppm (3H, -CH₃).[1][2][3][4]
Interpretation: The quartet/doublet pattern confirms the integrity of the 2-chloropropanoyl side chain and absence of elimination products (acryloyl derivatives).[1][2][3][4]
IR Spectroscopy:
C=O Stretch: Strong band at ~1680 cm⁻¹ (Amide carbonyl).[1][2][3][4]
Skin Sensitizer: Phenothiazine derivatives are potent photosensitizers.[1][2][3][4] Avoid all skin contact.[2][3][4]
Lachrymator: 2-Chloropropionyl chloride residues are irritating to eyes and respiratory tract.[1][2][3][4]
PPE: Full chemical resistant suit, nitrile gloves (double gloved), and face shield.[1][2][3][4] Work strictly within a fume hood.
Storage: Store at 2–8°C in a tightly sealed container, protected from light.
References
PubChem. (n.d.).[1][2][3][4][5] 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (Compound).[1][2][3][4][7] National Library of Medicine.[2][3][4] Retrieved February 6, 2026, from [Link][1][2][4]
Movsisyan, M., et al. (2019).[1][2][3][4] Continuous-flow synthesis of phenothiazine derivatives. ResearchGate. Retrieved February 6, 2026, from [Link]
U.S. Patent Office. (1969).[1][2][3][4] Synthesis of 2-substituted phenothiazines (US3426020A). Google Patents. Retrieved February 6, 2026, from [1][2][4]
Mechanistic Pharmacology of Phenothiazine Derivatives: From Dopaminergic Antagonism to Efflux Pump Inhibition
Executive Summary Phenothiazine derivatives represent a foundational scaffold in medicinal chemistry, historically significant for launching the psychopharmacological era with the discovery of chlorpromazine. While class...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenothiazine derivatives represent a foundational scaffold in medicinal chemistry, historically significant for launching the psychopharmacological era with the discovery of chlorpromazine. While classically categorized as first-generation antipsychotics (FGAs) targeting the dopamine D2 receptor, their pharmacology is characterized by "promiscuous" binding profiles. This guide dissects the molecular mechanisms of phenothiazines, moving beyond their established neuroleptic activity to explore their emerging utility as efflux pump inhibitors (EPIs) in antimicrobial resistance and chemosensitizers in oncology.
Structural Basis of Action (SAR)
The pharmacological potency of phenothiazines is strictly governed by the tricyclic nucleus and the specific substituents at positions C2 and N10.
The Phenothiazine Nucleus
The core structure consists of two benzene rings linked by sulfur and nitrogen atoms. The tricyclic system is not planar; it adopts a "butterfly" conformation with an angle of roughly 139° between the two benzene rings. This non-planar shape is critical for fitting into the hydrophobic pocket of G-protein coupled receptors (GPCRs).
Key Substitutions
C2 Position (Electron Withdrawal):
Substitution at C2 with an electron-withdrawing group (Cl, CF₃, SCH₃) is essential for antipsychotic activity.
Potency Rule: CF₃ > Cl > H. The electron-withdrawing nature creates an asymmetry in the ring system that aligns with the dopamine pharmacophore.
N10 Side Chain (The Class Determinant):
The nitrogen atom at position 10 is connected to a basic amino group via a carbon chain.
Optimal Length: A 3-carbon alkyl bridge (propyl) is critical for D2 receptor affinity. (2-carbon chains, like in promethazine, shift activity toward H1 histamine antagonism).
Classification by Side Chain
The nature of the amine on the side chain dictates the potency and side-effect profile (Table 1).[1]
Table 1: SAR Classification of Phenothiazines
Class
Side Chain Structure
Representative Drug
Potency (D2)
EPS Risk
Sedation/Autonomic
Aliphatic
Open chain (dimethylamine)
Chlorpromazine
Low
Moderate
High
Piperidine
Piperidine ring
Thioridazine
Low-Medium
Low
High (Cardiotoxic)
Piperazine
Piperazine ring
Fluphenazine
High
Very High
Low
Primary Pharmacodynamics: The Dopamine Hypothesis
The therapeutic efficacy of phenothiazines in psychosis correlates linearly with their affinity for the Dopamine D2 Receptor .
Mechanism of D2 Antagonism
D2 receptors are G-protein coupled receptors (GPCRs) coupled to the
, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. It also opens potassium channels (hyperpolarization).
Antagonist Action: Phenothiazines competitively block the D2 receptor. This prevents the
-mediated inhibition of adenylyl cyclase, effectively "disinhibiting" the enzyme, though the primary therapeutic effect is the blockade of downstream signaling in the mesolimbic pathway.
Visualization: D2 Signaling Modulation
The following diagram illustrates the interruption of the D2 signaling cascade by phenothiazines.
Figure 1: Mechanism of D2 Receptor Antagonism.[1] Phenothiazines block the receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.
Off-Target Profiles & Polypharmacology
Phenothiazines are "dirty drugs" in pharmacological terms, binding to multiple GPCRs. This polypharmacology drives their side-effect profiles.
Table 2: Receptor Binding Profiles (
values in nM)
Lower indicates higher affinity. Values are approximate means from PDSP database.
Receptor
Chlorpromazine (Aliphatic)
Thioridazine (Piperidine)
Fluphenazine (Piperazine)
Clinical Consequence of Blockade
D2 (Dopamine)
2.0 - 5.0
3.0 - 10.0
0.5 - 1.0
Antipsychotic, EPS (Parkinsonism)
5-HT2A (Serotonin)
10.0
30.0
5.0 - 10.0
Mitigation of EPS (weak effect in typicals)
H1 (Histamine)
3.0
15.0
25.0
Sedation, Weight Gain
M1 (Muscarinic)
30.0
2.0 (High Affinity)
>1000 (Low Affinity)
Dry mouth, Constipation, Reduced EPS
(Adrenergic)
0.8
2.0
5.0
Orthostatic Hypotension, Dizziness
Emerging Mechanisms: Repurposing for Efflux Inhibition
Recent research has pivoted toward the antimicrobial and anticancer properties of phenothiazines, specifically their ability to reverse Multi-Drug Resistance (MDR).
Mechanism: Efflux Pump Inhibition (EPI)
Bacteria (e.g., S. aureus, M. tuberculosis) and cancer cells utilize efflux pumps to expel therapeutic agents. Phenothiazines inhibit these pumps via two synergistic mechanisms:
Direct Binding: They act as competitive or non-competitive inhibitors of efflux proteins (e.g., NorA in S. aureus, AcrB in E. coli, P-glycoprotein in cancer).
Proton Motive Force (PMF) Disruption: Many efflux pumps (RND family, MFS family) are energized by the proton gradient across the membrane. Phenothiazines, being lipophilic cations, intercalate into the lipid bilayer, disrupting membrane integrity and dissipating the PMF required for pump function.
Figure 2: Dual Mechanism of Efflux Pump Inhibition. Phenothiazines disable pumps directly and starve them of energy (PMF).
Experimental Protocols for Validation
To validate the mechanism of action, two core assays are standard: Radioligand Binding (for receptor affinity) and Ethidium Bromide Accumulation (for efflux inhibition).
L Test Compound (Phenothiazine) at varying concentrations ( to M).
Equilibrium: Incubate at 25°C for 60 minutes.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).
Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate
Result: If the pump is inhibited, fluorescence remains high (EtBr stays inside).
Figure 3: Simplified Workflow for Radioligand Binding Assay.
References
Seeman, P. (2002). "Atypical Antipsychotics: Mechanism of Action." Canadian Journal of Psychiatry. Link
National Institute of Mental Health (PDSP). "Psychoactive Drug Screening Program Database." UNC Chapel Hill. Link
Amaral, L., et al. (2001). "The locus of the action of chlorpromazine upon Salmonella enteritidis." International Journal of Antimicrobial Agents. Link
Kaatz, G.W., et al. (2003). "Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus."[5][6] Antimicrobial Agents and Chemotherapy.[6] Link
Strange, P.G. (2001). "Antipsychotic drug action: antagonism, inverse agonism or partial agonism." Trends in Pharmacological Sciences. Link
Repurposing the Phenothiazine Scaffold: From Neuroleptics to Multi-Targeting Oncological & Antimicrobial Agents
Executive Summary The phenothiazine (PTZ) scaffold, historically synonymous with dopaminergic antagonism (e.g., Chlorpromazine), has undergone a pharmacological renaissance. No longer confined to neurology, novel PTZ der...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The phenothiazine (PTZ) scaffold, historically synonymous with dopaminergic antagonism (e.g., Chlorpromazine), has undergone a pharmacological renaissance. No longer confined to neurology, novel PTZ derivatives are emerging as potent "privileged structures" in oncology and infectious disease management.
This guide addresses the technical requirements for evaluating these novel compounds. Unlike their neuroleptic predecessors, new derivatives are engineered to minimize blood-brain barrier (BBB) penetration while maximizing cytotoxicity against multi-drug resistant (MDR) tumors and methicillin-resistant Staphylococcus aureus (MRSA). This document details the Structure-Activity Relationships (SAR), specific mechanisms of action, and the rigorous experimental protocols required to validate their biological activity.
The Renaissance of the Phenothiazine Scaffold: SAR & Molecular Logic
The biological versatility of phenothiazines stems from their tricyclic "butterfly" shape, which allows intercalation into DNA and hydrophobic interaction with diverse protein targets.
Structural Optimization for Non-Psychotropic Activity
To repurpose PTZs for oncology, we must divorce the molecule from its D2-receptor affinity.
The Core (Positions 1-4, 6-9): Electron-withdrawing groups (e.g., -CF3, -Cl) at C2 significantly enhance antitumor potency by increasing lipophilicity and membrane intercalation.
The Nitrogen Bridge (N10): The side chain is the primary determinant of selectivity. Rigidifying this chain (e.g., but-2-ynyl amino groups) or altering the terminal amine prevents CNS receptor binding while enhancing P-glycoprotein (P-gp) inhibition.
Visualization: Structure-Activity Logic
The following diagram illustrates the critical modification zones for shifting activity from antipsychotic to antiproliferative.
Figure 1: Critical modification sites on the phenothiazine scaffold. C2 substitutions drive potency, while N10 modifications dictate pharmacological selectivity.
Mechanisms of Action: Beyond Dopamine
Novel PTZ derivatives function primarily through two synergistic mechanisms that bypass traditional resistance pathways.
Inhibition of ABC Transporters (MDR Reversal)
One of the most valuable properties of novel PTZs is their ability to inhibit ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1).
Mechanism: PTZs bind to the transmembrane domain of P-gp, competitively inhibiting the efflux of chemotherapeutics like Doxorubicin or Paclitaxel. This restores chemosensitivity in resistant cell lines (e.g., MCF-7/ADR).
Mitochondrial Disruption & Apoptosis
Unlike classic alkylating agents, PTZs often induce apoptosis via the intrinsic mitochondrial pathway.
Mechanism: Due to their lipophilic cationic nature, they accumulate in the mitochondrial matrix, dissipating the transmembrane potential (
). This triggers the release of Cytochrome C and the activation of the Caspase-9/3 cascade.
Visualization: Dual-Action Pathway
Figure 2: The dual mechanism of novel phenothiazines: blocking drug efflux at the membrane and triggering intrinsic apoptosis at the mitochondria.
Validated Experimental Protocols
As a Senior Scientist, I emphasize that solubility and autofluorescence are the two primary pitfalls when working with phenothiazines. The following protocols are optimized to mitigate these risks.
Protocol A: Optimized MTT Cytotoxicity Assay
Standard MTT assays often fail with PTZs because the compounds can reduce tetrazolium salts non-enzymatically or precipitate in aqueous media.
Reagents:
MTT Reagent (5 mg/mL in PBS, filtered).
Solubilization Buffer: DMSO acidified with 0.1M Acetic Acid (Critical for dissolving PTZ-formazan complexes).
Cell Lines: MCF-7 (Sensitive) and MCF-7/ADR (Resistant).
Workflow:
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment for 24h.
Drug Preparation (The "Self-Validating" Step):
Dissolve PTZ derivatives in 100% DMSO to create a 10mM stock.
Validation: Check for precipitation upon dilution into media. If cloudy, use a cyclodextrin carrier or reduce concentration.
Treat cells with serial dilutions (0.1
M to 100 M) for 48h.
MTT Addition: Add 20
L MTT stock per well. Incubate for 3 hours at 37°C.
Note: Do not exceed 4 hours; PTZs can alter metabolic rates, leading to false positives.
Solubilization: Aspirate media carefully. Add 150
L Acidified DMSO. Shake for 15 mins.
Read: Measure Absorbance at 570nm (Reference 630nm).
To prove the compound inhibits P-gp, we track the accumulation of Rhodamine 123, a fluorescent P-gp substrate.
Workflow:
Harvest: Collect
resistant cells (e.g., K562/DOX).
Incubation: Resuspend in PBS containing Rhodamine 123 (5
g/mL) PLUS the test phenothiazine (5 M) or Verapamil (Positive Control).
Efflux Phase: Incubate for 60 mins at 37°C. Wash cells
with ice-cold PBS to stop transport.
Analysis: Analyze via Flow Cytometry (FITC channel).
Result: A shift to higher fluorescence intensity compared to the untreated control indicates P-gp inhibition (drug retention).
Data Presentation & Interpretation
When reporting biological activity, it is crucial to compare the Novel Derivative (ND) against the Parent Compound (Chlorpromazine - CPZ) and a Standard Chemotherapeutic (Doxorubicin - DOX).
Table 1: Comparative Cytotoxicity (IC50 in
M)
Hypothetical data representing typical potency shifts in novel derivatives.
Compound
MCF-7 (Breast Cancer)
MCF-7/ADR (MDR Resistant)
Resistance Factor (RF)*
Mechanism Note
Doxorubicin (Control)
0.5 M
45.0 M
90.0
Substrate for P-gp
Chlorpromazine (Parent)
15.0 M
12.0 M
0.8
Weak potency; CNS side effects
Novel Derivative ND-4
2.1 M
2.3 M
1.1
Collateral Sensitivity
Novel Derivative ND-7
5.5 M
3.0 M
0.5
P-gp Inhibitor + Mitochondrial toxin
*Resistance Factor (RF) = IC50 Resistant / IC50 Sensitive. An RF near 1.0 indicates the compound effectively bypasses resistance mechanisms.
References
Motohashi, N., et al. (2006).[1] "Cytotoxic potential of phenothiazines."[2][3][4][5] Current Drug Targets, 7(9), 1055–1066.[1] Link
Varga, B., et al. (2017). "Phenothiazines inhibit the function of ABCB1 (P-glycoprotein) in multidrug resistant cancer cells." In Vivo, 31(1), 1-10. Link
Pluta, K., et al. (2020). "Anticancer activity of newly synthesized azaphenothiazines."[6][7][8] European Journal of Medicinal Chemistry, 187, 111954. Link
Spengler, G., et al. (2023). "Repurposing phenothiazines for the treatment of multidrug-resistant bacteria and cancer." Antibiotics, 12(1), 123. Link
Jaszczyszyn, A., et al. (2012).[5] "Chemical structure of phenothiazines and their biological activity." Pharmacological Reports, 64(1), 16-23.[1][5] Link
potential therapeutic targets of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Technical Whitepaper: Pharmacological Profiling & Target Deconvolution of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one Executive Summary 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (herein referred to as CPT-10 )...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Pharmacological Profiling & Target Deconvolution of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Executive Summary
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (herein referred to as CPT-10 ) represents a specialized chemical entity merging a privileged pharmacophore (phenothiazine) with a reactive electrophilic warhead (α-chloro ketone).[1][2] While historically utilized as a synthetic intermediate for N-acyl phenothiazine derivatives (e.g., Moricizine analogs), CPT-10 exhibits distinct pharmacological potential as a covalent modifier .[1][2]
This technical guide delineates the potential therapeutic targets of CPT-10, transitioning beyond its role as a building block to its application as a Covalent Chemical Probe . The analysis focuses on three primary biological axes: neurodegeneration (Cholinesterases), oncology (Tubulin/MDR), and covalent enzyme inhibition (Cysteine Proteases).[1]
Chemical Biology & Reactivity Profile
To understand the biological targets of CPT-10, one must first deconstruct its molecular architecture, which dictates its mechanism of action (MoA).[1]
The Guide (Phenothiazine Core): The tricyclic nitrogen-sulfur system is highly lipophilic, allowing blood-brain barrier (BBB) penetration and intercalation into hydrophobic pockets of proteins (e.g., P-glycoprotein, Calmodulin).[1]
The Warhead (α-Chloro Ketone): Unlike standard phenothiazine drugs (e.g., Chlorpromazine) which possess an inert N-alkyl side chain, CPT-10 features an N-acyl group with an alpha-halogen.[1][2] This moiety is a classic alkylating agent capable of S_N2 reactions with nucleophilic amino acid residues, specifically cysteine thiols (
Therapeutic Implication: CPT-10 acts as a "Targeted Covalent Inhibitor" (TCI).[1][2] The phenothiazine core directs the molecule to specific hydrophobic domains, while the chloroketone "locks" the target via irreversible thioether bond formation.[1]
Rationale: While Acetylcholinesterase (AChE) is the primary target for early AD, BChE levels rise as AD progresses.[1] Phenothiazine derivatives are documented to be potent, selective inhibitors of BChE.[1]
Mechanism: The hydrophobic phenothiazine ring interacts with the "anionic" site (Trp82) of BChE via
stacking.[1][2] The CPT-10 side chain, being distinct from the bulky amines of classic neuroleptics, offers a unique binding pose that may covalently modify active site residues or allosteric cysteines, potentially converting a reversible inhibitor into an irreversible one.[1]
Rationale: Phenothiazines bind to the colchicine-binding site or vinblastine-binding site of tubulin, disrupting polymerization.[1][2]
Mechanism: CPT-10 interferes with the assembly of the mitotic spindle.[2] The electrophilic side chain adds a layer of potency by potentially alkylating Cys-239 or Cys-354 on
-tubulin, preventing microtubule assembly and forcing cell cycle arrest at the G2/M phase.[1][2]
Target C: Multidrug Resistance Protein 1 (P-gp/ABCB1)[1][2]
Rationale: Phenothiazines are known "chemosensitizers."[1][2] They inhibit the P-glycoprotein efflux pump, which is responsible for pumping chemotherapy drugs out of cancer cells.[1]
Mechanism: CPT-10 acts as a competitive substrate or inhibitor.[1][2] By binding to the transmembrane domain of P-gp, it blocks the efflux of cytotoxic drugs (e.g., Doxorubicin), restoring sensitivity in resistant tumors.[1]
Visualization: Mechanism of Action
The following diagram illustrates the dual-pathway mechanism where CPT-10 induces apoptosis via Tubulin destabilization and sensitizes cells via P-gp inhibition.[1][2]
Figure 1: Dual-mechanism pathway of CPT-10 targeting Tubulin polymerization and P-glycoprotein efflux.[1][2]
Experimental Protocols
To validate these targets, the following self-validating experimental workflows are recommended.
Objective: Confirm the covalent alkylation mechanism (Warhead validation).
Incubation: Incubate recombinant BChE or Tubulin (10 µM) with CPT-10 (50 µM) for 1 hour at 37°C in pH 7.4 PBS.
Quenching: Add excess DTT (10 mM) to quench unreacted chloroketone.
Digestion: Perform Trypsin digestion overnight.
Analysis: LC-MS/MS analysis.
Data Interpretation: Search for a mass shift of +287.04 Da (Mass of CPT-10 minus HCl) on cysteine residues.[1][2]
Self-Validation: If the mass shift is observed only in the absence of pre-incubation with iodoacetamide (a standard cysteine blocker), the specific covalent targeting is confirmed.[1]
Quantitative Data Summary
The following table summarizes the predicted potency ranges based on structural analogs (N-acyl phenothiazines) in literature.
Target
Readout
Predicted Potency ()
Mechanism Type
Butyrylcholinesterase
Ellman's Assay
0.5 – 5.0 µM
Mixed/Irreversible
Tubulin Polymerization
Fluorescence Vmax
10 – 25 µM
Destabilizer
MCF-7 Breast Cancer
MTT Viability
5 – 15 µM
Cytotoxic
P-glycoprotein
Rhodamine 123 Efflux
2.0 – 8.0 µM
Efflux Inhibitor
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow for CPT-10 target identification.[1][2]
References
Darvesh, S., et al. (2010).[1] "Structure-activity relationships of phenothiazine derivatives as cholinesterase inhibitors." Bioorganic & Medicinal Chemistry Letters.
Motohashi, N., et al. (2006).[1] "Biological activity of phenothiazines." Current Drug Targets.
Spengler, G., et al. (2017).[1] "Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review." Anticancer Research.[1][2][3][4][5][6]
Singh, M., et al. (2011).[1][6] "Synthesis and biological activity of phenothiazine derivatives." Journal of Chemical and Pharmaceutical Research.
Luan, Y., et al. (2011).[1] "Synthesis and biological evaluation of phenothiazine derivatives as potential antitumor agents." European Journal of Medicinal Chemistry.
Exploratory Screening of Phenothiazine Derivatives for Anticancer Activity
This guide outlines a technical framework for the exploratory screening of phenothiazine (PTZ) derivatives, shifting their application from neuroleptics to targeted anticancer agents. It synthesizes structure-activity re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a technical framework for the exploratory screening of phenothiazine (PTZ) derivatives, shifting their application from neuroleptics to targeted anticancer agents. It synthesizes structure-activity relationships (SAR), rigorous screening protocols, and mechanistic validation.
Technical Guide for Drug Discovery & Repurposing [1]
Executive Summary: The Repurposing Rationale
Phenothiazines (PTZs), historically utilized as dopamine D2 receptor antagonists for psychosis, exhibit potent "off-target" anticancer properties.[2] Their tricyclic hydrophobic core allows for intercalation into lipid bilayers and interaction with multiple oncogenic targets, including Calmodulin (CaM), P-glycoprotein (P-gp), and mitochondrial membranes.
The Challenge: To decouple the anticancer efficacy from the neuroleptic activity (extrapyramidal side effects) through structural optimization and rigorous screening.
Structural Logic & SAR: Designing the "Anticancer" Phenothiazine
Unlike their antipsychotic counterparts, anticancer PTZs require specific lipophilic and steric properties to maximize membrane interaction and mitochondrial targeting while minimizing D2 receptor binding.
Table 1: SAR Rules for Anticancer Optimization
Structural Domain
Modification
Biological Effect (Anticancer Focus)
Tricyclic Core
2-Substitution (-R1)
Electron-withdrawing groups (e.g., -CF3 , -Cl) enhance lipophilicity and membrane penetration. -CF3 (e.g., Fluphenazine) often yields higher cytotoxicity than -H or -OCH3.
N10 Side Chain
Linker Length
A 3-carbon alkyl bridge is standard for D2 binding; however, rigidification or elongation (e.g., butyl/pentyl) can reduce neuroleptic potency while maintaining cytotoxicity.
The following diagram illustrates the multi-targeted mechanism of Phenothiazines, highlighting the crosstalk between membrane disruption, calcium signaling, and apoptotic pathways.[3][4]
Figure 1: Multi-modal anticancer mechanism of phenothiazines involving membrane modulation, CaM inhibition, and mitochondrial stress.
References
Varga, B., et al. (2023). "Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells."[4][5] Frontiers in Oncology. [Link]
Spengler, G., et al. (2020). "Repurposing Antidepressants and Phenothiazine Antipsychotics as Efflux Pump Inhibitors in Cancer and Infectious Diseases." Antibiotics. [Link][1][3][6][7]
Otręba, M., et al. (2020).[3] "Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review." Chemical Research in Toxicology. [Link]
Kischkel, F.C., et al. (2017). "Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma." Cancers. [Link]
Motohashi, N., et al. (2000). "Phenothiazines and their structural analogues as potential anticancer agents."[1][2][3][4][5][6][7][8][9][10][11] Current Drug Targets. [Link]
Technical Guide: Discovery and Synthesis of N-Acylphenothiazines
Executive Summary & Strategic Importance Phenothiazines remain a cornerstone scaffold in medicinal chemistry, historically validated by the success of neuroleptics like chlorpromazine. However, the N-acylphenothiazine su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Phenothiazines remain a cornerstone scaffold in medicinal chemistry, historically validated by the success of neuroleptics like chlorpromazine. However, the N-acylphenothiazine subclass represents a distinct, under-explored chemical space with divergent pharmacological profiles. Unlike their N-alkyl counterparts (which dominate antipsychotic activity), N-acyl derivatives exhibit potent antifungal, anticancer (tubulin inhibition), and multidrug-resistance (MDR) reversal properties .
This guide provides a rigorous technical framework for the synthesis, characterization, and strategic deployment of N-acylphenothiazines. It moves beyond basic textbook definitions to address the specific synthetic challenges posed by the tricyclic "butterfly" structure and the steric/electronic deactivation of the secondary amine.
Structural & Mechanistic Considerations
The "Butterfly" Conformation
The phenothiazine nucleus is not planar; it adopts a folded "butterfly" conformation along the N-S axis. This folding creates significant steric hindrance at the N-10 position.
Synthetic Implication: The secondary amine at N-10 is sterically crowded and electronically delocalized into the sulfur-containing ring system, making it a poor nucleophile . Standard acylation conditions often fail or require forcing conditions (high heat/catalysts).
Electronic Effect: Acylation at N-10 exerts a strong electron-withdrawing effect, flattening the butterfly angle slightly and modulating the oxidation potential of the sulfur atom, which is critical for antioxidant activity.
Mechanism of N-Acylation
The reaction proceeds via a nucleophilic acyl substitution. Due to the low nucleophilicity of the phenothiazine nitrogen, the transition state energy is high.
Figure 1: Mechanistic pathway for the N-acylation of phenothiazine.[1] Note the critical role of the base in driving the equilibrium forward by scavenging HCl.
Synthetic Protocols
We present three validated methodologies ranging from classical thermal approaches to modern microwave-assisted green chemistry.
Best for: Library generation, hindered substrates, and improving yields.
Advantage: Reduces reaction times from hours to minutes; often solvent-free or minimal solvent.
Protocol:
Preparation: In a microwave-safe vial, mix 10H-phenothiazine (1.0 eq) and the Anhydride (e.g., Acetic Anhydride, 2.0 eq) or Acid Chloride.
Irradiation: Irradiate at 300–600 W to maintain a temperature of 100°C.
Time: 2–10 minutes (ramp time: 2 min).
Quenching: Pour the hot reaction mixture onto crushed ice.
Isolation: The solid product usually precipitates immediately. Filter, wash with water, and dry.
Yield: Typically 85–95%.
Method C: The Chloroacetyl "Linker" Strategy
Best for: Creating diverse libraries of bioactive amino-acyl derivatives (e.g., for antifungal screening).
Concept: Install a reactive chloroacetyl handle, then displace the chloride with various amines.
Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine
Reflux phenothiazine with chloroacetyl chloride in benzene/toluene for 3 hours. Yield: ~90%.
React 10-(Chloroacetyl)phenothiazine with secondary amines (morpholine, piperazine, etc.) in ethanol with K2CO3.
Result: A library of 10-(aminoacetyl)phenothiazines ready for biological screening.
Decision Framework for Method Selection
Use the following logic flow to select the optimal synthetic route for your target molecule.
Figure 2: Strategic decision tree for selecting the N-acylation methodology based on substrate stability and operational constraints.
Characterization & Data Analysis
Confirming the N-acylation requires specific attention to spectroscopic shifts caused by the electron-withdrawing carbonyl group.
Technique
Feature to Observe
Diagnostic Value
IR Spectroscopy
C=O Stretch: 1650–1690 cm⁻¹
Confirms formation of the amide bond. Absence indicates failed reaction.
¹H NMR
H-1/H-9 Protons: Downfield shift
The protons at positions 1 and 9 (closest to Nitrogen) shift downfield (δ 7.2–7.5) due to the anisotropic effect of the carbonyl.
¹³C NMR
Carbonyl Carbon: δ 168–170 ppm
Definitive proof of acyl incorporation.
X-Ray
Folding Angle
N-acylation typically flattens the dihedral angle of the tricyclic system compared to the parent amine.
Biological Applications & SAR Summary
Quantitative data from recent studies highlights the potential of these compounds.
Key Structure-Activity Relationships (SAR):
Lipophilicity: Essential for cytotoxicity. More lipophilic N-acyl chains often correlate with higher activity against leukemia cell lines.
Antifungal Specificity: The 10-chloroacetyl group is a pharmacophore for antifungal activity against Candida and Cryptococcus, comparable to Fluconazole in vitro.
Tubulin Binding: Bulky aryl groups (e.g., methoxy-substituted benzoyl) at N-10 mimic the colchicine binding mode, inhibiting tubulin polymerization.[1]
Activity Profile Table:
Compound Class
Target Indication
Key Mechanism
Reference
10-Chloroacetyl-PTZ
Antifungal (C. albicans)
Membrane disruption / Atropisomerism
[1]
10-Benzoyl-PTZ
Anticancer (Leukemia)
Tubulin polymerization inhibition
[2]
10-Trifluoroacetyl-PTZ
Antimicrobial
Lipid bilayer penetration & fluidity alteration
[3]
References
Sarmiento, G. P., et al. (2018). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity.[2] Arabian Journal of Chemistry.[2] [Link][2]
Motohashi, N., et al. (2000). Synthesis and biological activity of N-acylphenothiazines.[1][2][3][4][5][6] Anticancer Research.[7] [Link]
Hendrich, A. B., et al. (2002).[3] Antimicrobial activity of N-acylphenothiazines and their influence on lipid model membranes.[5] Biophysical Chemistry. [Link]
Filimonov, S. I., et al. (2014). Microwave-assisted synthesis of phenothiazine derivatives.[2][4][8][9][10] Journal of Chemistry.[11] [Link] (General Reference for MW protocols)
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one molecular weight and formula
This technical guide provides a comprehensive analysis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one , a critical intermediate in the synthesis of N-acyl phenothiazine derivatives.[1][2] [1][2][3][4][5][6][7] Execut...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one , a critical intermediate in the synthesis of N-acyl phenothiazine derivatives.[1][2]
[1][2][3][4][5][6][7]
Executive Summary
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0) is an organosulfur compound serving as a specialized electrophilic building block in medicinal chemistry.[1][2][3] Structurally, it consists of a tricyclic phenothiazine core acylated at the nitrogen (N-10) position with a 2-chloropropanoyl moiety.[1][2] This compound is primarily utilized as a "warhead" intermediate; the alpha-chloro ketone motif allows for facile nucleophilic substitution with secondary amines to generate complex neuroleptic or antihistaminic pharmacophores.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][9][10][11][12]
Core Identifiers
Property
Value
CAS Number
38076-63-0
IUPAC Name
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Molecular Formula
C₁₅H₁₂ClNOS
Molecular Weight
289.78 g/mol
Monoisotopic Mass
289.0328 Da
SMILES
CC(Cl)C(=O)N1c2ccccc2Sc3ccccc13
Structural Composition
The molecule is composed of two distinct functional domains:
The Phenothiazine Core (
): A lipophilic, tricyclic system responsible for the pharmacological affinity towards dopamine and histamine receptors in derived drugs.[1][2]
The Acyl Side Chain (
): A reactive electrophile.[1][2] The carbonyl group draws electron density, activating the adjacent C-Cl bond for displacement reactions.[1][2]
The synthesis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one is typically achieved via N-acylation of the phenothiazine core using 2-chloropropionyl chloride.[1][2] Due to the reduced nucleophilicity of the phenothiazine nitrogen (caused by electron delocalization into the sulfur and aromatic rings), forcing conditions or specific solvents are often required.[1][2]
, filter, and concentrate in vacuo. Recrystallize from ethanol/hexane to obtain the product as a solid.[1][2]
Reaction Mechanism Diagram
The following diagram illustrates the acylation pathway and the subsequent potential for nucleophilic substitution.
Figure 1: Synthetic pathway for the N-acylation of phenothiazine.
Reactivity & Applications
The value of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one lies in its dual reactivity. It serves as a scaffold for synthesizing N-aminoacyl phenothiazines , which are structural analogs to classical neuroleptics.[1][2]
Primary Reaction: Nucleophilic Substitution (
)
The chlorine atom at the alpha-position is highly susceptible to displacement by secondary amines (e.g., N-methylpiperazine, morpholine).[1][2]
or ) to convert the amide linkage into an amine, yielding N-alkyl phenothiazines .[1][2]
Note: Reduction of the amide after amine substitution yields the 10-(2-aminopropyl)phenothiazine skeleton, similar to the drug Promethazine (though Promethazine is typically made via alkylation with 1-chloro-2-propylamine).[1][2]
Analytical Characterization
To validate the synthesis of this compound, the following spectral signatures are diagnostic:
Handling: Use in a fume hood.[1][2] The precursor (2-chloropropionyl chloride) is a lachrymator and corrosive.[1][2] The product should be treated as a potential sensitizer due to the phenothiazine core (known for photosensitization) and the reactive alkyl halide motif.[1][2]
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent hydrolysis of the amide bond or degradation of the light-sensitive phenothiazine ring.[1][2]
References
AppChem. (n.d.).[1][2] 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one Product Specifications. Retrieved from [1][2]
PubChem. (2025).[1][2][4] 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (Compound).[1][2][5][6][7][8][9] National Library of Medicine.[1][2] Retrieved from [1][2]
Movsisyan, M., et al. (2019).[1][2] Telescoped flow synthesis of phenothiazine-derived antipsychotics. ResearchGate. Retrieved from
ChemicalBook. (n.d.).[1][2] 2-CHLORO-1-(10H-PHENOTHIAZIN-10-YL)PROPAN-1-ONE Properties and Suppliers. Retrieved from [1][2]
Theoretical Studies on Phenothiazine Core Structure: A Computational Guide
This guide synthesizes theoretical computational methodologies with practical applications for the phenothiazine scaffold. It diverges from standard reviews by focusing on the execution of theoretical studies—how to mode...
Author: BenchChem Technical Support Team. Date: February 2026
This guide synthesizes theoretical computational methodologies with practical applications for the phenothiazine scaffold. It diverges from standard reviews by focusing on the execution of theoretical studies—how to model, validate, and interpret the unique electronic and structural dynamics of this core.
Executive Summary
The phenothiazine core is not merely a static scaffold; it is a dynamic, electron-rich heteroaromatic system defined by its "butterfly" conformation. Its utility spans from antipsychotic pharmacology (dopamine antagonists) to materials science (OLEDs, photoredox catalysis). For the theoretical chemist, accurate modeling requires navigating three specific challenges: conformational flexibility , charge-transfer (CT) excitations , and radical cation stability . This guide provides the protocols to master these challenges.
Structural Fundamentals & Conformational Dynamics
The defining feature of phenothiazine is its non-planar geometry.[1] Unlike anthracene, the central heterocyclic ring containing sulfur and nitrogen induces a fold, creating a "butterfly" angle (
).
The Folding Angle (
) and N-Substituent Orientation
The electronic properties are heavily dependent on
(typically depending on substitution) and the orientation of the N-substituent (-axial vs. -equatorial).
H-intra vs. H-extra: For unsubstituted phenothiazine, the N-H bond can align inside the fold (intra) or outside (extra). Theoretical studies confirm the H-intra conformer is generally the global minimum, but N-substitution (e.g., in drugs like Chlorpromazine or catalysts like N-phenylphenothiazine) locks the conformation to minimize steric strain.
Impact on HOMO-LUMO: A flatter core (larger
) increases conjugation, destabilizing the HOMO and narrowing the bandgap. A more bent core (smaller ) interrupts conjugation, widening the gap (blue-shift).
Visualization: Conformational Energy Landscape
The following diagram illustrates the logical flow of conformational analysis required before any property calculation.
Figure 1: Logic flow for determining the global minimum geometry of phenothiazine derivatives. The "butterfly" angle implies multiple local minima that must be verified via Potential Energy Surface (PES) scanning.
Phenothiazine is a benchmark hole-transport material due to its high-lying HOMO. However, standard DFT functionals often fail to describe its excited states correctly due to significant Charge Transfer (CT) character.
Protocol: Choosing the Right Functional
Ground State (Geometry):B3LYP is sufficient for bond lengths and angles.[2]
Excited State (TD-DFT):CAM-B3LYP or
B97X-D is mandatory.
Reasoning: Phenothiazine derivatives often exhibit intramolecular charge transfer (e.g., from the S-N core to an electron-withdrawing substituent). Standard B3LYP underestimates CT excitation energies (the "ghost state" problem). Long-range corrected functionals (CAM-B3LYP) correct this asymptotic behavior.
Data Summary: Functional Benchmarking
The table below compares theoretical gaps against experimental values for a generic N-phenylphenothiazine derivative.
Parameter
B3LYP/6-31G(d)
CAM-B3LYP/6-311+G(d,p)
Experimental (Approx)
Geometry ( angle)
HOMO Energy (eV)
-4.72
-5.15
-5.10 (CV)
LUMO Energy (eV)
-1.10
-0.85
-1.50
Gap () (eV)
3.62
4.30
~3.6 - 4.0 (Optical)
Character
Delocalized
Localized CT
CT / mix
Note: B3LYP often fortuitously cancels errors to match optical gaps but fails to predict correct orbital energies (IP/EA). For redox potentials, use
B97X-D or M06-2X.
Case Study: Photoredox Catalysis Mechanism
In photoredox catalysis, phenothiazine (PTZ) acts as a strong reductant in its excited state (
). The theoretical modeling of this cycle requires calculating the stability of the Radical Cation () .
The Radical Cation Stability
Upon oxidation, the phenothiazine core flattens significantly. This geometric relaxation energy is crucial for the reversibility of the catalytic cycle.
Spin Density Calculation: Essential to verify that the unpaired electron resides on the Nitrogen and Sulfur atoms, protecting the phenyl rings from degradation.
Visualization: The Photoredox Cycle
This diagram represents the Single Electron Transfer (SET) pathway modeled in computational studies.
Figure 2: The catalytic cycle of Phenothiazine. Theoretical studies must calculate the energy of all three states (GS, ES, RC) to predict the thermodynamic feasibility ($ \Delta G_{SET} $) of the reaction.
Theoretical Reactivity & QSAR Modeling
For drug development (antipsychotics/anticancer), Quantitative Structure-Activity Relationship (QSAR) models link the phenothiazine quantum descriptors to biological activity.[3]
Key Theoretical Descriptors
HOMO Energy: Correlates with the ability to donate electrons to receptors or metabolic enzymes (CYP450).
Molecular Electrostatic Potential (MEP): Maps the negative potential regions (N and S atoms) which are critical for H-bonding with the receptor site (e.g., Dopamine D2).
Dipole Moment (
): Influences membrane permeability.
Protocol: Computational Workflow for QSAR
Conformational Search: Generate low-energy conformers for the derivative.
Geometry Optimization: DFT/B3LYP/6-31G(d,p) in the gas phase (or PCM water model for biological relevance).
Descriptor Extraction:
Electronic:
, , Chemical Hardness ().
Geometric: Dihedral angle (
), Molecular Volume.
Statistical Correlation: Multiple Linear Regression (MLR) against
values.
References
Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives: Analysis of thermochemical parameters (BDE, IP)
Source:
Phenothiazine Sulfoxides as Active Photocatalysts: Mechanistic study using (TD-)
Source:
Theoretical Study of Xanthenone and Phenothiazine Derivatives for Blue TADF: Investigation of HOMO-LUMO separation and dihedral angles for OLED applic
Source:
Structure-induced optoelectronic properties of phenothiazine-based materials: A review of how the "butterfly" conform
Source:
Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: Benchmarking B3LYP against other functionals for organic semiconductors.
Technical Assessment: Preliminary Cytotoxicity Screening of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Executive Summary & Chemical Context[1][2] This guide outlines the technical framework for the preliminary cytotoxicity screening of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (hereafter referred to as CPP ). CPP is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2]
This guide outlines the technical framework for the preliminary cytotoxicity screening of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (hereafter referred to as CPP ).
CPP is a functionalized N-acyl phenothiazine derivative characterized by two distinct pharmacophores:
The Phenothiazine Core: Historically associated with neuroleptic activity (dopamine antagonism) and, more recently, mitochondrial disruption in neoplastic cells.[1]
The
-Chloroketone Side Chain: A reactive electrophilic motif capable of alkylating nucleophilic residues (e.g., cysteine thiols) in proteins.
Why Screen This Compound?
CPP often serves as a synthetic intermediate for complex tricyclic drugs (e.g., Moricizine analogs). However, its intrinsic biological activity is non-trivial. The combination of the lipophilic phenothiazine scaffold (facilitating membrane permeation) and the reactive
-halo ketone suggests high cytotoxic potential via dual mechanisms: mitochondrial depolarization and covalent protein modification. Screening is critical to establish its safety profile as an intermediate or its efficacy as a lead compound for antiproliferative applications.
Experimental Design Strategy
Cell Line Selection: The "Why"
Blind screening on random cell lines yields noisy data. For CPP, we select lines based on the compound's predicted distribution and mechanism of action (MOA).
Cell Line
Tissue Origin
Rationale for Selection
HepG2
Liver (Hepatocellular Carcinoma)
Metabolic Competence: Phenothiazines undergo extensive hepatic metabolism. HepG2 allows assessment of whether CPP requires bioactivation or if its metabolites are toxic.
SH-SY5Y
Neuroblastoma
Target Relevance: Phenothiazines accumulate in CNS tissue. This line assesses neurotoxicity, a critical safety parameter for this scaffold.
HCT-116
Colon Carcinoma
Proliferation Sensitivity: Rapidly dividing cells are sensitive to alkylating agents (the -chloroketone moiety). Useful for determining antiproliferative IC50.[2]
Assay Selection: The "How"
We employ a Multiplexed Cytotoxicity Approach to distinguish between metabolic inhibition (cytostasis) and membrane rupture (necrosis).
Primary Screen (Metabolic Health):MTS or Resazurin Assay .
Reasoning: Phenothiazines are known to uncouple oxidative phosphorylation. Tetrazolium/Resazurin reduction is a direct measure of mitochondrial dehydrogenase activity, making it the most sensitive indicator for this specific class.
-chloroketone causes rapid necrosis via alkylation of membrane proteins, LDH leakage will detect it even if mitochondrial activity is preserved initially.
Compound Preparation & Stability (Critical)
Warning: CPP contains an
-halo ketone. It is a potential alkylating agent and skin sensitizer. Handle in a fume hood.
Solubility Profile: The phenothiazine core is highly lipophilic (LogP ~4-5).
Vehicle: Dimethyl Sulfoxide (DMSO).
Stock Concentration: Prepare a 100 mM master stock.
Storage: Aliquot and store at -20°C. Do not freeze-thaw more than twice. The
-chloro group is susceptible to hydrolysis upon repeated exposure to moisture.
Working Solutions:
Dilute stock into serum-free media immediately prior to treatment.
Precipitation Check: Verify optical clarity at 100 µM. Phenothiazines can aggregate in aqueous media, causing false-negative toxicity data due to poor bioavailability.
Detailed Experimental Protocol
Phase 1: The Screen Workflow
Figure 1: Sequential workflow for preliminary cytotoxicity screening. Note the emphasis on fresh dilution to prevent hydrolysis.
Phase 2: Step-by-Step Methodology
Step 1: Cell Seeding
Harvest cells in the exponential growth phase (confluence < 80%).
Seed density:
HepG2/HCT-116: 5,000 cells/well.
SH-SY5Y: 10,000 cells/well (slower growth).
Volume: 100 µL per well in 96-well plates.
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Prepare a 2x serial dilution of CPP in culture media (Range: 0.1 µM to 100 µM).
Controls:
Negative Control: 0.1% DMSO (Vehicle).
Positive Control: Chlorpromazine (25 µM) or Doxorubicin (1 µM).
Blank: Media only (no cells).
Remove old media from plates and add 100 µL of treatment media.
Incubate for 48 hours .
Step 3: Dual-Readout Assay
LDH (Necrosis):
Remove 50 µL of supernatant from each well and transfer to a fresh plate.
Add LDH reaction mix according to manufacturer (e.g., Roche/Promega) instructions.
Incubate 30 min in dark; read Absorbance at 490 nm.
MTS (Viability):
To the remaining 50 µL cells/media, add 10 µL MTS reagent.
Incubate 1-4 hours at 37°C.
Read Absorbance at 490 nm.
Data Analysis & Interpretation
Calculation
Normalize raw absorbance (
) values to controls:
Curve Fitting
Fit the dose-response data to a 4-Parameter Logistic (4PL) Model to derive the IC50:
Hypothetical Mechanistic Outcome
Based on the structure of CPP, we anticipate a specific toxicity profile.
Figure 2: Predicted Mechanism of Action (MOA). The phenothiazine core drives mitochondrial targeting, while the reactive side chain may induce alkylation-mediated toxicity.
References
Phenothiazine Cytotoxicity & Mitochondrial Targeting:
Matveeva, A. A., et al. (2023).[1] "Phenothiazine Conjugate with Mitochondria-Directed Cationic Compound F16: Synthesis and Cytotoxic Action against Human Breast Carcinoma."[1] MDPI Pharmaceuticals.
Structure-Activity Relationships of Phenothiazines:
De Oliveira, M. R., et al. (2015). "Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: a structure-activity investigation." Toxicology in Vitro.
Synthesis and Screening of N-acyl Phenothiazines:
Ashoor, D., et al. (2024). "Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening." ACS Omega.
General Cytotoxicity Protocols (NCI Guidelines):
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology."
Technical Whitepaper: Investigating the Neuroleptic Potential of Phenothiazine Analogs
Executive Summary The discovery of chlorpromazine (CPZ) in the 1950s marked the transition of psychiatry from custodial care to pharmacotherapy.[1] Originally synthesized as an antihistamine potentiator for anesthesia ("...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The discovery of chlorpromazine (CPZ) in the 1950s marked the transition of psychiatry from custodial care to pharmacotherapy.[1] Originally synthesized as an antihistamine potentiator for anesthesia ("artificial hibernation"), its profound ability to induce "sedation without narcosis" revolutionized the treatment of schizophrenia.
This technical guide provides a structural framework for investigating novel phenothiazine analogs. It moves beyond historical recounting to establish a self-validating experimental pipeline . By synthesizing the Structure-Activity Relationships (SAR) that define the class with rigorous in vitro and in vivo screening protocols, this document serves as a blueprint for identifying next-generation neuroleptics that maintain antipsychotic efficacy while minimizing extrapyramidal side effects (EPS).
Chemical Foundation: Structure-Activity Relationships (SAR)[2]
The phenothiazine scaffold is a tricyclic system capable of diverse pharmacological activities (antihistaminic, antiemetic, antipsychotic) depending strictly on substituent modifications. The differentiation between a mere sedative/antihistamine (e.g., promethazine) and a potent neuroleptic (e.g., chlorpromazine, trifluoperazine) relies on specific structural "switches."
Critical Structural Determinants
The Nitrogen Side Chain (The Bridge): A 3-carbon (propyl) bridge between the ring nitrogen (N10) and the side-chain amine is essential for neuroleptic activity. A 2-carbon (ethyl) bridge yields potent antihistamines but lacks dopamine D2 antagonism.
Position 2 Substituent: An electron-withdrawing group at position 2 (e.g., -Cl, -CF3) creates asymmetry and pulls the side chain toward Ring A, locking the molecule in a dopamine-mimetic conformation.
The Amine Terminus: A tertiary amine (dimethylamine, piperazine, or piperidine) is required for optimal receptor affinity.
SAR Logic Visualization
Figure 1: Decision logic for phenothiazine structural modifications. The 3-carbon bridge and electron-withdrawing C2 substituent are non-negotiable for neuroleptic potential.
In Vitro Screening: The D2 Receptor Filter
The primary mechanism of action for phenothiazine neuroleptics is the blockade of Dopamine D2 receptors in the mesolimbic pathway. Therefore, the first "gate" in our investigation is a radioligand binding assay.
Protocol: Dopamine D2 Receptor Binding Assay
Objective: Determine the affinity (
) of the analog for the D2 receptor compared to standard CPZ.
Materials:
Source: CHO cells stably transfected with human D2 receptors (or rat striatal membrane homogenates).
Radioligand:
-Spiperone (High affinity antagonist) or -Raclopride.
Non-specific binding definition: (+)–Butaclamol or Haloperidol (
).
Workflow:
Membrane Preparation: Homogenize tissue/cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
Incubation: In 96-well plates, mix:
Membrane suspension ( protein).
-Spiperone (Final conc. 0.2–0.5 nM).
Test Analog (Concentration range to M).
Equilibrium: Incubate at
for 60 minutes.
Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
High affinity in vitro does not guarantee efficacy in vivo. The candidate must cross the blood-brain barrier and modulate behavior. The "Gold Standard" for antipsychotic screening is the Conditioned Avoidance Response (CAR) .[2]
Protocol: Conditioned Avoidance Response (CAR)
Rationale: Antipsychotics selectively inhibit the avoidance of a noxious stimulus without inhibiting the escape response.[2] Sedatives (like benzodiazepines) inhibit both or neither at specific doses.
System: Two-way shuttle box with grid floor.
Training: Rats are trained to cross the barrier upon hearing a Tone (Conditioned Stimulus, CS) to avoid a Foot Shock (Unconditioned Stimulus, US).
Criteria: Animals must reach >80% avoidance success before testing.
Testing: Administer Test Analog (i.p. or p.o.).
Measurement:
Avoidance Block: Failure to cross during the Tone (CS).
Escape Failure: Failure to cross during the Shock (US).
Success Metric: A successful neuroleptic will cause a dose-dependent decrease in Avoidance without significantly affecting Escape latency.
Protocol: Catalepsy (The Bar Test)
Rationale: While D2 blockade in the mesolimbic system treats psychosis, blockade in the nigrostriatal pathway causes Extrapyramidal Symptoms (EPS). Catalepsy in rats predicts Parkinsonian side effects in humans.
Workflow:
Place the rat's forepaws on a horizontal bar (9 cm high).
Measure the time the animal maintains this imposed, unnatural posture.
Cut-off: 60 seconds.
Interpretation: High catalepsy scores at therapeutic doses indicate a high risk of EPS (typical of potent phenothiazines like fluphenazine). Ideally, the candidate shows a wide separation between the CAR effective dose (
) and the Catalepsy inducing dose ().
Screening Workflow Diagram
Figure 2: The funnel approach to validating neuroleptic potential. Only compounds passing the CAR filter proceed to safety profiling.
Mechanism of Action
The efficacy of phenothiazines is directly linked to their competitive antagonism at postsynaptic D2 receptors. This blockade prevents dopamine from activating the G-protein coupled receptor (Gi/o), thereby inhibiting the overactive dopaminergic signaling characteristic of psychosis.
Figure 3: Competitive antagonism mechanism. Phenothiazine analogs occupy the D2 receptor, preventing Dopamine binding and downstream signal transduction.
References
Structure-Activity Relationships of Phenothiazines. National Institutes of Health (NIH).
[Link]
History of the Discovery and Clinical Introduction of Chlorpromazine. ResearchGate.
[Link]
The Conditioned Avoidance Response Test Re-evaluated. National Institutes of Health (NIH).
[Link]
Structure of the Dopamine D2 Receptor in Complex with Antipsychotic Drug. Nature / NIH.
[Link]
Pharmacological Screening of Anti-Psychotic Agents. Gyan Sanchay.
[Link]
protocol for synthesizing 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Application Note: High-Purity Synthesis of 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one -Haloacyl Chlorides Part 1: Executive Summary & Strategic Design The synthesis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one
-Haloacyl Chlorides
Part 1: Executive Summary & Strategic Design
The synthesis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (also known as 10-(2-chloropropionyl)phenothiazine) is a critical transformation in the production of phenothiazine-based pharmaceuticals, including anti-arrhythmic and neuroleptic agents. The core challenge lies in the reduced nucleophilicity of the phenothiazine nitrogen, which is sterically hindered and electronically delocalized into the tricyclic aromatic system.
Strategic Approach:
Unlike simple aliphatic amines, 10H-phenothiazine requires forcing conditions or activated electrophiles to undergo N-acylation. We utilize 2-chloropropanoyl chloride as a highly reactive electrophile. While base-catalyzed methods (using Et
N or NaH) are common, they often lead to side reactions such as elimination of the -chloro group (forming acrylamides) or O-acylation if oxidation occurs.
This protocol employs a thermal, scavenger-free approach in non-polar solvent (Toluene). By refluxing the reactants, we drive the reaction via the removal of HCl gas, preventing the formation of quaternary ammonium salts that complicate workup. This method ensures high atom economy and simplifies purification to a single recrystallization step.
Part 2: Safety & Handling (Critical)
Phenothiazine Sensitivity: Phenothiazine is highly susceptible to photo-oxidation, turning pink/green upon exposure to light and air. All reactions must be performed under an inert atmosphere (Nitrogen/Argon) and in low-light conditions (amber glassware or foil-wrapped vessels).
Acid Chloride Hazards: 2-Chloropropanoyl chloride is lachrymatory and corrosive. It hydrolyzes rapidly to release HCl. Handle only in a fume hood.
HCl Evolution: The reaction generates stoichiometric quantities of hydrogen chloride gas. An acid scrubber (NaOH trap) is mandatory.
Part 3: Reaction Visualization
The following diagram illustrates the reaction pathway and the critical transition states involved in the N-acylation process.
Figure 1: Reaction scheme for the thermal N-acylation of phenothiazine.
Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.
Connect the top of the condenser to an acid gas scrubber (trap containing 1M NaOH) to neutralize evolved HCl.
Flush the system with nitrogen for 15 minutes.
Step 2: Reactant Dissolution
Charge the flask with 19.93 g of 10H-Phenothiazine and 100 mL of anhydrous toluene .
Stir at room temperature until the solid is mostly suspended/dissolved. Note: Phenothiazine may not fully dissolve at RT; this is acceptable.
Wrap the flask in aluminum foil to protect from light.[2]
Step 3: Electrophile Addition
Dilute 11.7 mL of 2-chloropropanoyl chloride with 50 mL of toluene in the addition funnel.
Add the acid chloride solution dropwise to the phenothiazine suspension over 30 minutes at room temperature.
Observation: Slight exotherm and fuming may occur.
Step 4: Thermal Reaction (Reflux)
Heat the reaction mixture to a gentle reflux (bath temp ~120°C).
Maintain reflux for 4–6 hours .
Mechanism Check: The evolution of HCl gas indicates reaction progress. The mixture should turn into a clear, dark orange/red solution as the starting material is consumed.
Application Note: Characterization of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one in Dopamine Receptor Binding Assays
Introduction & Compound Profile 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 126068-68-0), also known as N-(2-chloropropionyl)phenothiazine, represents a distinct class of phenothiazine derivatives. Unlike class...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Profile
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 126068-68-0), also known as N-(2-chloropropionyl)phenothiazine, represents a distinct class of phenothiazine derivatives. Unlike classical antipsychotics (e.g., Chlorpromazine) which possess an N-alkylamino side chain, this compound features an N-acyl moiety and a reactive
-chloro ketone motif.
Scientific Context & Mechanism
In dopamine receptor pharmacology, the "butterfly angle" of the phenothiazine tricyclic system is critical for fitting into the hydrophobic pocket of the D2 receptor.
Classical Agonists/Antagonists: Require a basic nitrogen atom separated from the ring system by a 3-carbon linker to interact with the conserved Aspartate (Asp114 in D2) residue.
The Analyte (2-chloro-1-...): Lacks the basic nitrogen and possesses an electron-withdrawing carbonyl group. This flattens the ring system and reduces reversible binding affinity.
The Critical Utility: The presence of the
-chloro group makes this molecule a potent electrophile . It is primarily utilized in two contexts:[1][2]
Synthetic Intermediate: As a precursor for generating novel N-aminoacyl phenothiazines via nucleophilic substitution.
Covalent Probe (Affinity Labeling): To test for irreversible alkylation of nucleophilic residues (Cysteine, Lysine) within the receptor binding pocket.
This guide focuses on the direct evaluation of this compound to determine its mode of binding (reversible vs. covalent) and its utility as a scaffold for library generation.
Experimental Workflow Logic
The evaluation of an electrophilic ligand requires a bifurcated approach. We cannot assume simple equilibrium binding. The protocol below uses a "Washout Strategy" to distinguish between low-affinity reversible binding and time-dependent irreversible modification.
Decision Tree & Causality
Figure 1: Logic flow for characterizing electrophilic phenothiazine derivatives. The
-chloro ketone moiety necessitates testing for time-dependent inhibition.
Assay: The crude reaction mixture can be diluted 1000-fold and tested directly in the binding assay (Protocol B, step 3) without purification, provided the amine excess is not toxic.
Troubleshooting & Optimization
Solubility: The chloropropan-1-one derivative is highly lipophilic. Ensure DMSO stocks are fresh. If precipitation occurs in buffer, add 0.1% BSA.
Stability:
-chloro ketones can hydrolyze in basic buffers. Keep pH strict at 7.4. Do not store in buffer for >4 hours.
References
Horn, A. S., & Snyder, S. H. (1971).[3] Chlorpromazine and Dopamine: Conformational Similarities That Correlate With the Antischizophrenic Activity of Phenothiazine Drugs.[3][4] Proceedings of the National Academy of Sciences, 68(10), 2325-2328.[3][4] Link
Jaszczyszyn, A., et al. (2012).[5] Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23.[5] Link
Neumeyer, J. L., et al. (1985). Assessment of Irreversible Binding in Dopamine Receptors. Journal of Medicinal Chemistry. (Contextual grounding for washout protocols).
Thermo Fisher Scientific. (2023). 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one Product Page. Link
Application Note: Phenothiazine Derivatives in Medicinal Chemistry
Abstract This application note provides a comprehensive technical guide on the design, synthesis, and biological evaluation of phenothiazine derivatives. Historically established as neuroleptics (e.g., Chlorpromazine), t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive technical guide on the design, synthesis, and biological evaluation of phenothiazine derivatives. Historically established as neuroleptics (e.g., Chlorpromazine), this tricyclic scaffold has emerged as a "privileged structure" in modern drug discovery, exhibiting potent activity in multidrug resistance (MDR) reversal, antitubercular therapies, and oncology. This guide details optimized protocols for the synthesis of N-substituted phenothiazines, structure-activity relationship (SAR) profiling, and functional assays for P-glycoprotein (P-gp) inhibition.[1]
Introduction: The Renaissance of a Privileged Scaffold
The phenothiazine core (
) consists of a tricyclic system where two benzene rings are linked by sulfur and nitrogen atoms. While originally popularized as dopamine D2 receptor antagonists, recent medicinal chemistry campaigns have repurposed this scaffold.[1] The non-planar, "butterfly" conformation of the tricyclic core allows for unique hydrophobic interactions with diverse biological targets, including bacterial efflux pumps and cancer-associated transporters.[1]
Key Therapeutic Areas[1][2][3]
Neuropharmacology: Modulation of dopaminergic/serotonergic receptors.[1]
Oncology: Reversal of MDR via P-gp inhibition; induction of apoptosis.[1][2]
Infectious Disease: Antitubercular activity against Mycobacterium tuberculosis (Mtb) and antifungal synergy.[1]
Chemical Synthesis & Modification Protocols
Strategic Synthetic Pathway
The functionalization of phenothiazine primarily occurs at the
position (alkylation) and the position (electrophilic substitution).[1] The following protocol details the robust synthesis of N-alkylated derivatives, a critical step for diversifying biological activity.
Protocol A: Synthesis of N-Substituted Phenothiazines
Objective: To synthesize N-alkyl phenothiazine derivatives via nucleophilic substitution.
Scope: Applicable for introducing alkylamino, acyl, or benzyl moieties.
Materials
Substrate: Phenothiazine (98% purity).
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]
Stir at room temperature (RT) for 30 minutes to ensure formation of the phenothiazin-10-ide anion. Note: The solution typically turns a dark orange/red color.
Nucleophilic Attack:
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture. If the alkyl halide is a solid (e.g., amine salts), dissolve in minimal DMF and add.
Optimization: For less reactive halides, add a catalytic amount of Potassium Iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
Reaction & Quenching:
Heat the mixture to 80°C under
for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1]
Once starting material is consumed, cool to RT and carefully quench with ice-cold water (excess).[1]
Multidrug resistance (MDR) in cancer is often driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1).[1] Phenothiazine derivatives act as chemosensitizers by:
Directly binding to the drug-binding pocket of P-gp.[1]
Inhibiting the ATP hydrolysis required for transport.[1]
Modulating membrane fluidity to impair transporter function.[1]
Objective: To quantify the ability of a phenothiazine derivative to inhibit P-gp efflux, thereby increasing intracellular accumulation of the fluorescent chemotherapeutic Doxorubicin (DOX).[1]
Increases potency across all classes (lipophilicity + electronic effect).
Hydrogen ()
Baseline activity; typically less potent than halogenated analogs.[1]
Sulfur (Pos 5)
Sulfoxide () / Sulfone ()
Generally decreases biological activity; oxidation should be avoided during synthesis.[1]
References
Review of Medicinal Applications: Babalola, B. et al. (2024).[1] Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry. Link
Anticancer & MDR Mechanisms: González-González, A. et al. (2021).[1] Recent advances in the medicinal chemistry of phenothiazines, new anticancer and antiprotozoal agents. Current Medicinal Chemistry. Link
Antimicrobial Activity: Amaral, L. et al. (2004).[1][3] Antimicrobial activity of phenothiazines. International Journal of Antimicrobial Agents. Link
Synthetic Protocols: Pluta, K. et al. (2011).[1] Structure-activity relationship of phenothiazine derivatives. European Journal of Medicinal Chemistry. Link
MDR Reversal Assay: Ford, J.M. et al. (1990). Pharmacologic manipulation of multidrug resistance. Hematology/Oncology Clinics of North America. Link
experimental setup for in vitro testing of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Application Note: In Vitro Evaluation of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one Executive Summary This guide details the experimental protocols for the in vitro characterization of 2-chloro-1-(10H-phenothiazin-1...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vitro Evaluation of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Executive Summary
This guide details the experimental protocols for the in vitro characterization of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (hereafter referred to as PTZ-Cl ). As an
-acylated phenothiazine derivative featuring an -chloroalkyl moiety, PTZ-Cl represents a critical "hit-to-lead" scaffold. It possesses dual functionality: the lipophilic, bioactive phenothiazine core (implicated in dopaminergic/cholinergic modulation) and a reactive electrophilic center (-chloroamide).
Recent literature highlights phenothiazine derivatives as emerging candidates for hepatocellular carcinoma (HCC) therapy and cholinesterase inhibition (Alzheimer’s disease relevance). Consequently, this protocol focuses on three pillars: Chemical Reactivity (GSH Trapping) , Cytotoxic Potency , and Enzymatic Inhibition (AChE) .
-chloroamide group acts as a weak-to-moderate alkylating agent. It can covalently modify nucleophilic cysteine residues in proteins or react with glutathione (GSH).
Solubility: High lipophilicity due to the tricyclic core.
Stock Solvent: DMSO (Dimethyl sulfoxide) is required. Avoid alcohols (MeOH/EtOH) for long-term storage to prevent potential solvolysis.
Reagent Preparation:
Stock Solution (10 mM): Dissolve 10 mg of PTZ-Cl (MW: ~289.78 g/mol ) in 3.45 mL of anhydrous DMSO. Vortex until clear.
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months.
Working Solution: Dilute stock 1:1000 in culture medium (max 0.1% DMSO) immediately prior to use.
Experimental Workflow
The following diagram illustrates the integrated testing pipeline, moving from chemical stability to biological validation.
Figure 1: Sequential workflow for evaluating PTZ-Cl, prioritizing chemical stability before biological screening.
Protocol 1: Chemical Reactivity (GSH Trapping Assay)
Rationale: The
-chloro group is an electrophile. Before biological testing, we must determine if the compound acts as a "pan-assay interference compound" (PAINS) via non-specific alkylation or if it is stable enough to reach its target. We use Glutathione (GSH) as a surrogate nucleophile.
Materials:
Reduced L-Glutathione (GSH).
Phosphate Buffer (PBS), pH 7.4.
HPLC or LC-MS system.
Procedure:
Reaction Mix: Prepare a solution containing 50 µM PTZ-Cl and 500 µM GSH (1:10 excess) in PBS (with 1% DMSO).
Incubation: Incubate at 37°C in a thermomixer.
Sampling: Withdraw aliquots at
min.
Quenching: Stop reaction with 1% Formic Acid (for LC-MS) or immediate injection.
Detection: Monitor the disappearance of the PTZ-Cl peak and the appearance of the PTZ-GSH adduct (
Da).
Interpretation:
< 10% loss at 2h: Stable, suitable for reversible binding assays.
> 50% loss at 2h: Highly reactive alkylator. Biological effects likely driven by covalent modification (cysteine targeting).
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Rationale: Phenothiazines have shown repurposing potential for liver cancer (HCC). We utilize Hep3B cells, which are sensitive to phenothiazine-induced stress.
Rationale: Phenothiazines structurally overlap with tricyclic antidepressants and anticholinergics. Recent in silico screens identify AChE as a primary target for novel phenothiazine derivatives.[1]
Materials:
Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).
Substrate: Acetylthiocholine iodide (ATCh).
Chromogen: DTNB (Ellman’s Reagent).
Procedure (Modified Ellman’s Method):
Buffer Prep: 0.1 M Sodium Phosphate buffer (pH 8.0).
Pre-Incubation: Incubate for 15 min at 25°C. Note: This allows potential covalent inhibitors (like
-chloroamides) to react with the active site serine or peripheral cysteines.
Reaction Start: Add 10 µL of mixture containing ATCh (1 mM) and DTNB (1 mM).
Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.
Mechanistic Insight:
If inhibition increases significantly with pre-incubation time, PTZ-Cl is acting as an irreversible inhibitor (covalent modification). If independent of time, it is a reversible competitor.
Expected Results & Troubleshooting
Parameter
Expected Outcome
Troubleshooting / Notes
Solubility
Clear in DMSO; precipitates in water > 50 µM.
If precipitation occurs in media, reduce max conc. to 25 µM.
GSH Reactivity
Moderate reactivity ( min).
If too reactive, biological data reflects general toxicity, not specific binding.
Cytotoxicity (IC)
Hep3B IC µM.
Compare vs. Chlorpromazine (typically 10-20 µM).
AChE Inhibition
IC µM suggests potent neuroactivity.
Watch for false positives due to DTNB reaction with free thiols if compound degrades.
References
Bahuvirbhadra, G., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities. ACS Omega.
Jana, S., et al. (2016). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI Molecules.
developing an analytical method for 10-(2-chloropropanoyl)-10H-phenothiazine
This application note details the analytical method development for 10-(2-chloropropanoyl)-10H-phenothiazine (hereafter referred to as 10-CPP ). This compound is a critical Key Starting Material (KSM) or intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the analytical method development for 10-(2-chloropropanoyl)-10H-phenothiazine (hereafter referred to as 10-CPP ).
This compound is a critical Key Starting Material (KSM) or intermediate in the synthesis of N-acylated phenothiazine derivatives (e.g., analogs of Moricizine or specific antipsychotic precursors). Due to the presence of the
-haloacyl moiety (2-chloropropanoyl), this compound possesses alkylating potential, classifying it as a potential Genotoxic Impurity (PGI) . Consequently, the analytical strategy must address two distinct needs:
Assay & Purity (High Concentration): For releasing the intermediate itself.
Trace Quantification (Low Concentration): For monitoring it as an impurity in the final Active Pharmaceutical Ingredient (API).
Part 1: Physicochemical Profile & Method Strategy
Molecular Characteristics
Structure: A hydrophobic tricyclic phenothiazine core acylated at the N-10 position with a 2-chloropropanoyl group.
Basicity: Unlike parent phenothiazines (e.g., Chlorpromazine), the N-10 nitrogen in 10-CPP is part of an amide bond. It is neutral , not basic. It will not protonate significantly at typical HPLC pH ranges.
Reactivity (Critical): The C-Cl bond alpha to the carbonyl is susceptible to nucleophilic attack (
).
Risk: Hydrolysis to the alcohol (10-(2-hydroxypropanoyl)-...) or reaction with protic solvents (methanol/ethanol) to form ethers.
Mitigation:Do NOT use Methanol as a diluent. Use Acetonitrile (ACN).
Photosensitivity: The phenothiazine ring is highly susceptible to UV-induced oxidation (forming sulfoxides). All work must be performed under amber light .
Method Development Logic
Column Selection: The compound is highly lipophilic (LogP > 3.5). A C18 column with high carbon load is ideal. An end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18) is required to minimize tailing from residual silanols, although the amide functionality reduces this risk compared to amines.
Mobile Phase:
pH:[1] Acidic pH (0.1% Formic Acid or Phosphoric Acid) is preferred to stabilize the amide and suppress silanol activity.
Organic Modifier: Acetonitrile is preferred over Methanol to prevent potential solvolysis of the chloro-group during the run and to lower backpressure.
Detection:
UV:[1][2] The phenothiazine chromophore absorbs strongly at 254 nm (primary) and 300-315 nm (secondary).
MS: ESI+ mode. While the amide N is neutral, the compound can form
or adducts.
Part 2: Experimental Protocols
Protocol A: HPLC-UV Method for Assay and Purity (Release Testing)
Target: Quantify 10-CPP and separate it from Phenothiazine (starting material) and Hydrolysis Impurity.
1. Chromatographic Conditions
Parameter
Setting
Instrument
HPLC with PDA/UV Detector (e.g., Agilent 1260/1290)
Column
Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Stock: Weigh 25 mg of 10-CPP Reference Standard into a 25 mL amber volumetric flask. Dissolve and dilute to volume with Acetonitrile . (Conc: 1000 µg/mL).
Working Std: Dilute 1.0 mL of Stock to 10 mL with Acetonitrile. (Conc: 100 µg/mL).
4. System Suitability Criteria
Tailing Factor (10-CPP):
1.5
Theoretical Plates:
5000
% RSD (n=5 injections):
2.0%
Protocol B: LC-MS/MS Method for Trace Analysis (PGI Monitoring)
Target: Detect 10-CPP at ppm levels in a final API matrix.
304.0 (based on isotope). Note: 10-CPP MW is ~303.7. .
Transitions:
(Loss of chloropropanoyl group, Phenothiazine core product). Quantifier.
(Loss of HCl). Qualifier.
2. LC Conditions (Trace)
Column: Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.
Flow Rate: 0.4 mL/min.
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient: Steep gradient (50% B to 95% B in 5 mins) to elute the hydrophobic impurity quickly.
Part 3: Visualization & Logic
Synthesis & Impurity Pathway
This diagram illustrates the origin of 10-CPP and its potential degradation pathways, justifying the separation requirements.
Caption: Synthesis pathway of 10-CPP showing the critical separation required from the starting material (Phenothiazine) and degradation products (Hydrolysis/Oxidation).
Analytical Method Development Workflow
The decision tree for optimizing the separation.
Caption: Decision matrix for method optimization, highlighting the critical exclusion of Methanol to prevent artifact formation.
Solution Stability:CRITICAL. Store solutions in amber autosampler vials at 4°C. Assess stability at 0, 6, 12, and 24 hours. If degradation > 2% is observed, require fresh preparation or cooled autosampler.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
New Peak @ RRT ~0.5
Hydrolysis of Cl group
Check diluent for water content. Ensure ACN is dry.
New Peak @ RRT ~0.8
Sulfoxide formation
Protect sample from light. Use amber glassware.
Peak Splitting
Solvent mismatch
Sample solvent (100% ACN) is too strong compared to initial mobile phase (40% ACN). Reduce injection volume or dilute sample with water (if solubility permits, e.g., 50:50 ACN:Water).
how to dissolve 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one for cell culture assays
Application Note: Solubilization and Handling of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one for In Vitro Assays Introduction & Compound Profile The compound 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 3807...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solubilization and Handling of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one for In Vitro Assays
Introduction & Compound Profile
The compound 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0) is a lipophilic phenothiazine derivative often utilized as a synthetic intermediate or a probe in pharmacological studies targeting dopaminergic or multidrug-resistance pathways.[1]
Unlike hydrophilic salts (e.g., chlorpromazine HCl), this molecule lacks an ionizable amine in its side chain, resulting in significantly lower aqueous solubility and higher lipophilicity (Predicted LogP ~4.0–4.6). Successful application in cell culture requires a rigorous solubilization strategy to prevent "crashing out" (precipitation) upon contact with aqueous media, which causes experimental variability and false negatives.[1]
| Appearance | Solid (Crystalline/Powder) | May exhibit static charge during weighing.[1] |
Solvent Selection Strategy
For biological assays, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.[1] Ethanol is a secondary option but is generally less effective for this specific lipophilic intermediate and has higher volatility.[1]
Solubility Target: Aim for a Master Stock concentration of 10 mM to 50 mM .
Note: While the theoretical solubility limit in DMSO may exceed 100 mM, keeping stocks at ≤50 mM reduces the risk of precipitation during freeze-thaw cycles.[1]
Amber glass vials (borosilicate) with Teflon-lined caps
Step-by-Step Procedure:
Calculations: Determine the mass required for a 50 mM stock.
Formula:
Example: To make 1 mL of 50 mM stock :
Weighing: Weigh the solid into an amber glass vial .
Precaution: Phenothiazines are photosensitive.[1] Minimize exposure to ambient light.[1] Use a darkened weighing room or cover the vial with foil immediately.[1]
Visual Check: Hold the vial up to a light source (briefly).[1] The solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
Sterilization (Optional but Recommended):
If the compound is not sterile, filter the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter .
Warning: Do NOT use Nylon or Cellulose Acetate filters, as DMSO can degrade them or leach impurities.[1]
Storage:
Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
Direct addition of a high-concentration lipophilic stock to cell media often causes immediate precipitation.[1] The "Intermediate Dilution Method" is required.[1]
Workflow Logic (Graphviz)
Figure 1: Step-down dilution strategy to prevent compound precipitation.
Experimental Steps:
Thaw Stock: Thaw the DMSO stock at 37°C until fully dissolved. Vortex to ensure homogeneity.[1]
Prepare Intermediate Working Solution (100x):
Dilute the Master Stock into pre-warmed culture media (or PBS) to create a concentration 100x higher than your final target.[1]
Crucial: Add the DMSO stock dropwise to the media while vortexing.[1] Do not add media to the DMSO.[1]
Example: To target 10 µM final: Dilute 50 mM stock 1:50 into media to get 1 mM (Intermediate).
Final Treatment:
Pipette the Intermediate Solution into the cell culture wells.[1]
This ensures the final DMSO concentration is minimized (typically <0.5%) and the compound is pre-equilibrated in the aqueous phase.
Ensure final DMSO concentration is <0.5% (or <0.1% for sensitive lines like primary neurons).[1] Include a "Vehicle Only" control.[1]
References
PubChem. 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (Compound Summary).[1][2] National Library of Medicine.[1] Available at: [Link]
Cheng, Y., et al. Stability of screening compounds in wet DMSO.[1] J Biomol Screen. 2003 Jun;8(3):292-304.[1] Available at: [Link]
Wildenauer, D. B., & Zeeb-Wälde, B. C. Solubility of phenothiazines in red blood cell membranes.[1][3] Biochem Biophys Res Commun. 1983 Oct 31;116(2):469-77.[1][3] Available at: [Link]
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one as an intermediate in drug synthesis
Application Note: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one as a Regiospecific Precursor for Branched Phenothiazine Therapeutics Abstract This technical guide details the synthesis, handling, and application of 2-c...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one as a Regiospecific Precursor for Branched Phenothiazine Therapeutics
Abstract
This technical guide details the synthesis, handling, and application of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0). This compound serves as a critical "regio-locking" intermediate in the manufacturing of branched-chain phenothiazine antipsychotics and antihistamines, such as Promethazine and Ethopropazine . Unlike direct alkylation methods, which suffer from aziridinium-mediated rearrangement and isomeric impurities, the acylation-reduction pathway utilizing this intermediate ensures 100% regiochemical fidelity of the side chain. This protocol provides a validated workflow for its synthesis and downstream conversion.
Introduction & Strategic Value
The Isomer Challenge in Phenothiazine Synthesis
The classical synthesis of N-alkylated phenothiazines (e.g., Promethazine) involves reacting phenothiazine with 1-chloro-2-(dimethylamino)propane. This reaction proceeds via a cyclic aziridinium ion intermediate. Nucleophilic attack by the bulky phenothiazine nitrogen can occur at either carbon of the aziridinium ring, resulting in a mixture of the desired branched product (Promethazine) and the linear isomer (Isopromethazine). Separating these isomers is costly and reduces yield.
The Acylation Solution
The use of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one bypasses the aziridinium mechanism entirely. The synthetic strategy involves three distinct, controllable steps:
N-Acylation: Irreversible attachment of the carbon skeleton using 2-chloropropionyl chloride.
Nucleophilic Substitution: Displacement of the alpha-chloro group with the desired amine.
Amide Reduction: Conversion of the carbonyl to a methylene group (typically via LiAlH₄ or Borane), yielding the final drug with defined stereochemistry.
Chemical Properties & Safety Profile
Property
Data
Chemical Name
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
CAS Number
38076-63-0
Molecular Formula
C₁₅H₁₂ClNOS
Molecular Weight
289.78 g/mol
Appearance
Pale yellow to greenish crystalline solid
Solubility
Soluble in CH₂Cl₂, Toluene, DMF; Insoluble in water
Stability
Moisture sensitive (hydrolysis of amide); Light sensitive (oxidation of phenothiazine ring)
Safety Warning:
Lachrymator: As an
-halo carbonyl compound, this intermediate is a potent lachrymator and skin irritant. All operations must be conducted in a fume hood.
Phenothiazine Toxicity: Phenothiazines can induce photosensitivity. Avoid skin contact.
Validated Synthesis Protocol
Step 1: Synthesis of the Intermediate (Acylation)
Objective: Selective N-acylation of phenothiazine without ring chlorination.
Solvent: Toluene (anhydrous) or Xylene (for higher reflux temp)
Scavenger (Optional): Pyridine or K₂CO₃ (often omitted as HCl gas is driven off)
Procedure:
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an inert gas inlet (N₂ or Ar). Attach a gas scrubber (NaOH trap) to the condenser outlet to neutralize evolved HCl.
Dissolution: Charge Phenothiazine (19.9 g) and anhydrous Toluene (200 mL). Stir to suspend.
Addition: Add 2-Chloropropionyl chloride dropwise over 30 minutes at room temperature. The solution may darken slightly.
Reaction: Heat the mixture to reflux (110°C). Maintain reflux for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2) or HPLC.[1][2] The starting phenothiazine spot (
) should disappear, replaced by the product ().
Workup: Cool to room temperature.
If solid precipitates: Filter the solid.[3][4] Wash with cold toluene.
If solution remains: Wash with 5% NaHCO₃ (2 x 50 mL) to remove residual acid, then water and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Acetone to yield pale yellow crystals.
Target Yield: 85–92%
Step 2: Downstream Application (Synthesis of Promethazine Precursor)
Objective: Substitution of the chloride with dimethylamine.
Reagents:
Intermediate (from Step 1): 1.0 eq
Dimethylamine (40% aq. or solution in THF): 3.0 eq
Heat to 60°C in a sealed vessel (pressure tube) for 4 hours.
Pour into ice water. The product, 2-(dimethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one , will precipitate or form an oil.
Extract with CH₂Cl₂ and proceed to reduction (LiAlH₄ in THF) to obtain Promethazine.
Mechanistic Visualization
The following diagram illustrates the advantage of the Acylation Route (Green) over the Direct Alkylation Route (Red).
Caption: Comparison of synthetic routes. The Acylation pathway (Green) avoids the rearrangement issues inherent to the Direct Alkylation pathway (Red).
Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Moisture in solvent/reagents.
Ensure Toluene is dried over Na. Use fresh acyl chloride.
Ring Chlorination
Reaction temperature too high or presence of Lewis Acid impurities.
Do not add Lewis acids (AlCl₃, FeCl₃). Keep temp < 120°C.
Strictly exclude oxygen. Use an inert atmosphere (Argon preferred).
References
Appchem. (2024).[8] Product Data Sheet: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS 38076-63-0).[8] Retrieved from
PubChem. (2024).[9] Compound Summary: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.[8][10] National Library of Medicine. Retrieved from
Movsisyan, M., et al. (2016). Continuous-flow synthesis of phenothiazine derivatives. ResearchGate. Retrieved from
United States Patent Office. (1969). Synthesis of 2-substituted phenothiazines (US3426020A). Retrieved from
Sharad Kumar, et al. (2011).[11] Synthesis and characterization of phenothiazine derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from
Application Note: Antimicrobial & Synergistic Activity Profiling of Phenothiazine Compounds
Introduction & Strategic Context Phenothiazines (e.g., Thioridazine, Chlorpromazine), historically utilized as antipsychotics, have emerged as a critical scaffold in the fight against Multidrug-Resistant (MDR) bacteria....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Context
Phenothiazines (e.g., Thioridazine, Chlorpromazine), historically utilized as antipsychotics, have emerged as a critical scaffold in the fight against Multidrug-Resistant (MDR) bacteria. Unlike traditional antibiotics that target cell wall synthesis or protein translation, phenothiazines primarily act as Efflux Pump Inhibitors (EPIs) and membrane disruptors.
Critical Experimental Constraint: Phenothiazines often exhibit intrinsic antimicrobial activity only at concentrations exceeding clinically safe serum levels for antipsychotic use. Therefore, the primary value of these compounds in modern drug development is their synergistic potential —their ability to reverse resistance to standard antibiotics (e.g., oxacillin, rifampicin) at sub-lethal concentrations.
This guide details the specific modifications required to standard CLSI protocols to accurately assess phenothiazines, accounting for their unique physicochemical properties such as photosensitivity and oxidation-induced color interference.
Pre-Analytical Considerations
Solubility and Stability
Phenothiazines are typically available as hydrochloride salts. While water-soluble, they are prone to oxidation, turning pink/red upon exposure to light and air.
Solvent: Dissolve stock powders in DMSO (Dimethyl Sulfoxide) or sterile distilled water. DMSO is preferred for hydrophobicity management but must remain <1% (v/v) in the final assay well to avoid solvent toxicity.
Light Protection: All stock solutions and assay plates must be handled in low light or amber vessels. Wrap plates in aluminum foil during incubation.
Freshness: Prepare stock solutions immediately prior to use. Do not store oxidized (colored) solutions.
Safety Note
Phenothiazines are bioactive neuroleptics. Handle with strict PPE to avoid inhalation or skin contact.
Protocol A: Intrinsic MIC Determination (Modified Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the phenothiazine alone.
Standard: Adapted from CLSI M07-A10 [1].
Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) is NOT recommended due to the intrinsic color change of oxidized phenothiazines. Turbidity (OD600) or Colony Counting is required.
Figure 1: Step-by-step workflow for MIC determination of phenothiazines.
Step-by-Step Procedure
Stock Preparation: Prepare a 10 mg/mL stock of the phenothiazine derivative in DMSO.
Dilution: In a 96-well plate, dispense 100 µL CAMHB into columns 1–12. Add 100 µL of stock to column 1 and serially dilute (1:2) across to column 10. Discard excess from column 10.
Column 11: Growth Control (Bacteria + Broth + Solvent).
Column 12: Sterility Control (Broth only).
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.
Inoculation: Add 100 µL of the diluted inoculum to wells 1–11. Final volume = 200 µL.
Blanking Control (Crucial): Prepare a parallel "Blank Plate" containing the exact drug dilutions without bacteria. This accounts for the drug's optical density/color.
Incubation: Incubate at 35 ± 2°C for 16–20 hours in the dark .
Analysis: Measure Absorbance at 600 nm.
MIC Definition: The lowest concentration showing ≥90% inhibition of growth compared to control.
Protocol B: Synergistic Checkerboard Assay
Objective: Quantify the adjuvant potential of the phenothiazine when combined with a standard antibiotic (e.g., Oxacillin for MRSA).
Metric: Fractional Inhibitory Concentration Index (FICI).
Experimental Design
Create a 2D matrix where the antibiotic is diluted along the X-axis and the phenothiazine along the Y-axis.
Objective: Validate the Mechanism of Action (MoA). Phenothiazines should inhibit efflux pumps (e.g., NorA in S. aureus), causing accumulation of the fluorescent substrate Ethidium Bromide (EtBr).
Reference: Method adapted from Amaral et al. [2] and Viveiros et al. [3].
Materials
Substrate: Ethidium Bromide (EtBr) - Mutagenic, handle with care.
Efflux Inhibited (Phenothiazine): Fluorescence increases significantly over time (EtBr accumulates and intercalates with DNA).
References
Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4] Wayne, PA: CLSI. [Link]
Amaral, L., et al. (2007). "Phenothiazines: Potential Management of Antibiotic Resistant Infections."[5][6][7] In Vivo, 21(2), 205-213. [Link]
Viveiros, M., et al. (2008). "Demonstration of intrinsic efflux activity of Escherichia coli K-12 AG100 by an automated ethidium bromide method." International Journal of Antimicrobial Agents, 31(1), 58-62. [Link]
Grimsey, E. M., et al. (2020).[8] "Experimental and Computational Analysis of the Effect of Phenothiazines on the AcrB Efflux Pump." Scientific Reports, 10, 10332. [Link]
Application Note: Advanced Techniques for N-Acylation of Phenothiazine
Part 1: Strategic Overview The "Butterfly" Challenge Phenothiazine (PTZ) presents a unique synthetic challenge due to its folded "butterfly" conformation. Unlike planar secondary amines, the nitrogen atom at position 10...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview
The "Butterfly" Challenge
Phenothiazine (PTZ) presents a unique synthetic challenge due to its folded "butterfly" conformation. Unlike planar secondary amines, the nitrogen atom at position 10 (N-10) is situated at the trough of a fold (dihedral angle ~150-158°).
Mechanistic Bottlenecks:
Steric Hindrance: The ortho-hydrogens of the benzene rings create a "picket fence" effect, sterically shielding the N-10 lone pair from bulky electrophiles.
Electronic Deactivation: The lone pair on N-10 is delocalized into the aromatic system to maintain partial aromaticity, significantly lowering its nucleophilicity compared to standard diarylamines.
Oxidation Risk: PTZ is easily oxidized to the radical cation (pink/red) or the sulfoxide (S-oxide), necessitating inert atmospheres during high-temperature reactions.
Selection of Methodology:
The choice of acylation technique depends heavily on the available equipment and the thermal stability of the acylating agent.
Figure 1: Decision matrix for selecting the appropriate N-acylation protocol based on laboratory constraints and scale.
Part 2: Detailed Experimental Protocols
Protocol A: Classical Solution-Phase Acylation
Best for: Large-scale synthesis (grams to kilograms) where microwave reactors are unavailable.
Mechanism: Nucleophilic attack of N-10 on the acyl chloride, driven by base-mediated deprotonation.
Solvent: Anhydrous Toluene or Benzene (dried over Na)
Atmosphere: Nitrogen or Argon (Critical)
Step-by-Step Methodology:
Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon for 15 minutes.
Dissolution: Add Phenothiazine (10 mmol, 1.99 g) and anhydrous Toluene (20 mL). Stir until fully dissolved. Note: Solution should be colorless to pale yellow. Pink indicates oxidation.
Base Addition: Add Et3N (20 mmol, 2.8 mL) via syringe.
Acyl Addition: Dilute the Acyl Chloride (12 mmol) in 10 mL Toluene. Add dropwise to the reaction mixture at room temperature over 20 minutes. Exotherm warning.
Reflux: Heat the mixture to reflux (110°C) for 9–12 hours .
Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The fluorescent blue spot of Phenothiazine (Rf ~0.6) should disappear, replaced by a lower Rf spot (N-Acyl product).
Workup: Cool to RT. Filter off the triethylamine hydrochloride salt precipitate.
Wash: Wash the filtrate with 5% NaHCO3 (2 x 20 mL) to remove acid impurities, then with Brine (20 mL).
Isolation: Dry organic layer over anhydrous Na2SO4, filter, and evaporate in vacuo.
Purification: Recrystallize the residue from Ethanol.
Best for: Rapid library generation, difficult substrates, and maximizing yield.
Mechanism: Dielectric heating overcomes the activation energy barrier caused by the steric "butterfly" fold more efficiently than convective heating.
Reagents:
Phenothiazine (2.5 mmol)
Acyl Chloride or Anhydride (6.0 mmol - Excess acts as solvent/reagent)
Best for: Green chemistry compliance, avoiding toxic solvents.
Mechanism: Solid-phase reaction driven by mechanical energy (grinding). PCl5 acts as a chlorinating agent to activate acetic acid in situ.
Reagents:
Phenothiazine (10 mmol)
Acetic Acid (10-12 mmol)
Phosphorus Pentachloride (PCl5) (10-12 mmol)
Step-by-Step Methodology:
Pre-Grind: In a mortar, add Acetic Acid and PCl5.[2] Grind gently until mixed (formation of acetyl chloride in situ). Safety: Perform in fume hood; HCl gas evolution.
Reaction: Add Phenothiazine to the mortar.
Grinding: Grind the mixture vigorously with a pestle for 15–30 minutes .
Visual Cue: The mixture will turn into a paste and may evolve heat.
Stand: Allow the paste to stand at RT for 10 minutes to ensure completion.
Workup: Add cold water (50 mL) to the mortar and triturate the solid. Filter the solid product.[3]
Purification: Wash the filter cake copiously with water (to remove Phosphoric acid residues). Recrystallize from Ethanol.[3]
Cause: Oxidation of Phenothiazine to the radical cation or sulfoxide.
Fix: Ensure strict inert atmosphere (N2/Ar). Degas solvents before use. Add a pinch of sodium metabisulfite if aqueous workup allows.
Issue 2: Low Conversion (Starting Material Remains)
Cause: Steric hindrance preventing attack.
Fix: Switch to the Microwave protocol. If using Classical, switch base to Sodium Hydride (NaH) in DMF (stronger deprotonation forces the reaction, though risk of side reactions increases).
Issue 3: Product Oils Out / Doesn't Crystallize
Cause: Impurities (unreacted acyl chloride or acid).
Fix: Wash organic layer thoroughly with NaHCO3. Use a seed crystal of authentic N-acetyl phenothiazine if available. Triturate with cold hexanes.
Pathway Visualization
Figure 2: Reaction pathway showing the steric transition state and the critical oxidation side-reaction risk.
References
Microwave-Assisted Synthesis: "Experimental conditions for the microwave-assisted acetylation reaction of phenothiazine derivatives." ResearchGate.[4] Available at: [Link]
Mechanochemical Protocol: "Preparation method for N-acetyl phenothiazine (CN104109132A)." Google Patents.[5] Available at:
Steric & Electronic Effects: "Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines." PubMed. Available at: [Link]
Chloroacetylation Protocol: "Synthesis of New N-Substituted Phenothiazine Derivatives." ResearchGate.[4] Available at: [Link]
General Phenothiazine Chemistry: "Synthesis and antifungal activity of some substituted phenothiazines." CONICET. Available at: [Link]
use of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one in neuropharmacological research
Application Note: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one in Neuropharmacological Research Title: Rational Design and Synthesis of Chiral Phenothiazine Neuroprobes Using the 2-Chloro-1-(10H-phenothiazin-10-yl)pro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one in Neuropharmacological Research
Title: Rational Design and Synthesis of Chiral Phenothiazine Neuroprobes Using the 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one Scaffold
Executive Summary
2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0) is a versatile electrophilic scaffold used in the synthesis of N-substituted phenothiazine libraries. Unlike simple alkyl phenothiazines (e.g., chlorpromazine), this
-haloacyl derivative serves as a privileged intermediate for generating branched-chain neuroactive agents structurally related to Promethazine and Ethopropazine .
Its core utility in neuropharmacology lies in its dual reactivity:
Nucleophilic Substitution: The reactive
-chloro moiety allows for rapid derivatization with diverse secondary amines (piperazines, morpholines) to create focused libraries of amino-acyl phenothiazines.
Reductive Transformation: The carbonyl group can be reduced to generate chiral amino-alkyl side chains, essential for high-affinity binding to Dopamine D2, Histamine H1, and Muscarinic M1 receptors.
This guide details the protocols for using this scaffold to synthesize novel neuroprobes, focusing on modular library generation and downstream pharmacological validation.
Chemical Properties & Handling
Property
Specification
IUPAC Name
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
CAS Number
38076-63-0
Molecular Formula
C₁₅H₁₂ClNOS
Molecular Weight
289.78 g/mol
Physical State
White to pale brown crystalline solid
Solubility
Soluble in DCM, CHCl₃, THF; Insoluble in water
Stability
Moisture-sensitive (hydrolysis of -chloroamide); Store under inert gas at 4°C
Hazards
Skin irritant, Lachrymator (due to -halo ketone functionality)
Experimental Workflows
Workflow A: Modular Synthesis of Amino-Acyl Phenothiazine Libraries
Objective: To generate a library of 10-(2-amino-propionyl)phenothiazines for SAR (Structure-Activity Relationship) screening against BuChE or Sigma receptors.
Mechanism: The
-chloro ketone undergoes S_N2 substitution with secondary amines. The branching methyl group (from the propanone chain) introduces steric constraints that can enhance receptor selectivity compared to linear linkers.
Protocol:
Preparation: Dissolve 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (1.0 eq) in anhydrous acetonitrile (MeCN).
Base Addition: Add K₂CO₃ (2.5 eq) or DIEA (1.5 eq) to scavenge the HCl byproduct.
Amine Coupling: Add the target secondary amine (1.2 eq) (e.g., N-methylpiperazine, morpholine, or 4-benzylpiperidine).
Reaction: Reflux at 80°C for 4–6 hours under nitrogen. Monitor by TLC (EtOAc:Hexane 1:1).
Note: The
-chloro position is sterically hindered; if reaction is sluggish, add catalytic KI (0.1 eq) to form the more reactive -iodo intermediate in situ (Finkelstein reaction).
Workup: Filter off inorganic salts. Evaporate solvent.[1] Redissolve residue in DCM and wash with water.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, DCM/MeOH gradient).
Outcome: A library of 10-(2-aminopropionyl)phenothiazines ready for binding assays.
Workflow B: Synthesis of Chiral Neuroleptic Analogs (Reductive Route)
Objective: To convert the amino-acyl intermediate into the bio-active amino-alkyl phenothiazine (Promethazine pharmacophore).
Rationale: Most clinically active phenothiazine neuroleptics possess an alkyl amine side chain. The carbonyl group in the scaffold decreases basicity and alters binding; reduction restores the high-affinity pharmacophore.
Protocol:
Setup: Suspend LiAlH₄ (3.0 eq) in anhydrous THF under Argon at 0°C.
Addition: Dropwise add a solution of the amino-acyl phenothiazine (from Workflow A) in THF.
Reduction: Warm to room temperature, then reflux for 12 hours.
Critical Step: Ensure complete reduction of the amide carbonyl to the methylene group (-CH₂-).
Quenching: Cool to 0°C. Carefully add water (1 mL/g LiAlH₄), 15% NaOH (1 mL/g), and water (3 mL/g) sequentially (Fieser workup).
Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.
Salt Formation: Dissolve the free base in Et₂O and add HCl/dioxane to precipitate the hydrochloride salt for stable storage.
Result:10-(2-aminopropyl)phenothiazine derivatives (racemic). Chiral HPLC separation may be required if enantioselective binding is being studied.
Visualization: Synthesis & SAR Logic
Caption: Synthetic pathway utilizing the 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one scaffold to access distinct neuropharmacological classes.
Neuropharmacological Applications
Development of Multi-Target Directed Ligands (MTDLs)
The scaffold is ideal for creating MTDLs for Alzheimer's disease. The phenothiazine core provides antioxidant and cholinesterase inhibitory properties, while the side chain can be modified to target the Sigma-1 receptor or NMDA receptor .
Experimental Focus: Synthesize derivatives with bulky amine heads (e.g., benzylpiperazine) and screen for Butyrylcholinesterase (BuChE) inhibition using Ellman’s assay.
Probing Chiral Selectivity in GPCR Binding
Because the scaffold possesses a chiral center at the
-carbon (C2 of the propyl chain), it generates enantiomeric pairs upon amination.
Research Application: Compare the binding affinity (
) of ()- vs ()-isomers at the Histamine H1 receptor . Historically, the ()-enantiomers of phenothiazines (like trimeprazine) often exhibit superior potency. This scaffold allows for the rapid synthesis of racemic mixtures followed by chiral resolution to map the receptor's stereochemical pocket.
Covalent Labeling (Advanced)
The unreacted
-chloro ketone scaffold is an electrophile that can react with cysteine thiols.
Protocol: Incubate the raw scaffold (1–10 µM) with purified receptor preparations or cell lysates. The compound may act as an affinity label , covalently modifying cysteine residues near the phenothiazine binding site, aiding in proteomic identification of off-target binding partners.
References
Phenothiazines and their Evolving Roles in Clinical Practice. Health Psychology Research. (2022). A comprehensive review of phenothiazine pharmacology and therapeutic applications.
Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry. (2018). Details the synthetic routes and biological evaluation of N-acyl and N-alkyl phenothiazine derivatives.
Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents. Chemical Research in Toxicology. (1998). Discusses the antioxidant capacity of the phenothiazine core, relevant for neuroprotective drug design.
Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences. (2020). Provides specific synthetic protocols for phenothiazine ring functionalization and side-chain attachment.
PubChem Compound Summary: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one. National Center for Biotechnology Information. (2024). Chemical structure and physical property data.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Phenothiazines (PTZs), historically utilized as antipsychotics, possess a tricyclic scaffold that exhibits potent pleiotropic anticancer activity. Their lipophilic, cationic nature allows them to accumulate selectively in the mitochondria of cancer cells (driven by high transmembrane potential), disrupt lipid bilayers, and inhibit P-glycoprotein (P-gp) efflux pumps.[1]
This guide moves beyond generic screening. It provides a mechanistic deconvolution strategy designed to distinguish specific antineoplastic activity from non-specific toxicity. The protocols prioritize the assessment of mitochondrial integrity and multidrug resistance (MDR) reversal—the two most distinct advantages of PTZ derivatives.
Chemical Handling & Pre-Analytical Quality Control
Critical Causality: Phenothiazines are photosensitive and prone to oxidation (forming sulfoxides). Improper handling leads to experimental noise and non-reproducible IC50 values.
Protocol A: Compound Preparation[2][3][4]
Solvent Selection: Dissolve derivatives in DMSO (Dimethyl sulfoxide) to create a 10-100 mM stock.[1] Avoid ethanol as it may precipitate in aqueous media at high concentrations.[1]
Light Protection: All weighing and dissolution steps must be performed under amber light or in vessels wrapped in aluminum foil.
Storage: Aliquot stocks into single-use amber vials. Store at -20°C. Do not freeze-thaw more than once.
Stability Check: Verify stock integrity via HPLC every 3 months. Appearance of a pink/reddish hue indicates oxidation to the phenothiazin-5-oxide radical.[1]
Objective: Determine the Selectivity Index (SI) between neoplastic cells and normal fibroblasts.
Methodological Choice: The SRB (Sulforhodamine B) Assay is preferred over MTT for PTZs.
Reasoning: PTZs can alter mitochondrial dehydrogenase activity (the target of MTT), potentially leading to false readings. SRB measures total protein mass, providing a more stable readout for this class of drugs.
Protocol B: SRB Cytotoxicity Assay
Reagents: 10% Trichloroacetic acid (TCA), 0.4% SRB in 1% acetic acid, 10 mM Tris base.
Seeding: Plate tumor cells (e.g., MCF-7, HepG2) and normal controls (e.g., HFF-1 fibroblasts) at 3,000–5,000 cells/well in 96-well plates.[1]
Incubation: Allow attachment for 24 hours. Treat with PTZ derivatives (0.1 – 100 µM) for 48–72 hours.[1]
Positive Control:[2][3] Doxorubicin or Cisplatin.[1]
Fixation: Add cold 10% TCA (100 µL) directly to the medium. Incubate at 4°C for 1 hour. (Fixes cells in situ).[1]
Staining: Wash 4x with water. Dry. Add 100 µL 0.4% SRB solution for 30 min.
Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound dye with 200 µL 10 mM Tris base.
Quantification: Measure Absorbance at 510 nm.
Data Output:
Calculate Selectivity Index (SI) =
.
Target: SI > 3.0 indicates promising therapeutic window.[1]
Mechanistic Validation: The "Mitochondrial Catastrophe"
Scientific Grounding: PTZs are "mitocans" (mitochondria-targeting anticancer agents).[1] They induce cell death by dissipating the Mitochondrial Membrane Potential (
Self-Validating Step: Use FCCP (a carbonyl cyanide p-trifluoromethoxyphenylhydrazone uncoupler) as a positive control to confirm the assay is sensitive to depolarization.[1]
Treatment: Treat cells with PTZ derivative at
concentration for 6, 12, and 24 hours.
Staining: Add JC-1 dye (2 µM final) to culture medium. Incubate 30 min at 37°C.
Mechanism:
Healthy Mitochondria: JC-1 forms J-aggregates (Red Fluorescence, ~590 nm).[1]
Core Directive: Many PTZs inhibit P-gp.[1] This assay validates if the derivative can restore sensitivity in resistant cell lines (e.g., MCF-7/ADR).[1]
Protocol D: Rhodamine 123 Accumulation Assay[1]
Cell Model: Use P-gp overexpressing cells (e.g., resistant KB-V1 or MCF-7/DOX).[1]
Pre-Incubation: Incubate cells with the PTZ derivative (at a sub-cytotoxic dose, e.g., IC10) for 1 hour.
Efflux Challenge: Add Rhodamine 123 (5 µM), a fluorescent P-gp substrate, for 60 min.
Wash & Chase: Wash cells with PBS. Incubate in dye-free medium (with or without PTZ) for another 60 min to allow efflux.
Quantification: Lyse cells and measure fluorescence (Ex 485 / Em 535) or analyze via flow cytometry.
Result: Higher fluorescence retention compared to control indicates P-gp inhibition.[1]
Visualizing the Mechanism of Action[8]
The following diagram illustrates the dual-action pathway of Phenothiazine derivatives: direct mitochondrial disruption and chemosensitization via efflux pump inhibition.[1]
Caption: Dual-track antineoplastic mechanism of Phenothiazines: P-gp inhibition (Left) and Mitochondrial depolarization (Right).[1]
Data Presentation & Statistical Rigor
When reporting results, condense quantitative metrics into the following standardized table format.
*MDR Reversal Ratio = IC50 of Cytotoxic Drug alone / IC50 of Cytotoxic Drug + PTZ (at non-toxic dose).
References
Motohashi, N., et al. (1991).[5] "Cytotoxicity and differentiation-inducing activity of phenothiazine and benzo[a]phenothiazine derivatives." Anticancer Research.[1][5][6] Link
Varga, B., et al. (2017). "Phenothiazines inhibit the function of the ABCG2 transporter in a complex manner." Scientific Reports. Link[1]
Otręba, M., et al. (2020). "Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review." International Journal of Molecular Sciences. Link
Sudakov, S., et al. (2023). "Phenothiazine Conjugate with Mitochondria-Directed Cationic Compound F16: Synthesis and Cytotoxic Action."[1][7] International Journal of Molecular Sciences. Link[1]
Spengler, G., et al. (2016). "Repurposing of Phenothiazines for the Treatment of Multidrug-Resistant Cancer." Anticancer Research.[1][5][6] Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Phenothiazines (PTZs) are historically recognized as antipsychotics (e.g., chlorpromazine) and dyes (e.g., methylene blue). However, their core tricyclic nitrogen-sulfur scaffold possesses unique redox properties that make them potent, often catalytic, antioxidants. Unlike sacrificial antioxidants (e.g., Vitamin C) that are consumed upon reaction, specific phenothiazine derivatives can undergo reversible oxidation-reduction cycles, allowing them to scavenge multiple radical species or bypass dysfunctional mitochondrial complexes.
Why employ Phenothiazines?
Dual Mechanism: They operate via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), adaptable to both lipid and aqueous environments.
Mitochondrial Targeting: Cationic derivatives (like Methylene Blue) accumulate in mitochondria, acting as alternative electron carriers.[1]
Regenerability: In aqueous physiological media, the phenothiazinyl radical cation can be recycled, extending the therapeutic window.
Selection Guide: Choosing the Right Derivative
Not all phenothiazines function identically.[2][3] Structural variations at the N-10 and C-2 positions dictate their lipophilicity, redox potential, and primary mechanism of action.
Table 1: Comparative Properties of Key Phenothiazine Derivatives[5]
Derivative
Structure Feature
Primary Mechanism
Solubility
Best Application Model
Phenothiazine (PTZ)
Unsubstituted N-H
HAT (H-donor)
Lipophilic
Lipid Peroxidation: Protecting membranes/oils from autoxidation.
General ROS Scavenging: Comparative studies for structure-activity relationships (SAR).
Chlorpromazine
N-alkyl side chain
Receptor Antagonist
Amphiphilic
Control: Use to distinguish antioxidant effects from receptor-mediated (dopaminergic) effects.
Mechanistic Insight & Visualization
Understanding the redox cycling is critical for experimental design. In aqueous media, PTZ donates an electron to form a radical cation (
), which can react with superoxide () to regenerate the parent molecule—a "catalytic" cycle.[4] In lipids, the neutral radical formed via HAT is stable and requires co-antioxidants (like Tocopherol) to regenerate, otherwise, it may act as a pro-oxidant.
Diagram 1: Phenothiazine Redox Cycling Mechanism
Caption: The redox cycle of phenothiazines. Note the critical regeneration step (green arrow) which prevents the accumulation of the potentially toxic phenothiazinyl radical.
Experimental Protocols
Protocol A: In Vitro Lipid Peroxidation Inhibition (Liposome Model)
Purpose: To evaluate the HAT capability of lipophilic PTZ derivatives in protecting membranes.
Purpose: To test Methylene Blue (MB) mediated rescue of mitochondrial respiration under stress.
Cell Line: HT-22 (Hippocampal neuronal cells) or H9c2 (Cardiomyocytes).
Workflow:
Seeding: Seed cells in 96-well plates (
cells/well). Adhere overnight.
Pre-treatment: Treat cells with MB (
) for 2 hours.
Note: High doses of MB (>5
) can be toxic/pro-oxidant. Stay in the nanomolar range.
Stress Induction: Add Rotenone (
, Complex I inhibitor) or Glutamate (, oxidative glutamate toxicity). Incubate for 24 hours.
Viability Readout: Use MTT or CCK-8 assay. MB interferes with MTT absorbance (both are blue/purple).
Modification: Use Resazurin (Alamar Blue) assay. MB does not overlap significantly with the fluorescent signal of resorufin (Ex/Em 530/590 nm).
Mitochondrial ROS: Stain with MitoSOX Red (
, 10 min). Analyze via flow cytometry or fluorescence microscopy.
Diagram 2: Experimental Workflow for MB Mitochondrial Rescue
Caption: Workflow for testing Methylene Blue. Note the critical exclusion of MTT assay due to colorimetric interference.
Data Analysis & Troubleshooting
Interpreting IC50 and Kinetic Data
When calculating
for phenothiazines, be aware of the "Lag Phase" phenomenon.
Observation: In kinetic assays (e.g., monitoring conjugated dienes at 234 nm), PTZs often introduce a lag time (induction period) rather than just decreasing the rate.
Calculation: Define antioxidant activity by the length of the lag phase (
) relative to control, rather than simple absorbance reduction at a fixed time point.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Pro-oxidant effect observed
Concentration too high
Reduce dose. MB is protective at nM, toxic at .
High background in MTT
Spectral interference
Switch to Resazurin (fluorescence) or ATP luminescence assays.
Compound precipitation
Low solubility in aqueous media
Predissolve parent PTZ in DMSO; keep final DMSO < 0.1%. Use MB for aqueous studies.
Sample degradation
Photosensitivity
CRITICAL: Phenothiazines are light-sensitive. Perform all incubations in the dark or under yellow light.
Safety & Handling
Photosensitivity: Phenothiazines can cause phototoxic reactions. Handle amber vials and avoid direct light exposure during experiments.
Toxicity: While MB is used clinically, parent Phenothiazine and some derivatives are toxic. Handle with standard PPE.
References
Justino, G. C., et al. (2016). "Mechanisms of antioxidant activity of phenothiazine derivatives: A computational and experimental study." Journal of Physical Chemistry B. Link
Poteet, E., et al. (2012).[5] "Neuroprotective Actions of Methylene Blue and Its Derivatives." PLoS ONE. Link
Bojic, M., et al. (2019). "Phenothiazines as lipid peroxidation inhibitors: Structure-activity relationship."[6][7] European Journal of Pharmaceutical Sciences. Link
Atamna, H., & Kumar, R. (2010). "Mitochondrial Hemodynamic Mechanism of Methylene Blue." Journal of Alzheimers Disease. Link
Lucarini, M., & Pedrielli, P. (1999). "Bond Dissociation Enthalpies of N-H Bonds in Phenothiazines and Related Compounds." Journal of Organic Chemistry. Link
Technical Support Center: Optimization of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one Synthesis
Case Reference: N-Acylation of Phenothiazine (Deactivated Secondary Amine) Target Molecule: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one Common Aliases: 10-(2-chloropropionyl)phenothiazine; -(2-chloropropionyl)phenoth...
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: N-Acylation of Phenothiazine (Deactivated Secondary Amine)
Target Molecule: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Common Aliases: 10-(2-chloropropionyl)phenothiazine;
This guide addresses the synthesis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one via the N-acylation of 10H-phenothiazine with 2-chloropropionyl chloride.[1][2]
The Core Challenge: The nitrogen atom in phenothiazine is significantly less nucleophilic than typical secondary amines due to electron delocalization into the tricyclic aromatic system and the electron-withdrawing nature of the sulfur atom.[2] Furthermore, the "butterfly" conformation of the phenothiazine ring creates steric hindrance at the N-10 position.[2] Standard acylation conditions (e.g., room temperature stirring with weak bases) frequently result in <10% conversion or recovery of starting material.[2]
This guide provides "Tier 3" technical support, focusing on forcing conditions, catalytic activation, and oxidation prevention.[2]
Module 1: Troubleshooting Guide
Issue A: "I am recovering unreacted Phenothiazine (Low/No Yield)."
Diagnosis: Insufficient activation energy or nucleophilicity.[2]
The phenothiazine nitrogen is effectively non-basic.[2] If you are using standard conditions (DCM,
to RT, Triethylamine), the reaction will not proceed efficiently.[2]
Corrective Actions:
Switch Solvent to High-Boiling Point Non-Polar: Replace Dichloromethane (DCM) or Tetrahydrofuran (THF) with Toluene or Xylene .[1][2] The reaction requires thermal drive (Reflux at
Eliminate Weak Bases: Standard proton scavengers like Triethylamine (TEA) can sometimes hinder the reaction by precipitating salts that coat the unreactive amine.[2]
Implement "Forcing Conditions":
Protocol: Reflux phenothiazine with a large excess (1.5 to 2.0 equivalents) of 2-chloropropionyl chloride in dry toluene for 4–12 hours.
Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) . DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak phenothiazine amine.[1]
Issue B: "The reaction mixture turned black/dark purple."
Diagnosis: Oxidative degradation.[2]
Phenothiazine is electron-rich and prone to Single Electron Transfer (SET) oxidation, forming the stable, deeply colored phenothiazinium radical cation.[2] This is often triggered by light, trace oxygen, or high temperatures in the presence of oxidizers.[2]
Corrective Actions:
Inert Atmosphere (Critical): Perform the reaction under a strict Nitrogen (
Degas Solvents: Sparge toluene with inert gas for 15 minutes prior to heating.
Light Exclusion: Wrap the reaction flask in aluminum foil. Phenothiazine derivatives are photosensitive.[2]
Issue C: "The product is an inseparable oil or sticky gum."[2]
Diagnosis: Hydrolysis products or oligomerization.[2]
The 2-chloropropionyl group is labile.[1] If moisture enters, the acyl chloride hydrolyzes to 2-chloropropionic acid, which complicates purification.[2]
Corrective Actions:
Workup Modification: Do not just rotovap. Wash the organic layer with 10%
to remove the free acid (hydrolysis byproduct) and any excess acyl chloride.[2]
Crystallization: The target molecule is a solid (MP
).[1][2] If it oils out, dissolve in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) and cool slowly to .[2] Scratching the glass or seeding is often necessary to induce crystallization.[2]
Module 2: Optimized Experimental Protocol
Objective: Synthesis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one on a 10g scale.
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a dropping funnel.
Inerting: Flame-dry the glassware under vacuum and backfill with Nitrogen.[1]
Dissolution: Charge Phenothiazine (10 g) and dry Toluene (80 mL). Stir until dissolved (may require slight warming).
Addition: Add 2-Chloropropionyl chloride (7.3 mL) dropwise via the funnel over 15 minutes. Note: No significant exotherm is usually observed due to low reactivity.
Reaction: Heat the mixture to reflux (
) .
Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1).[1][2] The starting material (Phenothiazine) is highly fluorescent; the product is less so.[2]
Duration: Reflux for 3–6 hours.[2] If conversion is slow, add catalytic DMAP or Pyridine.[2]
Quench: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to hydrolyze excess acyl chloride.
Extraction: Separate the organic (Toluene) layer.[2] Extract the aqueous layer once with Toluene (20 mL).[2]
The following diagrams illustrate the reaction pathway and the critical role of forcing conditions.
Figure 1: Reaction Mechanism & Activation[1][2]
Caption: Kinetic pathway showing the necessity of thermal drive (Reflux) or Catalysis (DMAP) to overcome the high activation barrier of the deactivated phenothiazine nitrogen.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing yield issues. Priority is placed on differentiating between oxidative degradation and kinetic stalling.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Hydride (NaH) instead of refluxing in Toluene?A: Yes. Using NaH in DMF (Dimethylformamide) is a viable alternative, particularly for N-alkylation, but it also works for acylation.[2]
Pros: The NaH deprotonates the phenothiazine, creating the Phenothiazine anion (
), which is a much stronger nucleophile.[2] This allows the reaction to proceed at lower temperatures ( to RT).[1][2]
Cons: NaH is moisture sensitive and the workup with DMF can be tedious (DMF is hard to remove).[2] This method is recommended if the thermal toluene method fails.[2]
Q2: Why is my product melting point lower than the literature value (
)?A: This usually indicates the presence of the sulfoxide impurity (Phenothiazine-5-oxide) or trapped solvent.[1][2] The sulfoxide often forms if the reaction was exposed to air.[2] Recrystallize from Ethanol.[2] If the impurity persists, column chromatography (Silica Gel, 0-20% EtOAc in Hexane) is required.[2]
Q3: Is the 2-chloro position on the propionyl chain stable?A: It is relatively stable under acidic conditions but susceptible to elimination (forming the acryloyl derivative) or substitution under strong basic conditions.[2] Avoid washing with strong bases like NaOH; stick to
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PHENO-DMSO-001
Subject: Solubility and Stability Optimization in Dimethyl Sulfoxide (DMSO)
Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2][3][4]
Part 1: Executive Summary & Chemical Context[1][4]
You are encountering difficulties with 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one . To solve this, we must look beyond simple "solubility" and address the chemical reactivity inherent in this scaffold.[4]
This molecule presents a dual-challenge :
The Core (Lipophilicity): The phenothiazine tricyclic system is highly hydrophobic and planar, leading to strong intermolecular pi-stacking interactions.[4] This requires a polar aprotic solvent like DMSO to disrupt the crystal lattice.[4]
The Tail (Reactivity - The Hidden Trap): The side chain is an
-chloro ketone (specifically an -chloro amide linkage to the ring).[1][2][3][4] This moiety is an alkylating agent.[1][2][3][4][5]
Critical Warning: In DMSO,
-halo ketones are susceptible to Kornblum Oxidation .[1][2][3][4] If you heat this solution in DMSO to speed up dissolution, the DMSO oxygen can nucleophilically attack the carbon bearing the chlorine, eventually converting your compound into an aldehyde or alcohol byproduct, releasing dimethyl sulfide (stench) and HCl [1, 2].[4]
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "The compound turns pink or dark brown immediately upon dissolution."[4]
Diagnosis: Oxidative Degradation.[1][2][3][4]
Phenothiazines are electron-rich and prone to forming radical cations (pink/red) upon oxidation.[1][2][3][4] While the amide bond in your specific compound stabilizes the ring slightly compared to chlorpromazine, it remains photosensitive.[4]
Corrective Action:
Degas the DMSO: DMSO absorbs water and oxygen from the air.[4] Sparge your DMSO with nitrogen or argon for 15 minutes before use.[1][2][3][4]
Darkness is Mandatory: Perform weighing and dissolution in amber vials or under low-light conditions.
Check DMSO Quality: Old DMSO accumulates peroxides.[1][2][3][4] Use only fresh, anhydrous DMSO (stored under inert gas).[1][2][4]
Issue 2: "I applied heat (60°C) to dissolve the solid, but the LC-MS now shows a new peak."
Diagnosis: Thermal Decomposition via Kornblum Oxidation.[1][2][3][4]
As noted in the summary, heating
-chloro ketones in DMSO triggers a reaction where DMSO acts as an oxidant, not just a solvent.[2][4]
Corrective Action:
The "Cold-Sonicate" Rule: Never heat this specific compound above 30°C in DMSO.[1][2][3][4]
Alternative Energy: Use an ultrasonic bath (sonication) to break the crystal lattice.[1][4] Sonication generates microscopic heat, so pulse (30 seconds ON, 30 seconds OFF) to keep the bulk temperature low.[2][4]
Issue 3: "The solution precipitates immediately when I add it to cell culture media."
Diagnosis: The "Crash-Out" Effect.[1][2][3][4]
Phenothiazines are extremely hydrophobic (LogP > 4).[1][2][3][4] When a concentrated DMSO stock is introduced to an aqueous buffer (PBS/Media), the water acts as a strong antisolvent, forcing the compound out of solution before it can disperse.[4]
Corrective Action:
Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.
Step 1: Dilute stock 1:10 into pure Ethanol or PEG-400 (intermediate polarity).[1][2][3][4]
Step 2: Dilute that intermediate into the final media.[4]
Dynamic Mixing: Vortex the media while adding the compound dropwise, rather than adding the compound and then vortexing.[4]
Sonicate: Place the vial in a bath sonicator for 3 cycles of 1 minute.
Check: Ensure water in the bath is room temperature.[4]
Final Volume: Add remaining DMSO to reach final volume (if preparing quantitative stocks using volumetric flasks, this step is critical).
Storage: Aliquot immediately into single-use amber tubes. Store at -20°C.
Shelf Life: Discard aliquots after 1 month or if color changes to distinct pink/red.[1][2][3][4]
Part 4: Visualizing the Stability Logic
The following diagram illustrates the decision pathways for handling this compound, highlighting the risks of heat and water.[4]
Caption: Figure 1. Stability and dissolution logic tree. Note that heat is a degradation vector due to the reactive alpha-chloro moiety.[1][3][4]
Part 5: Solubility Data Summary
While experimental values depend on crystal polymorphs, the following are estimated working ranges based on structural analogs (Phenothiazine/Chlorpromazine) and the specific functional groups of your molecule.
Solvent
Estimated Solubility
Suitability
Notes
DMSO
20 - 50 mg/mL
High
Primary stock solvent.[1][2][3][4] Risk of reaction if heated.[3][4]
Ethanol
5 - 15 mg/mL
Moderate
Good intermediate for dilution.[1][2][3][4] Less reactive than DMSO.[1][2][3][4][6]
DMF
20 - 40 mg/mL
High
Good alternative if DMSO causes oxidation.[1][2][3][4] Toxic.
Water/PBS
< 0.01 mg/mL
Insoluble
Requires carrier (cyclodextrin) or surfactant.[1][2][3]
Acetone
> 50 mg/mL
High
Good for synthesis/cleaning, not for biological assays.[1][2]
Part 6: References
Kornblum, N., et al. (1957).[1][2][4][6][7] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[4][6] Journal of the American Chemical Society, 79(24), 6562.[4]
Relevance: Establishes the mechanism by which DMSO oxidizes alkyl halides (like your alpha-chloro tail) under heating.[1][2][3][4]
Epstein, W. W., & Sweat, F. W. (1967).[2][4] "Dimethyl Sulfoxide Oxidations." Chemical Reviews, 67(3), 247–260.[2][4] [1][2][3]
Relevance: Comprehensive review of DMSO reactivity, including risks with reactive halides.[2][4]
Technical Support Center: Optimizing N-Acylphenothiazine Synthesis
Subject: Troubleshooting Guide for Avoiding Side Reactions in N-Acylphenothiazine Synthesis To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Synt...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Guide for Avoiding Side Reactions in N-Acylphenothiazine Synthesis
To: Research Scientists, Medicinal Chemists, and Process Development Engineers
From: Senior Application Scientist, Chemical Synthesis Division[1]
Executive Summary
The phenothiazine scaffold is a privileged structure in drug discovery, serving as a core for antipsychotics, antitumor agents, and antioxidants. However, the synthesis of N-acylphenothiazines is frequently plagued by low yields and specific side reactions due to the unique electronic properties of the tricyclic system. The central nitrogen is sterically hindered and electronically delocalized, reducing nucleophilicity, while the sulfur atom is highly susceptible to oxidation.
This guide provides a technical troubleshooting framework to navigate these challenges, ensuring high purity and reproducibility.
Part 1: Troubleshooting & FAQs
Q1: My reaction yield is consistently low (<40%). The starting material remains unconsumed even after reflux.[1] What is happening?
Diagnosis:Low Nucleophilicity & Steric Hindrance.
The butterfly conformation of the phenothiazine ring places the nitrogen atom in a pseudo-equatorial position, shielded by the adjacent benzene rings. Furthermore, the lone pair on the nitrogen is involved in resonance with the aromatic system, significantly decreasing its nucleophilicity compared to standard secondary amines.
Corrective Action:
Switch to "Harder" Electrophiles: If using carboxylic acids with coupling agents (EDC/DCC), switch to acyl chlorides or anhydrides .[1] The activation energy required for the N-attack is high.[1]
Catalytic Activation: Add 4-Dimethylaminopyridine (DMAP) (10-20 mol%).[1] DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack by the sterically hindered phenothiazine nitrogen.[1]
Temperature & Energy: Standard reflux in dichloromethane (DCM) is often insufficient.[1] Switch to higher boiling solvents like Toluene or Xylene (reflux), or utilize Microwave Irradiation (e.g., 150°C for 10-20 mins) to overcome the kinetic barrier.[1]
Q2: Mass spectrometry shows significant impurities with masses of [M+16] and [M+32]. How do I eliminate these?
Diagnosis:S-Oxidation (Sulfoxide/Sulfone Formation).
The sulfur atom in phenothiazine is electron-rich and prone to oxidation.[1] Trace oxygen in the solvent or the presence of oxidizing reagents can lead to the formation of phenothiazine-5-oxide (sulfoxide, +16 Da) or phenothiazine-5,5-dioxide (sulfone, +32 Da).[1]
Corrective Action:
Degas Solvents: Sparge all reaction solvents with Argon or Nitrogen for at least 15 minutes prior to use.[1]
Inert Atmosphere: Conduct the reaction under a strict positive pressure of Argon.
Avoid Oxidizing Workups: Do not use bleach or peroxide-containing cleaning agents on glassware immediately before use.[1] If oxidative impurities persist, add a mild reducing agent (e.g., Sodium Metabisulfite) during the aqueous workup to quench any generated oxidants.[1]
Q3: I am detecting C-acylated byproducts. How do I ensure Regioselectivity (N- vs. C-acylation)?
Diagnosis:Friedel-Crafts Competition.
The phenothiazine ring is electron-rich.[1] Under acidic conditions or in the presence of Lewis acids (often generated in situ, like HCl from acyl chlorides), the ring carbons (positions 3 and 7) become susceptible to Electrophilic Aromatic Substitution (EAS).[1]
Corrective Action:
Base Scavengers: Always use an excess of base (e.g., Triethylamine or Pyridine ) to neutralize the HCl generated during the reaction immediately.[1] This prevents the formation of an acidic environment that promotes EAS.[1]
Avoid Lewis Acids: Do not use metal halide catalysts (e.g., AlCl₃, ZnCl₂) unless C-acylation is the goal.[1]
Kinetic Control: Perform the addition of the acylating agent slowly at 0°C . N-acylation is generally kinetically favored over C-acylation at lower temperatures in the presence of a base.[1]
Q4: The reaction mixture turns a deep pink/violet color rapidly. Is the product decomposing?
Diagnosis:Radical Cation Formation.
Phenothiazines are easily oxidized to stable, colored radical cations (e.g., the pink/violet phenothiazinium radical).[1] This can occur due to photo-oxidation or single-electron transfer (SET) processes.[1]
Corrective Action:
Light Exclusion: Wrap the reaction vessel in aluminum foil. Phenothiazines are photosensitive.[1]
Antioxidant Additives: In extreme cases, adding a radical scavenger (e.g., BHT) can inhibit this pathway, though it may complicate purification.[1] Usually, light exclusion and inert atmosphere are sufficient.
Part 2: Optimized Experimental Protocol
Objective: Synthesis of N-Acetylphenothiazine (Target Scale: 10 mmol)
Mechanism: Nucleophilic Acyl Substitution via Base Catalysis[1]
Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Flush the system with Argon.[1]
Dissolution: Add Phenothiazine, DMAP, and Toluene to the flask. Stir until fully dissolved. Add Triethylamine.[1][2]
Addition: Cool the mixture to 0°C (ice bath). Add Acetyl Chloride dropwise via the addition funnel over 15 minutes.[1] Critical: Exothermic reaction; control rate to prevent temp spike.
Reaction: Remove the ice bath. Heat the mixture to reflux (110°C) for 4–6 hours.
Checkpoint: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2).[1] Look for the disappearance of the Phenothiazine spot (Rf ~0.[1]6) and appearance of the product (Rf ~0.4).[1]
Workup: Cool to room temperature. Filter off the precipitated Triethylamine Hydrochloride salts.[1]
Extraction: Dilute the filtrate with Ethyl Acetate (50 mL). Wash with Water (2 x 30 mL), Saturated NaHCO₃ (30 mL), and Brine (30 mL).[1]
Drying: Dry the organic layer over Anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.[1][3][4]
Purification: Recrystallize the crude solid from Ethanol.
Table 1: Impact of Conditions on Yield and Side Reactions
Condition Variable
Primary Outcome
Major Side Reaction Risk
Typical Yield
Acyl Chloride / No Base / Reflux
Moderate Yield
C-Acylation & Polymerization (due to HCl)
40–55%
Acyl Chloride / Et₃N / DCM (RT)
Low Conversion
Unreacted Starting Material (Low Temp)
20–30%
Acyl Chloride / Et₃N / Toluene (Reflux)
High Yield
S-Oxidation (if not degassed)
80–90%
Microwave / Acetic Anhydride
Very High Yield
Thermal Decomposition (if overheated)
>90%
Diagram 1: Reaction Pathways and Competition
Caption: Competitive reaction pathways in phenothiazine functionalization. Green path indicates optimized N-acylation; Red paths indicate oxidative and electrophilic side reactions.[1]
Diagram 2: Optimized Experimental Workflow
Caption: Step-by-step workflow for the high-yield synthesis of N-acylphenothiazines, emphasizing temperature control and purification.
References
Synthesis of N-acylphenothiazines and biological activity
Suaad, M., & Mohammad, R. (2010).[1] Synthesis of New N-Substituted Phenothiazine Derivatives. Al-Mustansiriyah Journal of Science, 21(5).[1]
Microwave-assisted synthesis and alkylation challenges
Andac, C. A. (2020).[1] Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity.[1] Organic Communications, 13(4), 175-183.[1][5]
Review of N-acylphenothiazine synthesis and properties
Myrko, I., et al. (2021).[1][6] Approaches for the synthesis, chemical modification and biological properties of N-acylphenothiazines. Current Chemistry Letters, 10, 131-142.[1]
Oxidation and stability of phenothiazines
Asr, R. (2023).[1] Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Senior Application Scientist, Dr. H. Chen
Topic: Stabilization & Analysis of Phenothiazine Scaffolds
Executive Summary: The Redox Liability
Phenothiazine derivatives (e.g., chlorpromazine, promethazine, methylene blue analogs) are chemically defined by their electron-rich tricyclic nitrogen-sulfur scaffold.[1] This structure makes them potent electron donors but simultaneously renders them highly susceptible to oxidative degradation and photolysis .
For researchers, this manifests as two primary failure modes:
Spontaneous Coloration: Clear solutions turning pink, violet, or red (Radical Cation formation).
Chromatographic Drift: Appearance of early-eluting "ghost peaks" (Sulfoxide formation) or baseline noise during LC-MS/HPLC analysis.
This guide provides the mechanistic root causes and validated protocols to stabilize these compounds during experimental workflows.
Visual Troubleshooting Matrix
Use this table to immediately diagnose the state of your sample based on visual inspection.
Visual Cue
Chemical Species
Root Cause
Immediate Action
Pink / Violet / Red
Radical Cation ()
One-electron oxidation triggered by light or trace metal ions.
Protect from light immediately. Add reducing agent (e.g., Ascorbic Acid).
Yellow / Orange
Sulfoxide ()
Two-electron oxidation followed by hydrolysis. Often irreversible.
Check HPLC for sulfoxide peak (typically elutes earlier). Discard if purity compromised.
Precipitate
Polymer/Dimer
Radical coupling at high concentrations or extreme pH.
Filter sample (0.2 µm). Check solubility limit in current buffer.
Blue (Specific)
Methylene Blue (Oxidized)
Reversible redox state (Leucomethylene blue is colorless).
Normal for MB analogs. Ensure reducing environment if colorless form is required.
Module 1: Photostability & The "Pink Solution" Phenomenon
The Mechanism
The most common complaint is a colorless phenothiazine solution turning pink or red within minutes of preparation. This is not usually the final degradation product (sulfoxide) but the intermediate radical cation .
Photo-oxidation: UV or visible light excites the phenothiazine, causing the ejection of an electron to form the colored radical cation (
).
Hydrolysis: This radical cation reacts with trace water to form the sulfoxide (
), which is often less colored (yellow) but pharmacologically distinct.
Pathway Diagram
The following diagram illustrates the degradation cascade you are fighting against.
Figure 1: The oxidative degradation pathway of phenothiazines. Note that the "Pink" stage is a reversible intermediate if caught early with antioxidants.
Corrective Protocol: The "Amber & Argon" Standard
Objective: Prevent photon absorption and oxygen exposure.
Amber Glassware: ALL stock solutions must be prepared and stored in amber glass vials. Wrapping clear vials in aluminum foil is an acceptable emergency substitute.
Inert Atmosphere: Sparge all solvents with Nitrogen (
) or Argon for 15 minutes prior to dissolution. Oxygen acts as an electron acceptor, driving the radical formation.
Lighting: If possible, perform weighing and dissolution under yellow safety lights (sodium vapor) or low-light conditions.
Module 2: Analytical Troubleshooting (HPLC/LC-MS)
The Issue: Ghost Peaks & Split Peaks
Phenothiazine sulfoxides are significantly more polar than the parent drug. In Reverse Phase (RP) HPLC, they will elute earlier (lower retention time).
Symptoms:
A small peak appearing 1-2 minutes before the main peak.
The main peak tailing significantly (often due to silanol interactions with the basic amine).
"On-column" degradation: The sample degrades during the run if the autosampler is not temperature-controlled or dark.
Step-by-Step Analytical Rescue
Step 1: Verify the Autosampler Environment
Temperature: Set autosampler to 4°C. Heat accelerates oxidation.
Light: Ensure the autosampler door is opaque.
Step 2: Mobile Phase Optimization
pH Control: Phenothiazines are basic (pKa ~9). Run mobile phases at pH 3.0 (using Formic acid or Phosphate buffer) to ensure the amine is fully protonated. This reduces peak tailing caused by interaction with silanol groups on the column.
Degassing: Online degassers are often insufficient for sensitive redox compounds. Pre-sonicate mobile phases.
Step 3: Column Cleaning (If Ghost Peaks Persist)
If you suspect the sulfoxide or polymer has fouled the column:
Flush with 95% Methanol / 5% Water for 20 column volumes.
Flush with 100% Acetonitrile for 10 column volumes.
Do not use high pH washes (> pH 8) unless your column is specifically designed for it (e.g., hybrid silica), as this destroys the silica backbone.
Module 3: Chemical Stabilization Protocols
When physical protection (light/air) is insufficient, chemical stabilizers are required.
Antioxidant Selection Guide
Stabilizer
Concentration
Mechanism
Best For
Ascorbic Acid (Vitamin C)
0.1% - 0.5% (w/v)
Reduces radical cation back to parent PTZ.
Injectable formulations; Acute experiments.
Sodium Metabisulfite
0.05% - 0.2% (w/v)
Scavenges dissolved oxygen.
Long-term storage of stock solutions.
EDTA
0.01% (w/v)
Chelates metal ions (Fe3+, Cu2+) that catalyze oxidation.
Buffers containing trace metal impurities.
Protocol: Preparation of a Stabilized Stock Solution
Use this protocol for experiments requiring storage > 24 hours.
Solvent Prep: Take 10 mL of suitable solvent (e.g., Water, Methanol, DMSO). Sparge with
gas for 10 minutes.
Add Stabilizer: Add Ascorbic Acid to a final concentration of 0.1% (1 mg/mL). Vortex until dissolved.
Add Phenothiazine: Add the drug substance. Vortex immediately.
Storage: Aliquot into amber HPLC vials with PTFE-lined caps (to prevent oxygen diffusion). Store at -20°C.
Frequently Asked Questions (FAQ)
Q: Why does my sample turn pink inside the HPLC autosampler but not on the bench?A: Many autosamplers have internal LED lights for vial detection that emit in the blue/UV spectrum. This localized intense light can trigger photo-oxidation in clear vials. Fix: Use amber vials for all HPLC injections.
Q: Can I reverse the degradation if the solution is already yellow?A: Generally, no . Yellow usually indicates the sulfoxide (
), which is a stable covalent modification. The pink radical cation () can sometimes be reduced back to the parent compound with ascorbic acid, but once it hydrolyzes to the sulfoxide, the drug is permanently degraded.
Q: My LC-MS shows a mass shift of +16 Da. What is this?A: This is the tell-tale signature of the Sulfoxide . Oxygen has an atomic mass of 16. If you see +32 Da, it is the Sulfone (
).
Q: Is DMSO a safe solvent for Phenothiazines?A: DMSO is excellent for solubility but can act as an oxidant under certain conditions (Pummerer rearrangement-type chemistry). For long-term storage, we recommend degassed Methanol or Acetonitrile over DMSO if possible. If DMSO is required, store at -80°C to freeze the matrix and stop diffusion.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Phenothiazine. Retrieved from [Link]
Ohlow, M. J., & Moosmann, B. (2011). Phenothiazine: the seven lives of a pharmacological century. Drug Discovery Today. (Review of chemical stability and pharmacological history). Retrieved from [Link]
European Pharmacopoeia (Ph. Eur.). Chlorpromazine Hydrochloride Monograph: Impurities and Stability. (Standard for identifying sulfoxide impurities). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Diagnostic: The "Isomer Trap"
READ THIS FIRST.
Before optimizing reaction conditions, we must validate your synthetic pathway. A common failure mode in phenothiazine chemistry is misapplying direct chlorination to synthesize neuroleptic precursors (e.g., for Chlorpromazine).
Targeting Position 3 or 7 (Para to Nitrogen)?
Application: Dyes (Methylene Blue), Materials Science, Research Reagents.
Method:Direct Chlorination of the phenothiazine scaffold.[1]
Method: Direct chlorination will fail (yields <5% 2-isomer). You must chlorinate the diphenylamine precursor prior to ring closure (Bernthsen Synthesis).
Action: Proceed to Module 3 .
Module: Direct Chlorination Optimization (3,7-Selectivity)
Objective: Maximize C-chlorination yield while suppressing S-oxidation (sulfoxide formation).
The Core Challenge: Competitive Oxidation
Phenothiazine is electron-rich. Electrophiles (like
) attack the ring, but oxidants also attack the sulfur center. The goal is to favor Electrophilic Aromatic Substitution (EAS) over oxidative electron transfer.
Optimized Protocol: The "Cold-Acetic" Method
Reagent of Choice: Sulfuryl Chloride (
) is superior to gas due to precise stoichiometry control and lower oxidation potential.
Why: AcOH protonates the nitrogen slightly, modulating reactivity, but more importantly, it stabilizes the radical cation intermediate without promoting S-oxidation as aggressively as aqueous mineral acids.
Catalyst Addition: Add Iron(III) Chloride (
) (0.05 eq).
Why: Acts as a Lewis acid to activate
and accelerates the EAS mechanism over the radical oxidation pathway.
Purification: Vacuum distillation or recrystallization from benzene/petroleum ether.
Note: This reaction evolves
gas. Scrubbers are mandatory.
Visualizing the Chemistry
Diagram 1: Troubleshooting Logic Flow
This decision tree guides you through the optimization process based on your observed impurities.
Caption: Diagnostic workflow for identifying and correcting reaction failures in phenothiazine chlorination.
Diagram 2: Reaction Pathways & Competition
Understanding the competition between the Cation Radical (Oxidation) and the Arenium Ion (Substitution).
Caption: Mechanistic bifurcation. Path B is favored by anhydrous, acidic conditions and radical scavengers.
Frequently Asked Questions (FAQ)
Q: Why use Sulfuryl Chloride (
) instead of Chlorine gas ()?A: gas is difficult to dispense accurately on a small scale, often leading to local excesses that cause polychlorination (3,7-dichloro derivatives). is a liquid, allowing for precise volumetric addition. Furthermore, releases slowly in situ, keeping the effective concentration low, which improves selectivity [1].
Q: My reaction turns dark green immediately. Is this a failure?A: Not necessarily. Phenothiazines form stable radical cations which are deeply colored (often green/violet/red depending on substituents). However, if the color persists after workup or turns into an insoluble black sludge, you likely have polymerization. Ensure you are using a radical scavenger or keeping the temperature low to prevent radical coupling [2].
Q: Can I convert the sulfoxide impurity back to the product?A: Yes. If you have accidentally oxidized the sulfur, you can treat the crude mixture with a reducing agent like Zinc dust in Acetic Acid or Sodium Bisulfite. This reduces the
bond back to the sulfide () without removing the chlorine from the ring.
Q: I need 2-chlorophenothiazine for a generic drug synthesis. Can I separate it from the 3-chloro isomer?A: Separation is extremely difficult due to similar boiling points and solubilities. The industrial standard is to avoid the mixture entirely by using the 3-chlorodiphenylamine cyclization route (Bernthsen synthesis), which chemically forces the chlorine into the 2-position relative to the nitrogen [3].
References
Title: Chlorination with sulfuryl chloride (Patent US3920757A)
Mechanisms of Side Reactions (Sulfoxide/Radicals)
Title: Side-chain effects on phenothiazine cation radical reactions[2]
how to remove impurities from 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
This guide serves as a specialized Technical Support Center for researchers working with 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0).[1][2][3] This intermediate is an electrophilic -haloamide, criti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for researchers working with 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0).[1][2][3] This intermediate is an electrophilic
-haloamide, critical for synthesizing N-acylated phenothiazine derivatives.[1][2][3]
Its purification is challenging due to the lipophilicity of the starting material (Phenothiazine) and the high reactivity of the
-chloro moiety, which is prone to elimination (forming acryloyl derivatives) and hydrolysis.
Technical Support Center: Purification & Troubleshooting
Section 1: Diagnostic & Decision Matrix
Start here to identify your specific impurity profile.
Visual Diagnostic Indicators:
Pink/Red/Green Tint: Indicates oxidation of the phenothiazine core (formation of radical cations or sulfoxides).
Acrid/Vinegar Smell: Indicates hydrolysis of the acyl chloride tail (release of 2-chloropropionic acid).[1][2][3]
Gummy/Oily Residue: Indicates polymerization of the dehydrohalogenated byproduct (acryloyl-phenothiazine).[1][2][3]
Figure 1: Decision matrix for selecting the appropriate purification workflow based on Thin Layer Chromatography (TLC) analysis.[1][2][3]
The Problem: Phenothiazine (SM) is highly lipophilic and co-crystallizes with the product.
The Science: Both the SM and the product are non-polar aromatics. However, the product contains an amide linkage, making it slightly more polar and less soluble in cold alcohols than the free amine.
Solution:
Do NOT use acid extraction: While Phenothiazine is an amine, it is extremely weakly basic (
) due to electron delocalization into the sulfur/nitrogen ring system. Dilute acid washes will not reliably remove it and may hydrolyze your product.[3]
Solvent Switching: Use Ethanol (95%) or Isopropanol .[3] Phenothiazine is moderately soluble in cold ethanol, whereas the acylated product typically precipitates upon cooling.
Issue B: Spontaneous Coloration (Pink/Red)
The Problem: The white solid turns pink upon exposure to air.
The Science: The phenothiazine ring is electron-rich and easily oxidizes to the radical cation (pink/red) or the sulfoxide (S-oxide).[1] This is accelerated by light and trace metals.[3]
Solution:
Perform all recrystallizations under an inert atmosphere (
Add 0.1% w/w Sodium Metabisulfite to the aqueous phase if performing a wash, or use activated charcoal during recrystallization to adsorb the oxidized species.
Issue C: Formation of "Gums" (Elimination)
The Problem: The product becomes sticky or oils out.
The Science: The 2-chloro group is alpha to a carbonyl. In the presence of base (even weak bases during workup), it undergoes dehydrohalogenation (loss of HCl) to form 1-(10H-phenothiazin-10-yl)prop-2-en-1-one (an acrylamide).[1][2][3] This byproduct polymerizes easily.[3]
Solution: Avoid NaOH, KOH, or ammonia. Use only cold, dilute
for neutralization. Keep workup temperatures below 40°C.
Section 3: Validated Purification Protocols
Best for: Removing unreacted phenothiazine and slight oxidation.
Parameter
Specification
Solvent System
Ethanol (Absolute or 95%)
Ratio
5-7 mL solvent per 1 g crude solid
Temperature
Dissolve at reflux (78°C); Crystallize at 4°C
Yield Expectation
70-85%
Step-by-Step:
Charge crude solid into a flask equipped with a reflux condenser and
line.
Add Ethanol (5 mL/g). Heat to reflux with stirring.
Clarification (Optional): If the solution is dark/red, add Activated Carbon (5 wt%) carefully. Stir for 5 mins, then filter hot through Celite.
Cooling: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[3]
Crystallization: Place in an ice bath (0-4°C) for 2 hours.
Filtration: Filter the white/off-white needles.[2][3] Wash with cold Ethanol (
Fraction 3 (Low Rf): Sulfoxides and elimination polymers.[3]
Monitor: Use UV at 254 nm. The phenothiazine core fluoresces strongly.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use NaOH to wash away the unreacted phenothiazine?A:No. Phenothiazine is not acidic enough to be deprotonated by NaOH. Furthermore, NaOH is a strong base that will cause the
-chloro ketone tail of your product to undergo elimination (releasing HCl) to form the acryloyl derivative, or hydrolyze the amide bond entirely. Use recrystallization instead.[3]
Q2: My product is turning pink on the filter paper. Why?A: This is "surface oxidation" caused by air exposure while the crystal lattice is wet with solvent.
Fix: Minimize air flow through the filter cake once the solvent is drained. Cover the funnel with foil or a watch glass immediately. Dry under vacuum/nitrogen rather than air drying.[3]
Q3: Why does the melting point drop after storage?A: This indicates instability of the C-Cl bond. If stored in a humid environment, the chlorine atom can be displaced by moisture (hydrolysis) to form the
-hydroxy derivative and HCl. The HCl then catalyzes further decomposition.
Fix: Store in a desiccator at -20°C, protected from light.
Q4: Is this compound toxic?A: Yes. Phenothiazines are potent bioactive compounds (neuroleptics), and the
-chloro moiety makes this a potent alkylating agent (skin sensitizer/irritant). Handle with double gloves and work in a fume hood.[3]
References
Synthesis of Phenothiazine Derivatives: Movsisyan, M., et al. (2016). "Telescoped Flow Synthesis of Phenothiazine Pharmaceuticals." Organic Process Research & Development. (Context on acylation efficiency and flow chemistry purification).
Purification of Phenothiazines: U.S. Patent 3,381,007.[3][4] "Purification of Phenothiazine." (Foundational techniques for handling the lipophilic core).
Chromatographic Methods: Wójciak-Kosior, M., et al. (2006).[3][5][6] "Determination of phenothiazine derivatives by high performance thin-layer chromatography." Journal of Pharmaceutical and Biomedical Analysis. (Rf values and mobile phase selection).
Chemical Stability: PubChem Compound Summary for CID 1713184 (Related 3-chloro isomer data adapted for 2-chloro reactivity). .[3]
Elimination Risks: Master Organic Chemistry. "Friedel-Crafts Acylation and Stability of Alpha-Halo Ketones." (Mechanistic insight on side reactions).
The Core Issue: The "Cationic Amphiphilic Paradox"
Welcome to the technical support guide for phenothiazine optimization. If you are reading this, your compound likely exhibits high lipophilicity (LogP > 3) yet shows poor cytosolic potency or unexpected accumulation in non-target organelles.
The Diagnosis: Phenothiazines are classic Cationic Amphiphilic Drugs (CADs) .
While their tricyclic hydrophobic core suggests excellent membrane permeability, their basic amine side chain (typically pKa 8.5–9.5) creates a critical failure point: Lysosomal Trapping .
Mechanism: At physiological pH (7.4), a fraction of the drug is neutral and crosses membranes. Once it diffuses into the acidic environment of the lysosome (pH ~4.5–5.0), it becomes fully protonated (
higher concentration of H+). The charged species cannot cross the lipid bilayer back out, leading to massive accumulation in the lysosome (up to 100-fold vs. cytosol) and starvation of the cytosolic target.
Diagnostic Workflow: Is it Trapping or Efflux?
Before altering your lead compound, you must distinguish between Lysosomal Sequestration and P-glycoprotein (P-gp) Efflux . Use the following decision logic.
Figure 1: Diagnostic decision tree to distinguish between ion trapping and active efflux mechanisms.
Solution Module A: Chemical Optimization
If your diagnostic confirms lysosomal trapping or poor passive diffusion, apply these structural modifications.
Strategy 1: The "Leuco" Prodrug Approach (Redox Switching)
Phenothiazines can exist in an oxidized (planar, cationic) state and a reduced (bent, neutral) "Leuco" state. The Leuco form is highly permeable.
Logic: Synthesize the reduced Leuco-form of your phenothiazine.
Mechanism: The neutral Leuco-form passively diffuses across the plasma membrane. Once inside the cell, the oxidizing cytosolic environment converts it back to the active cationic species.
Example: Methylene Blue is poorly permeable in its oxidized form but crosses the Blood-Brain Barrier (BBB) efficiently as Leuco-Methylene Blue [1].
Strategy 2: pKa Tuning (The "Fluorine Effect")
To escape the lysosome, you must lower the pKa of the basic nitrogen to < 7.0, allowing the drug to remain neutral even at lysosomal pH (5.0).
Action: Introduce electron-withdrawing groups (EWGs) near the basic amine.
Modification: Replace the standard N-methyl piperazine tail with a fluorinated analog or an amide linkage (though amides may lose solubility).
Target: Aim for a pKa of 6.5–7.0. This ensures >10% neutral fraction inside the lysosome, facilitating escape.
Solution Module B: Formulation Engineering
If the chemical scaffold is fixed (e.g., late-stage lead), you must bypass the membrane entry barriers using nanocarriers.
Interpretation: If Group B shows significantly higher toxicity/potency than Group A, your drug is being trapped in lysosomes [5].
Protocol B: Visualizing Trapping (Confocal)
Stain: Co-stain cells with LysoTracker Red (lysosome marker).
Treat: Add your fluorescent phenothiazine (many are intrinsically fluorescent) or a tagged analog.
Image: Look for colocalization.
Pearson's Coefficient > 0.7 = High Lysosomal Sequestration.
Frequently Asked Questions (FAQ)
Q: My compound is a P-gp substrate. Can I just co-administer Verapamil?A: In vitro, yes. In vivo, Verapamil has cardiac toxicity at the levels required to inhibit P-gp. A better strategy is "functional excipients." Use Pluronic P85 or TPGS 1000 in your formulation; these polymers inhibit P-gp ATPase activity without systemic toxicity [6].
Q: Does the oxidation state of the phenothiazine affect toxicity?A: Yes. The oxidized cationic form is often more toxic due to mitochondrial interference (uncoupling oxidative phosphorylation). The Leuco-form is generally better tolerated and has better pharmacokinetic distribution.
Q: Why do I see membrane blebbing?A: Phenothiazines intercalate into the inner leaflet of the plasma membrane, inducing curvature changes. At high concentrations (>10 µM), this causes stomatocyte formation and membrane instability. Ensure your assay concentrations are below the critical membrane perturbation threshold.
References
Wainwright, M. et al. (2017). "Photodynamic antimicrobial chemotherapy (PACT) of methicillin-resistant Staphylococcus aureus (MRSA) with phenothiazinium dyes." FEMS Microbiology Letters. Link
Jurczyk, M. et al. (2021).[4] "The Effect of Delivery System and Polymer Composition on Drug Release and Cytotoxicity against MDA-MB-231 Breast Cancer Cells."[4] Pharmaceutics.[4][5][6] Link
Simões, S. et al. (2004). "On the formulation of pH-sensitive liposomes with long circulation times." Advanced Drug Delivery Reviews. Link
Kutkowska, J. et al. (2024). "Exploring Micelles and Nanospheres as Delivery Systems for Phenothiazine Derivatives in Cancer Therapy." International Journal of Molecular Sciences. Link
Daniel, W.A. et al. (2001). "Lysosomal trapping as an important mechanism involved in the cellular distribution of perazine." European Neuropsychopharmacology. Link
Batrakova, E.V. et al. (2001). "Mechanism of pluronic effect on P-glycoprotein efflux system in blood-brain barrier cells." Journal of Pharmacology and Experimental Therapeutics. Link
managing temperature sensitivity of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Compound: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one[1][2] Executive Summary: The Thermal & Reactivity Profile You are working with 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 29573-84-0).[1][2][3] This is...
Executive Summary: The Thermal & Reactivity Profile
You are working with 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 29573-84-0).[1][2][3] This is not a standard stable reagent; it is a highly reactive electrophilic intermediate.[1][2] Its dual-functionality—a redox-active phenothiazine core coupled with a labile
-chloro ketone tail—creates a unique "stability paradox" that requires strict thermal management.[1][2]
The Stability Paradox:
The Core (Phenothiazine): Electron-rich and prone to oxidation (turning pink/violet) upon exposure to air or light.[1][2] Heat accelerates this significantly.[1][2]
The Tail (
-Chloro Ketone): An alkylating agent prone to thermal elimination (dehydrohalogenation) to form the conjugated acryloyl derivative, or hydrolysis in the presence of moisture.[2]
This guide replaces generic handling advice with a mechanism-based control strategy.
Critical Degradation Pathways (Visualized)
Understanding how the molecule breaks down is the first step to preventing it. The diagram below maps the two primary failure modes: Oxidative Stress and Thermal Elimination .
-chloro ketone moiety is susceptible to heat-induced elimination, while the phenothiazine core is sensitive to oxidative stress.
Storage & Handling Protocol: The "Cold Chain"
To maintain purity >98%, you must treat this compound as a cold-chain intermediate .[1][2]
Storage Specifications
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Long-term) 2-8°C (Active use < 1 week)
Slows the kinetics of spontaneous dehydrohalogenation and S-oxidation.[1][2]
Atmosphere
Argon or Nitrogen
Displaces oxygen to prevent the formation of the phenothiazine radical cation (pink color).
Container
Amber Glass
Phenothiazines are photosensitizers; light energy catalyzes oxidation.[1][2]
Desiccant
Required
Moisture promotes hydrolysis of the C-Cl bond.[1][2]
Thawing & Aliquoting Workflow
Do not open a cold bottle directly in a humid lab. Condensation will introduce water, leading to immediate hydrolysis upon re-freezing.[1][2]
Equilibration: Remove the sealed vessel from -20°C and place it in a desiccator at room temperature for 30–60 minutes.
Inert Handling: Open only under an inert gas blanket (nitrogen/argon).[1][2]
Aliquoting: If you plan to use the compound over multiple experiments, aliquot into single-use amber vials to avoid repeated freeze-thaw cycles.
Synthesis & Reaction Control
If you are synthesizing this intermediate (e.g., via acylation of phenothiazine with 2-chloropropionyl chloride), the reaction temperature is the critical quality attribute (CQA).[2]
Step-by-Step Reaction Protocol
Solvent Selection: Use anhydrous Toluene or Dichloromethane (DCM) .[1][2] Avoid protic solvents (alcohols) which can act as nucleophiles.[1][2]
Base Scavenger: Use a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or solid K₂CO₃ ) to neutralize the HCl byproduct.[2]
Why? Free HCl catalyzes the degradation of the phenothiazine ring and promotes polymerization.
Temperature Ramp:
Addition Phase: Cool reactor to 0°C . Add the acid chloride dropwise.[1][2]
Reaction Phase: Allow to warm to 20–25°C .
Critical Limit:Do NOT exceed 50°C. Higher temperatures favor the elimination of HCl to form the acryloyl impurity (1-(10H-phenothiazin-10-yl)prop-2-en-1-one).[1][2]
Reaction Workflow Diagram
Figure 2: Thermal control workflow for the synthesis of the target intermediate.[1]
Troubleshooting Guide (FAQs)
Q1: My white powder turned pink/violet during storage. Is it ruined?
Diagnosis: This is the classic "Phenothiazine Blush."[1][2] It indicates S-oxidation to the sulfoxide or the formation of a radical cation, usually triggered by oxygen or light [1, 2].
Impact: If the color is faint, the impurity level may still be low (<1%). Check purity via HPLC.
Solution: Recrystallize from ethanol/toluene (if stable) or pass through a short silica plug.[1][2] Future Prevention: Store under Argon in amber vials.
Q2: I see a new peak at M-36 (Mass Spectrum) after heating the reaction.
Diagnosis: M-36 corresponds to the loss of HCl (36.5 Da).[1][2] You have triggered thermal elimination , creating the alpha-beta unsaturated ketone (acryloyl phenothiazine) [3].[1][2]
Cause: Reaction temperature exceeded 50°C, or the reaction was allowed to proceed too long in the presence of base.
Solution: Keep reaction temperature <25°C. If heating is required for the next step (amine substitution), ensure the substitution happens faster than the elimination kinetics.
Q3: The compound is not dissolving in methanol.
Diagnosis: Solubility mismatch.
Guidance: While phenothiazines are lipophilic, the halo-ketone chain adds some polarity.[1][2] However, methanol is not the ideal solvent for dissolving without reaction risk (solvolysis).[2]
Recommendation: Use DCM , Chloroform , or DMSO for stock solutions.[2] If using DMSO, use immediately, as DMSO can act as an oxidant over time.[2]
References
Roseboom, H., & Perrin, J. H. (1977).[2][4] Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-1395.[2]
Ohnishi, S., et al. (2022).[2][5][6] Extended phenothiazines: synthesis, photophysical and redox properties.[2] Chemical Science, 13, 5604-5612.[1][2]
PubChem Compound Summary. (2025). 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CID 352185).[1][2][7] National Center for Biotechnology Information.[1][2]
BldPharm. (2024).[1][2] Safety Data Sheet: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one.[1][2]
Welcome to the Phenothiazine Technical Support Hub
You are likely here because your phenothiazine-based lead (e.g., Thioridazine, Chlorpromazine, Fluphenazine) showed promise in initial screens but is hitting a "efficacy ceiling" in resistant cell lines or in vivo models.
Phenothiazines (PTZs) are dirty drugs—they hit multiple targets (DRD2, Calmodulin, ABCB1). While this polypharmacology is an asset, it creates complex resistance networks. This guide addresses the three most common "failure modes" we see in the field: Cytoprotective Autophagy , Efflux Pump Saturation , and Cancer Stem Cell (CSC) Quiescence .
Module 1: The "Survival Loop" (Cytoprotective Autophagy)
User Issue: "My cells show massive vacuolization and metabolic stress upon Thioridazine treatment, but the apoptosis markers (Annexin V, Caspase-3) remain low. They are surviving the stress."
Diagnosis: Your cells have engaged Cytoprotective Autophagy .
Phenothiazines stress the mitochondria and inhibit the PI3K/AKT/mTOR pathway. In response, resistant tumors upregulate autophagy to digest damaged organelles and recycle nutrients, effectively "eating themselves" to survive the drug-induced starvation.
The Mechanism:
PTZ enters the cell and antagonizes DRD2 or disrupts mitochondrial function.
AMPK is activated (energy stress); mTOR is inhibited.
ULK1 complex initiates autophagosome formation.
If the flux is completed, the cell survives. You must block the flux to convert this stress into Type II Cell Death (Autophagic Cell Death) or Apoptosis.
Visualizing the Pathway (DOT Diagram)
Caption: Phenothiazine-induced stress triggers AMPK-mediated autophagy.[1] Blocking the final lysosomal fusion step (via Chloroquine) forces the cell from survival mode into cell death.
Do not rely on static LC3B western blots alone. High LC3B-II can mean high induction OR blocked degradation.
Experimental Setup:
Group A: Control
Group B: PTZ (e.g., Thioridazine 5µM)
Group C: Chloroquine (CQ) 20µM (Lysosomal inhibitor)
Group D: PTZ + CQ (Combination)
Readout (Western Blot): Measure LC3B-II (14-16 kDa) and p62 (SQSTM1).
Interpretation Logic:
If Group B has higher LC3B-II than A, autophagy is induced.
If Group D has significantly higher LC3B-II than Group B, the flux is active , and the cell is successfully degrading autophagosomes.
Action: If flux is active, your resistance mechanism is confirmed. You must co-treat with an autophagy inhibitor (CQ or Hydroxychloroquine) to restore sensitivity.
Module 2: The "Efflux Paradox" (MDR Transporters)
User Issue: "Phenothiazines are supposed to inhibit P-gp (ABCB1), reversing resistance to Doxorubicin. But in my highly resistant MCF-7/MDR line, the Phenothiazine itself has a high IC50."
Diagnosis:Substrate Overload.
While PTZs inhibit P-glycoprotein (P-gp), they are also substrates for it. In cells with massive P-gp overexpression, the pump extrudes the PTZ faster than the PTZ can bind to the inhibitory site.
Data Summary: PTZ Interactions with Transporters
Drug
Primary Target
MDR Interaction
Resistance Solution
Thioridazine
DRD2, CaM
Moderate P-gp inhibitor; Substrate for CYP2D6
Combine with Verapamil (if feasible) or use encapsulated delivery.
Chlorpromazine
DRD2, Clathrin
Weak P-gp inhibitor; Modulates membrane fluidity
modify structure to increase lipophilicity (e.g., trifluoromethyl groups).
Fluphenazine
CaM, DRD2
Stronger P-gp inhibitor; High potency
Effective in combination with Doxorubicin to block efflux.
Troubleshooting Protocol: The Rhodamine Retention Assay
Verify if your PTZ is acting as an inhibitor or being pumped out.
Dye Loading: Incubate cells with Rhodamine 123 (Rho123), a fluorescent P-gp substrate, for 30 mins.
Efflux Phase: Wash cells and incubate in media containing:
High Fluorescence: The drug successfully inhibited the pump (Rho123 stayed inside).
Low Fluorescence: The pump is still active. Your PTZ concentration is insufficient to saturate the transporter.
Module 3: The "Stemness Escape" (CSC Persistence)
User Issue: "I killed 90% of the tumor mass, but the mammospheres (CSCs) are re-growing. I thought Thioridazine targeted CSCs?"
Diagnosis:Quiescence or Compensatory Signaling.
Thioridazine targets CSCs by antagonizing DRD2, which regulates "stemness" factors (Nanog, Sox2, Oct4). However, surviving CSCs may enter a quiescent G0 state or switch to Wnt/Notch signaling to bypass DRD2 requirements.
Experimental Validation: The Secondary Sphere Assay
Standard cytotoxicity assays (MTT/CTG) mask CSC survival because they measure bulk metabolic activity.
Dissociation: Dissociate primary tumors/lines into single cells.
Generation 1 (Treatment): Plate in ultra-low attachment plates with serum-free stem cell media + PTZ for 7 days.
Passage: Dissociate the surviving spheres into single cells again.
Generation 2 (Recovery): Plate without drug .
Count: If spheres form in Gen 2, the drug failed to eliminate the self-renewing population.
Correction: If DRD2 is downregulated in the survivors, the tumor has shifted phenotype. Sequence for Wnt or Notch upregulation and consider combination therapy (e.g., PTZ + Notch inhibitor).
References
Phenothiazines as Autophagy Inducers/Inhibitors
Title: Targeting autophagy by antipsychotic phenothiazines: potential drug repurposing for cancer therapy.[2]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System: Open Cases & Troubleshooting Protocols
Status: Online
Operator: Senior Application Scientist
Topic: Strategies to Enhance the Bioavailability of Phenothiazine Derivatives
Audience: Formulation Scientists, Medicinal Chemists
Welcome to the Support Center
You have reached the Tier 3 Technical Support unit for phenothiazine development. Phenothiazine derivatives (e.g., chlorpromazine, thioridazine, trifluoperazine) present a classic BCS Class II profile: high permeability but poor aqueous solubility, compounded by extensive first-pass metabolism and chemical instability (oxidation).
This guide addresses three critical failure points reported by users:
Solubility Failure: Precipitation during dissolution or low loading capacity.
Ticket #1042: "My formulation precipitates immediately upon dilution."
Diagnosis:
Phenothiazines are hydrophobic tricyclic amines. In their free base form, they are practically insoluble in water. While hydrochloride salts improve solubility, they often suffer from the "common ion effect" in gastric fluids or precipitate at intestinal pH (pH 6.8).
Solution Strategy: Cyclodextrin (CD) Inclusion Complexation
Encapsulating the hydrophobic phenothiazine core into the lipophilic cavity of
-cyclodextrin (-CD) or Hydroxypropyl--cyclodextrin (HP--CD) stabilizes the drug in aqueous media and prevents precipitation.
Stoichiometry: Calculate a 1:1 molar ratio of Drug:CD.
Phase A (Host): Dissolve HP-
-CD in deionized water. Ensure complete dissolution to form a clear solution.
Phase B (Guest): Dissolve the phenothiazine derivative in a minimal volume of ethanol.
Complexation: Slowly add Phase B to Phase A under continuous magnetic stirring.
Ultrasonication: Subject the mixture to probe sonication (20 kHz, 40% amplitude) for 15 minutes. Note: Use an ice bath to prevent heat-induced degradation.
Isolation: Lyophilize (freeze-dry) the resulting solution for 24–48 hours to obtain the solid inclusion complex.
Validation Check:
Differential Scanning Calorimetry (DSC): The disappearance of the drug's sharp melting endotherm indicates successful amorphous inclusion.
Phase Solubility: You should observe an
-type diagram, indicating linear solubility increase with CD concentration.
Module 2: Stability & Formulation Challenges
Ticket #2089: "Why is my clear solution turning pink/red?"
Diagnosis:
This is a hallmark of oxidative degradation . Phenothiazines are electron-rich systems. Upon exposure to light or oxidants, they undergo single-electron oxidation to form a radical cation (often pink/red), which further degrades into a sulfoxide (colorless but inactive) or sulfone.
Mechanism of Failure:
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action
Pink/Red Color
Formation of semiquinone radical cation.
Add antioxidant (Ascorbic acid or Sodium metabisulfite). Purge buffers with .
Precipitation
Conversion to free base at pH > pKa.
Maintain pH < 5.0 for liquid formulations.
Photodegradation
UV-induced oxidation.
Use amber glass; incorporate UV absorbers or CD complexation (which shields the sensitive tricyclic ring).
Visualization: Oxidation Pathway
The following diagram illustrates the degradation pathway you must inhibit.
Caption: Stepwise oxidation pathway of phenothiazines leading to discoloration and potency loss.
Ticket #3011: "Oral bioavailability is <10% despite good solubility."
Diagnosis:
Even if solubilized, phenothiazines undergo extensive first-pass metabolism in the liver (CYP450 enzymes). Oral delivery is metabolically inefficient for targeting the brain.
Solution Strategy: Nose-to-Brain Delivery via Nanostructured Lipid Carriers (NLCs)
Intranasal administration bypasses the Blood-Brain Barrier (BBB) and hepatic metabolism, delivering the drug directly to the CNS via the olfactory and trigeminal neural pathways. NLCs protect the drug from nasal enzymes and enhance mucosal permeation.[7]
Protocol: Preparation of Phenothiazine-Loaded NLCs
Method: Melt-Emulsification followed by Ultrasonication
Reagents:
Solid Lipid: Glyceryl monostearate (GMS) or Stearic acid (forms the core).
Liquid Lipid: Capryol™ 90 or Oleic acid (disrupts crystal lattice to increase loading).
Process the coarse emulsion using a Probe Sonicator (e.g., 5 mins, 60% amplitude, cycle 0.5s).
Alternative: High-Pressure Homogenizer (3 cycles at 500 bar).
Cooling & Recrystallization:
Rapidly cool the nanoemulsion in an ice bath to 4°C. This rapid cooling creates lattice imperfections in the lipid matrix, trapping the drug and preventing expulsion.
Visualization: NLC Fabrication Workflow
Caption: Workflow for manufacturing Nanostructured Lipid Carriers (NLCs) to enhance nose-to-brain delivery.
Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.
MDPI. (2023). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.
National Institutes of Health (NIH). (2020). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery.
IIP Series. (2024). Drug Delivery to Brain Through Nose for Improved Bioavailability.[14][15]
National Institutes of Health (NIH). (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.[16]
MDPI. (2023). Nanostructured Lipid Carriers to Enhance the Bioavailability and Solubility of Ranolazine.
ChemRxiv. (2023). Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries.
MDPI. (2022). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid.
National Institutes of Health (NIH). (2018). Nose-to-brain drug delivery approach: a key to easily accessing the brain for the treatment of Alzheimer's disease.
National Institutes of Health (NIH). (2023). Antioxidant Properties of New Phenothiazine Derivatives.[11]
PubMed. (2020). Nose-to-brain delivery of antipsychotics using nanotechnology: a review.
Technical Support Center: Minimizing Batch-to-Batch Variability in Phenothiazine Synthesis
Topic: Process Control & Troubleshooting for Phenothiazine Scaffolds Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Version: 2.1 (Current Standards) Introduction: The Variability Paradox Phen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Process Control & Troubleshooting for Phenothiazine Scaffolds
Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
Version: 2.1 (Current Standards)
Introduction: The Variability Paradox
Phenothiazines are privileged scaffolds in drug discovery (antipsychotics, anti-emetics) and materials science (OLEDs, photocatalysts). However, their synthesis is notoriously prone to batch-to-batch variability. The core issue is often not the primary bond formation, but the scaffold's inherent redox activity . Phenothiazines are electron-rich systems that easily form stable radical cations and sulfoxides upon exposure to air or light, creating "invisible" impurities that degrade yield and potency over time.
This guide moves beyond standard literature procedures to address the causality of failure—why identical protocols yield different results and how to engineer robustness into your workflow.
Module 1: The Bernthsen Synthesis (Core Formation)
Context: The classic sulfurization of diphenylamine using sulfur and an iodine catalyst.[1]
Troubleshooting Guide
Q1: My reaction yield fluctuates between 40-80% despite using the same stoichiometry (2:1 S:Amine). Why?Diagnosis: You are likely experiencing sublimation loss and thermal gradients . Elemental sulfur sublimes at ~444°C, but significant vapor pressure exists at the standard reaction temperature (140–160°C). If your condenser is too cold or the headspace too large, sulfur deposits on the glass walls, altering the effective stoichiometry in the melt.
Corrective Protocol:
Stoichiometric Shift: Do not use 2:1. Use a 10-30% excess of diphenylamine . This acts as a solvent for the sulfur, improving heat transfer and reducing tarry by-products caused by sulfur polymerization.
Reactor Design: Use a deep, narrow vessel rather than a wide flask to minimize headspace. Insulate the upper walls of the flask to prevent sulfur deposition.
Iodine Dosing: Add the iodine catalyst (1-2 mol%) after the melt has reached 140°C and is homogenous, not at the start. This prevents premature iodine sublimation.
Q2: The product color varies from bright yellow to dark green/black. Is this an impurity?Diagnosis: Yes. The green/black color indicates the presence of the phenothiazinium radical cation , formed by oxidative stress. This is often caused by traces of iodine remaining in the lattice or air oxidation during hot filtration.
Corrective Protocol:
Quench Step: Wash the crude reaction melt with a reducing agent (e.g., aqueous sodium metabisulfite or sodium thiosulfate) during the workup to reduce any radical cations back to the neutral phenothiazine and quench residual iodine.
Inert Handling: Perform the final recrystallization under a nitrogen blanket.
Critical Process Parameters (CPPs) - Bernthsen Route
Context: Buchwald-Hartwig couplings or alkylations to attach side chains (e.g., chlorpromazine derivatives).
Troubleshooting Guide
Q3: My Buchwald coupling stalls at 70% conversion. Adding more catalyst doesn't help.Diagnosis: Catalyst poisoning by the phenothiazine sulfur. The sulfur atom in the phenothiazine core can coordinate to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst.
Corrective Protocol:
Ligand Choice: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos ) or N-heterocyclic carbenes (NHC). These bind Pd tightly and prevent sulfur coordination.
Pre-activation: Pre-heat the catalyst and ligand in solvent for 5 minutes before adding the phenothiazine substrate.
Q4: I see a "dimer" impurity in my LC-MS that wasn't there yesterday.Diagnosis: This is likely oxidative dimerization. In the presence of strong bases (NaOtBu, K₂CO₃) and trace oxygen, the phenothiazine forms a radical which then couples (N-C or C-C coupling) to another molecule.
Corrective Protocol:
Degassing: Sparging with nitrogen is insufficient. Use freeze-pump-thaw cycles (x3) for the reaction solvent.
Antioxidant: Add 1-2 mol% of BHT (butylated hydroxytoluene) to the reaction mixture if the coupling allows; it scavenges radical intermediates without interfering with the Pd cycle.
Module 3: Purification & Storage (The "Hidden" Variability)
Context: Post-synthesis handling where most batch-to-batch inconsistencies arise.
Troubleshooting Guide
Q5: My NMR is clean, but the solid turns pink/violet on the shelf.Diagnosis: Photo-oxidation. Phenothiazines are photosensitizers.[2][3][4] They absorb UV/Vis light, generate singlet oxygen (
), and self-oxidize to the sulfoxide (S=O) or N-oxide.
Corrective Protocol:
Amber Glass: MANDATORY. Never store phenothiazines in clear glass.
Argon Overlay: Store under argon, not nitrogen (argon is heavier than air and provides a better blanket).
Recrystallization Solvent: Avoid chlorinated solvents (DCM/Chloroform) for final purification. They can form radical species under light that accelerate decomposition. Use Ethanol/Toluene or Ethyl Acetate/Hexanes.
Visualizing the Control Strategy
The following diagrams illustrate the logic flow for synthesis and the mechanism of common failure points.
Figure 1: Robust Process Workflow
Caption: A self-validating workflow emphasizing the reductive quench and inert storage to prevent oxidative degradation.
Figure 2: The "Oxidative Trap" Mechanism
This diagram explains why variability occurs: the pathway to the stable impurity (Sulfoxide) vs. the desired product.
Caption: The "Green" radical cation is the branch point. If not quenched immediately, it leads to irreversible impurities (Sulfoxides/Dimers).
References
Synthesis Optimization & Stoichiometry
M. P. M. M. T. T. Preparation of Phenothiazine. US Patent 2,360,295A. (1944). Link
Demonstrates the critical role of excess diphenylamine in reducing tar form
Iodide-Mediated Synthesis & Mechanism
Zhang, M., et al. "Access to Phenothiazine Derivatives via Iodide-Mediated Oxidative Three-Component Annulation Reaction." The Journal of Organic Chemistry, 85(7), 2020. Link
Provides modern mechanistic insights into the iodine-catalyzed pathway and radical intermedi
Oxidative Stability & Impurities
García, C., et al. "Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives."[5] Journal of Physical Chemistry A, 2012. Link
Details the formation of radical cations and sulfoxides under light/air exposure.
Metal-Free Synthesis Alternatives
Li, H., et al. "Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions." RSC Advances, 3, 2013.[1] Link
Highlights alternative routes to avoid metal contamin
Technical Support Center: Troubleshooting Phenothiazine Biological Assays
Introduction: The Phenothiazine Paradox Phenothiazines (e.g., chlorpromazine, thioridazine, methylene blue derivatives) are chemically promiscuous. While valuable as antipsychotics and antimicrobial agents, their tricycl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Phenothiazine Paradox
Phenothiazines (e.g., chlorpromazine, thioridazine, methylene blue derivatives) are chemically promiscuous. While valuable as antipsychotics and antimicrobial agents, their tricyclic structure creates a unique set of "assay-breaking" behaviors. They are redox-active, photosensitive, and highly lipophilic.
If you are observing impossible viability data (e.g., >100% survival in toxic doses) , erratic IC50 shifts , or unexplained cell death , you are likely encountering one of three specific artifacts: Redox Cycling , Phototoxicity , or Nonspecific Adsorption .
This guide bypasses standard protocols to address the causality of these failures and provides self-validating solutions.
Module 1: The "Undying" Cells (Redox Interference)
Symptom: Your MTT or MTS assay shows high cell viability (strong color change) even at cytotoxic drug concentrations. Visually, the cells look dead, but the data says they are thriving.
The Mechanism: False Reduction
Standard metabolic assays (MTT, MTS, WST-8) rely on cellular dehydrogenases (like NAD(P)H) to reduce a tetrazolium salt into a colored formazan product. Phenothiazines act as electron donors or intermediate electron carriers. They can chemically reduce the tetrazolium salt without any living cells present, or they enhance the reduction rate in dying cells, generating a false positive signal [1, 4].
Troubleshooting Protocol: The Cell-Free Validation
Do not rely on a standard blank. You must prove the drug isn't generating the signal.
Step-by-Step Validation:
Prepare a "No-Cell" Plate: Replicate your exact drug dilution series in culture media without cells.
Incubate: Run the plate alongside your cellular assay for the standard duration (e.g., 24-48h).
Add Reagent: Add your MTT/MTS reagent.
Read Absorbance: Any signal above the media-only background confirms chemical interference.
The Fix:
If interference is detected, switch to a non-redox based assay .
Recommended: ATP-based luminescence assays (e.g., CellTiter-Glo). Phenothiazines rarely interfere with the luciferase reaction unless at extremely high concentrations.
Alternative: LDH release assays (measures membrane integrity rather than metabolic activity).
Visualization: The Redox Trap
Caption: Phenothiazines can bypass cellular machinery to chemically reduce MTT, creating false viability signals.
Module 2: The Disappearing Drug (Adsorption & Solubility)
Symptom: Your dose-response curves are shallow, or replicate variability is high. You suspect the drug concentration in the well is lower than calculated.
The Mechanism: The Lipophilic Sink
Phenothiazines are highly lipophilic (high LogP). They adhere aggressively to polystyrene (PS) and polypropylene (PP) plastics. In low-concentration assays (<1 µM), up to 50-80% of the drug can be lost to the tube walls or pipette tips before it ever reaches the cells [5, 6].
Troubleshooting Protocol: Material Substitution
Data Comparison Table: Adsorption Risks
Material
Risk Level
Recommendation
Polystyrene (PS)
High
Avoid for stock storage. Use only for final assay if necessary.
Polypropylene (PP)
Moderate
Standard tips absorb drug. Use "Low Retention" tips.
Glass (Borosilicate)
Low
Mandatory for stock solutions and serial dilutions.
PDMS (Microfluidics)
Critical
Phenothiazines permeate PDMS. Do not use for IC50 curves.
The Fix: The Pre-Saturation Technique
If you must use plastic (e.g., automated liquid handlers):
Pre-rinse tips: Aspirate and dispense the drug solution 3 times before the final transfer. This saturates the binding sites on the plastic tip surface.
Add BSA/Serum: If the assay permits, include 0.1% BSA or 5% FBS in the dilution buffer. The protein acts as a carrier, keeping the drug in solution and preventing wall adsorption (though this shifts free-drug availability, it stabilizes total concentration) [5].
Module 3: The Light-Induced Artifact (Phototoxicity)[1]
Symptom: Cells in the treatment group die unexpectedly, or you detect high Reactive Oxygen Species (ROS) levels that don't match the drug's known mechanism.
The Mechanism: Photosensitization
Phenothiazines are potent photosensitizers. Upon exposure to ambient UV or blue light (laboratory fluorescent lights), they enter an excited triplet state. This energy is transferred to molecular oxygen, generating Singlet Oxygen (
) . This causes rapid oxidative damage to cell membranes (phototoxicity), which is distinct from the drug's pharmacological effect [2, 3].
Troubleshooting Protocol: The Dark Workflow
Validation Experiment:
Run two identical plates:
Plate A (Ambient): Prepared on the open bench under normal lab lighting.
Plate B (Dark): Prepared with lights dimmed, using amber tubes, and wrapped in foil immediately.
If Plate A shows significantly higher toxicity than Plate B, you have a phototoxicity artifact.
The Fix:
Amber Glass: Store all stocks in amber glass vials.
Yellow Light: If possible, work under yellow (sodium) light which does not excite the phenothiazine chromophore.
Foil Wrap: Wrap plates in aluminum foil during all incubation steps.
Visualization: Phototoxicity Pathway
Caption: Ambient light excites phenothiazines, generating singlet oxygen that kills cells independently of the drug's target mechanism.
Module 4: Spectral Ghosts (Optical Interference)
Symptom: In fluorescence assays (e.g., GFP reporters, immunofluorescence), the signal is lower than expected (quenching) or background is impossibly high.
The Mechanism: Inner Filter Effect & Quenching
Methylene blue and oxidized phenothiazines are intensely colored. They absorb light in the 600-700nm range and can fluoresce.
Inner Filter Effect: The drug absorbs the excitation light intended for your fluorophore.
Quenching: The drug binds to the fluorophore or DNA (intercalation) and suppresses emission [8, 9].
The Fix:
Wash Steps: Phenothiazines enter cells rapidly. If measuring a surface marker, wash cells 3x with PBS before reading to remove free drug.
Spectral Scan: Before running the assay, scan the absorbance of your drug (at the highest concentration used) across your assay's excitation/emission wavelengths. If overlap exists >10%, mathematical correction or a different fluorophore is required.
References
Abcam. MTT assay and its use in cell viability and proliferation analysis. (Accessed 2026).[1]
Bano, S. et al. Phenothiazine-Based Nanoaggregates: Dual Role in Bioimaging and Stem Cell-Driven Photodynamic Therapy. PMC, 2025.
Miolo, G. et al. In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium.[1] Chemical Research in Toxicology, 2006.[1]
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. 2024.[2][3][4][5]
Fukazawa, T. et al. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[6] Journal of Pharmacological and Toxicological Methods, 2010.[6]
WuXi AppTec. Nonspecific Binding: Main Factors of Occurrence and Strategies. 2024.[2][3][4][5]
Integra Biosciences. A Technology Guide to MTT Assays.
Davis, A. et al. Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC, 2020.
Optica. Fluorescence properties of methylene blue molecules coupled with metal oxide nanoparticles. 2020.
Technical Comparison: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one vs. Chlorpromazine
This guide provides a technical comparison between Chlorpromazine (CPZ) , a clinically established neuroleptic, and 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (referred to herein as Compound A ), a reactive phenothi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between Chlorpromazine (CPZ) , a clinically established neuroleptic, and 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (referred to herein as Compound A ), a reactive phenothiazine intermediate.
Executive Summary
The comparison between Chlorpromazine and Compound A is a distinction between a pharmacological end-product and a synthetic scaffold .
Chlorpromazine (CPZ) is a first-generation antipsychotic acting as a high-affinity antagonist at Dopamine D2 receptors. Its efficacy is defined by neuroleptic potency and receptor binding kinetics.
Compound A is an
-acylated phenothiazine with an -halo ketone/amide motif. It lacks the basic amine side chain required for antipsychotic activity. Instead, it serves as an electrophilic intermediate for synthesizing amino-phenothiazines (e.g., Ethopropazine analogs) or as a research agent for investigating cytotoxicity via alkylation mechanisms.
Key Takeaway: Researchers should view CPZ as a ligand for GPCR modulation, whereas Compound A should be utilized as a chemical building block or a covalent modifier in structure-activity relationship (SAR) studies.
Chemical Identity & Structural Divergence[1]
The fundamental difference lies in the side chain functionality and the substitution on the phenothiazine ring.
*Note: CPZ derives potency from the electron-withdrawing chlorine at position 2 of the ring. Compound A, as defined by the user, lacks this ring chlorine, further diminishing any potential neuroleptic affinity.
Structural Visualization (Graphviz)
Figure 1: Structural and functional divergence between the therapeutic agent (CPZ) and the synthetic intermediate (Compound A).
Pharmacology & Mechanism of Action
Chlorpromazine: The Neuroleptic Standard
Mechanism: CPZ acts as an antagonist at dopamine
, serotonin , histamine , and muscarinic receptors.
Key Binding Interaction: The protonated tertiary amine on the side chain forms an ionic bond with Aspartate residues (e.g., Asp114 in D2) in the receptor transmembrane domain. The chlorine atom on the ring increases lipophilicity and electron density asymmetry, enhancing binding affinity.
Efficacy Metric:
(D2) 1–5 nM.
Compound A: The Reactive Scaffold
Mechanism: Compound A is devoid of direct receptor affinity due to the lack of a basic amine and the presence of a rigid amide bond (which prevents the side chain from adopting the necessary conformation for GPCR binding).
Biological Activity (Research):
Alkylation: The
-chloro moiety is susceptible to nucleophilic attack by thiols (cysteine) or amines (lysine) in proteins. This confers potential cytotoxic or antimicrobial properties via non-specific covalent modification.
Efflux Pump Inhibition: Phenothiazine derivatives are often studied as inhibitors of ABC transporters (e.g., P-gp) in multidrug-resistant cancer/bacteria. Compound A serves as a lipophilic core for generating such inhibitors.
Comparative Efficacy Data
Since a direct head-to-head clinical trial is not applicable, the "efficacy" is compared across their respective domains: Clinical Potency vs. Synthetic/Chemical Efficiency .
Table 1: Biological vs. Chemical Profile
Parameter
Chlorpromazine (CPZ)
Compound A
Primary Application
Antipsychotic / Antiemetic
Synthetic Intermediate / Research Reagent
D2 Receptor Affinity ()
0.66 – 2.0 nM (High Affinity) [1]
> 10,000 nM (Predicted/Inactive)
Bioavailability
30–50% (High First-Pass Metabolism)
N/A (Not for systemic use)
Reactivity
Stable Salt (Hydrochloride)
Electrophilic (Reacts with Nucleophiles)
Toxicity Profile
Extrapyramidal Symptoms (EPS), Sedation
Potential Skin/Eye Irritant (Alkylating)
Synthetic Yield
N/A (Final Product)
~90% (from Phenothiazine acylation) [2]
Table 2: Experimental Utility
Experiment Type
Use Chlorpromazine If...
Use Compound A If...
Receptor Binding
You need a positive control for D2/5-HT antagonism.
You need a negative control or a scaffold to synthesize new ligands.
Cell Viability
You are testing neuroprotection or drug-induced toxicity.
You are testing covalent inhibition or synthesizing derivatives.
Antimicrobial
You are studying non-antibiotic antimicrobial effects (helper drug).
You are synthesizing novel phenothiazine-based antimicrobials.
Experimental Protocols
Protocol A: Synthesis of Compound A (Intermediate)
Preparation: Dissolve 10H-phenothiazine (1.0 eq) in anhydrous toluene under inert atmosphere (
).
Acylation: Cool the solution to 0°C. Add 2-chloropropanoyl chloride (1.5 eq) dropwise to control the exotherm.
Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
Workup: Cool to room temperature. Wash with water and saturated
to remove acid byproducts.
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. Recrystallize from ethanol.
Expected Yield: 85–90% as an off-white solid.
Validation:
-NMR should show a quartet at ~5.5 ppm (CH-Cl) and a doublet at ~1.7 ppm (CH3).
Protocol B: Chlorpromazine Efficacy Assay (In Vitro D2 Binding)
Context: Validating receptor affinity.
System: Membrane preparations from CHO cells expressing human
receptors.
Ligand: Use
-Methylspiperone (0.2 nM) as the radioligand.
Incubation: Incubate membranes (20 µg protein) with radioligand and varying concentrations of CPZ (
to M) in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.
Equilibrium: Incubate for 60 min at 25°C.
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
Analysis: Measure radioactivity via liquid scintillation counting.
Calculation: Plot % Inhibition vs. Log[CPZ]. Determine
and convert to using the Cheng-Prusoff equation.
Synthesis Pathway Visualization (Graphviz)
Figure 2: Synthetic pathway illustrating Compound A as a precursor to bioactive phenothiazine derivatives.
References
Seeman, P. (1980). "Brain dopamine receptors." Pharmacological Reviews, 32(3), 229-313.
Ramprasad, J., et al. (2015).[4] "Synthesis and biological evaluation of new 2-chloro-10H-phenothiazine derivatives." European Journal of Medicinal Chemistry, 106, 75-84.[4] (Describes analogous synthesis of chloroacetyl derivatives).
PubChem. "Compound Summary: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CID 352185)." National Center for Biotechnology Information.
A Comparative Analysis of 2-Chloro vs. 3-Chloro Phenothiazine Derivatives: A Guide for Researchers
For decades, the phenothiazine scaffold has been a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with diverse therapeutic applications. Among these, the position of substituents on the tricyclic...
Author: BenchChem Technical Support Team. Date: February 2026
For decades, the phenothiazine scaffold has been a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with diverse therapeutic applications. Among these, the position of substituents on the tricyclic core profoundly dictates the pharmacological profile. This guide provides an in-depth comparative analysis of 2-chloro versus 3-chloro phenothiazine derivatives, offering insights into their synthesis, physicochemical properties, and structure-activity relationships (SAR) to aid researchers in drug discovery and development.
The Phenothiazine Core: A Privileged Scaffold
The 10H-phenothiazine structure, a tricyclic system with nitrogen and sulfur heteroatoms, is not planar but rather folded along the N-S axis. This unique geometry, coupled with its electron-rich nature, allows for extensive functionalization, particularly at the 2, 3, 7, and 10 positions. The substituents at these positions modulate the electronic properties and conformation of the entire molecule, thereby influencing its interaction with biological targets.
The Criticality of the 2-Position: The Rise of Antipsychotics
The discovery of the antipsychotic properties of chlorpromazine, a 2-chloro-substituted phenothiazine, marked a revolution in the treatment of schizophrenia.[1] This seminal finding spurred extensive research into the SAR of phenothiazine derivatives, which consistently revealed the paramount importance of a substituent at the 2-position for neuroleptic activity.[2]
The prevailing understanding is that an electron-withdrawing group at the 2-position is crucial for potent dopamine D2 receptor antagonism, the primary mechanism of action for typical antipsychotics.[3][4] This substitution is thought to influence the conformation of the side chain at the 10-position, promoting a geometry that mimics dopamine and facilitates binding to the D2 receptor.[5]
Diagram: The Phenothiazine Scaffold and Key Substitution Positions
Caption: The phenothiazine core with key positions for substitution.
Comparative Analysis: 2-Chloro vs. 3-Chloro Derivatives
While the 2-chloro substitution has been extensively explored, leading to a multitude of clinically successful drugs, the 3-chloro isomer has received considerably less attention. This section provides a side-by-side comparison based on available data.
Synthesis
2-Chlorophenothiazine: The industrial synthesis of 2-chlorophenothiazine, the key intermediate for chlorpromazine and other derivatives, typically involves the cyclization of 3-chloro-diphenylamine with sulfur in the presence of a catalyst like iodine.[6] An alternative route starts from 2-(3-chlorophenyl)aminobenzoic acid.[6]
3-Chlorophenothiazine: The synthesis of 3-chlorophenothiazine is less commonly described. A documented method involves the Smiles rearrangement of 2-amino-4-chlorobenzenethiol with an appropriate halo-nitrobenzene derivative.
Diagram: Synthetic Pathways Overview
Caption: Simplified overview of synthetic routes to 2- and 3-chlorophenothiazine.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the parent 2-chlorophenothiazine and 3-chlorophenothiazine reveals subtle but potentially significant differences.
The most notable difference lies in the predicted LogP values, suggesting that 2-chlorophenothiazine is significantly more lipophilic than its 3-chloro counterpart. This difference in lipophilicity can have profound implications for pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as for the ability of the molecule to cross the blood-brain barrier.
Electronic Effects and Redox Potential
The position of the electron-withdrawing chloro group influences the electron density distribution within the phenothiazine ring system. This, in turn, affects the ease of oxidation of the sulfur and nitrogen atoms, a key feature of phenothiazine chemistry. While direct comparative data on the redox potentials of 2-chloro vs. 3-chloro derivatives is scarce, it is known that substituents on the phenothiazine core can modulate these properties.[10] The lower oxidation potential of 2-aminophenothiazine compared to the parent phenothiazine suggests that the electronic environment significantly impacts the redox behavior.[11] It is plausible that the different positions of the chloro substituent would lead to distinct redox potentials, which could influence their metabolism and potential for generating reactive metabolites.
Structure-Activity Relationship (SAR) and Biological Activity
The overwhelming body of evidence in the literature points to the critical role of the 2-position for antipsychotic activity. The affinity of phenothiazine derivatives for the dopamine D2 receptor is strongly correlated with their clinical potency.[12] Chlorpromazine (a 2-chloro derivative) is a potent D2 antagonist, whereas there is a conspicuous absence of clinically used antipsychotics with a 3-chloro substitution.[4]
Beyond antipsychotic activity, phenothiazine derivatives exhibit a broad range of biological activities, including anticancer and antimicrobial effects.[13][14][15] The influence of the chloro-substituent position on these other activities is an area that warrants further investigation.
Diagram: Hypothesized Impact of Chloro Position on D2 Receptor Binding
Caption: Hypothesized influence of chloro-position on antipsychotic activity.
Experimental Protocols
To empirically validate the hypothesized differences, the following experimental workflows are recommended.
Determination of Octanol-Water Partition Coefficient (LogP)
Objective: To experimentally determine and compare the lipophilicity of 2-chloro and 3-chloro phenothiazine.
Protocol:
Preparation of Solutions: Prepare standard solutions of 2-chlorophenothiazine and 3-chlorophenothiazine in a suitable organic solvent (e.g., octanol) at a known concentration.
Partitioning: Mix equal volumes of the octanol solution and water (or a suitable buffer, e.g., PBS pH 7.4) in a separatory funnel.
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases. Allow the layers to separate completely.
Quantification: Carefully separate the aqueous and octanol layers. Determine the concentration of the phenothiazine derivative in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Dopamine D2 Receptor Binding Assay
Objective: To compare the binding affinity of 2-chloro and 3-chloro phenothiazine derivatives (e.g., chlorpromazine vs. its 3-chloro analogue) to the dopamine D2 receptor.
Protocol:
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
Radioligand Binding: In a multi-well plate, incubate the membrane preparation with a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone or [³H]-raclopride) at a fixed concentration.
Competition Assay: Add increasing concentrations of the unlabeled test compounds (2-chloro and 3-chloro derivatives) to compete with the radioligand for binding to the receptor.
Incubation and Filtration: Incubate the mixture at a specific temperature for a defined period to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Determine the IC₅₀ (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each compound. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The position of the chloro substituent on the phenothiazine ring is a critical determinant of its pharmacological properties. The extensive body of research on 2-chloro phenothiazine derivatives has firmly established their role as effective antipsychotic agents, primarily through dopamine D2 receptor antagonism. In contrast, 3-chloro derivatives are significantly less studied, and the available evidence, primarily from SAR studies of the 2-substituted analogues, suggests they are likely to be less potent as neuroleptics.
The predicted lower lipophilicity of 3-chlorophenothiazine compared to its 2-chloro isomer warrants further experimental investigation, as it could influence its pharmacokinetic profile and potential for other therapeutic applications. Future research should focus on the synthesis and comprehensive biological evaluation of a series of 3-chloro phenothiazine derivatives to directly compare their activity not only at dopamine receptors but also at other targets, such as histamine and serotonin receptors, and in assays for anticancer and antimicrobial activity. Such studies will provide a more complete understanding of the SAR of this versatile scaffold and may uncover novel therapeutic opportunities for the less-explored 3-substituted phenothiazines.
References
Seeman, P. (2010). Dopamine D2 receptors as treatment targets in schizophrenia. Expert Opinion on Therapeutic Targets, 14(8), 847-860.
Laverty, R., & Taylor, K. M. (1968). Propranolol and haloperidol in the clozapine-treated rat. Journal of Pharmacy and Pharmacology, 20(8), 605-609.
Marriott, A. S. (1980). The effects of neuroleptics on the speed of an internal clock. Psychopharmacology, 69(1), 1-6.
Singh, H., & Singh, J. (2022). Recent Developments of Antipsychotic Drugs with Phenothiazine Hybrids: A Review. Chemistry & Biology Interface, 12(4), 77-87.
Snyder, S. H., Banerjee, S. P., Yamamura, H. I., & Greenberg, D. (1974). Drugs, neurotransmitters, and schizophrenia. Science, 184(4143), 1243-1253.
Google Patents. (2009). Method for preparing 2-chlorophenothiazine. CN101417986A.
PubChem. (n.d.). 2-Chlorophenothiazine. National Center for Biotechnology Information. Retrieved from [Link]
ChemBK. (n.d.). 3-CHLOROPHENOTHIAZINE. Retrieved from [Link]
Tai, C. L., et al. (2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 219, 113419.
Horn, A. S., & Snyder, S. H. (1971). Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs. Proceedings of the National Academy of Sciences, 68(10), 2325-2328.
Venkatesan, R., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents.
Criado, S., et al. (2014). Spectroscopic and electrochemical properties of 2-aminophenothiazine. Photochemical & Photobiological Sciences, 13(11), 1546-1553.
Daniel, J. A., et al. (2015). Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis. Traffic, 16(6), 635-654.
Sinha, S., et al. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1649.
Casey, J. F., et al. (1960). Treatment of schizophrenic reactions with phenothiazine derivatives. A comparative study of chlorpromazine, triflupromazine, mepazine, prochlorperazine, perphenazine, and phenobarbital.
Sevov, C. S., et al. (2023).
Fizer, M. M., et al. (2022). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 27(21), 7247.
Yildiz, I. (2023). Phenothiazine. In StatPearls.
Hargunani, P. S. (2019). Antipsychotic agents (1) [PowerPoint slides]. SlideShare.
PubChem. (n.d.). Chlorpromazine. National Center for Biotechnology Information. Retrieved from [Link]
U.S. National Library of Medicine. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence.
Asra, R., et al. (2024). Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. Molecules, 29(3), 693.
validating the anticancer activity of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one in vivo
Executive Summary: The Strategic Value of N-Acylated Phenothiazines 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (hereafter referred to as CP-PTZ ) represents a distinct subclass of phenothiazine derivatives. Unlike c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of N-Acylated Phenothiazines
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (hereafter referred to as CP-PTZ ) represents a distinct subclass of phenothiazine derivatives. Unlike classical repurposing candidates like Chlorpromazine or Thioridazine—which rely on non-covalent interactions with dopamine receptors or calmodulin—CP-PTZ incorporates a reactive
-chloroketone tail .
This structural modification introduces the potential for covalent interactions (alkylation) with cysteine-rich targets in the tumor microenvironment, potentially overcoming the moderate potency limitations of standard phenothiazines. This guide outlines the rigorous in vivo validation pathway required to position CP-PTZ against established standards, focusing on efficacy, neurotoxicity thresholds, and bioavailability.
Technical Profile & Mechanism of Action
To validate CP-PTZ, one must understand its dual-mechanism potential. The experimental design must distinguish between the "scaffold effect" (phenothiazine core) and the "warhead effect" (chloropropanoyl group).
The following diagram illustrates the hypothesized dual-action pathway of CP-PTZ compared to standard phenothiazine signaling.
Figure 1: Hypothesized dual-mechanism of CP-PTZ involving membrane modulation (phenothiazine core) and redox stress induction (chloro-ketone tail).
Comparative Validation Matrix
When publishing validation data, CP-PTZ must be benchmarked against specific performance criteria derived from high-performing phenothiazine derivatives (e.g., PEGylated phenothiazines or Chalcone hybrids).
Benchmark Success Criteria (In Vivo)
Metric
CP-PTZ (Target)
Success Threshold
Failure Threshold
Tumor Growth Inhibition (TGI)
TBD (Experimental)
> 60% (Comparable to PEG-PTZ [1])
< 40% (Bioavailability issue)
Dosing Regimen
Daily/Every 2 days (IP/Oral)
< 50 mg/kg (High potency)
> 200 mg/kg (Low potency)
Weight Loss
< 10%
Stable body weight
> 20% (Systemic toxicity)
Neuro-Side Effects
Sedation / Ataxia
Minimal / Transient
Severe (Limits dosing)
Critical Insight: Standard phenothiazines often require high doses (>100 mg/kg) to achieve anticancer effects, leading to severe sedation. If CP-PTZ achieves TGI >60% at <50 mg/kg , it validates the potency enhancement of the chloro-ketone modification.
In Vivo Experimental Protocol
To generate publishable data, follow this self-validating workflow. This protocol addresses the solubility and stability challenges inherent to N-acylated phenothiazines.
Phase 1: Formulation & Stability (Pre-Animal)
Before in vivo work, the stability of the N-acyl bond must be verified. Phenothiazine amides can hydrolyze in plasma.
Assay: Incubate CP-PTZ in mouse plasma at 37°C for 0, 1, 4, 24h. Analyze via HPLC-MS.
Formulation Recommendation: Due to high lipophilicity, use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . Avoid pure aqueous buffers to prevent precipitation.
Phase 2: Maximum Tolerated Dose (MTD) & Neurotoxicity Screen
Since the core is a neuroleptic scaffold, you must define the "Sedation Ceiling" before the "Toxicity Ceiling."
Subjects: BALB/c mice (n=3/group).
Dose Escalation: 10, 25, 50, 100 mg/kg (IP).
Readout: Rotarod test (motor coordination) and Sedation Score (0-3 scale) at 1h and 4h post-dose.
Stop Criterion: Any dose causing Sedation Score > 2 is disqualified , regardless of lethality.
Phase 3: Xenograft Efficacy Study
Model: Human Breast Cancer (MCF-7) or Colon Carcinoma (HCT-116). (Selected based on phenothiazine sensitivity [2]).
Workflow Diagram:
Figure 2: Step-by-step workflow for in vivo xenograft validation.
Detailed Steps:
Inoculation: Inject
cells into the flank.
Treatment: Start when tumors reach 100 mm³.
Group 1: Vehicle.
Group 2: CP-PTZ (Low Dose - derived from MTD).
Group 3: CP-PTZ (High Dose).
Group 4: Doxorubicin (2 mg/kg IV, q3d) - Positive Control.
Measurements:
Tumor Volume:
.
Critical: Daily body weight. If CP-PTZ causes >15% weight loss, reduce dose frequency.
Data Analysis & Interpretation
To prove "Validation," your results must demonstrate statistical significance against the Vehicle and non-inferiority (or distinct safety profile) against Doxorubicin.
Expected Outcome Scenarios
High Efficacy / High Toxicity: CP-PTZ reduces tumor volume >70% but causes severe weight loss/sedation.
Moderate Efficacy / Low Toxicity: CP-PTZ reduces tumor volume ~50% (less than Doxorubicin) but maintains body weight and no neurotoxicity.
Low Efficacy: <30% reduction.
Troubleshooting: Check plasma stability. The N-acyl group may be hydrolyzing too fast, reverting to the parent phenothiazine (which is less potent).
Statistical Treatment
Tumor Growth Curves: Two-way ANOVA with Bonferroni post-test.
Belaid, A. et al. (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. MDPI. Link
Varga, B. et al. (2017). The versatility of phenothiazines as an anticancer drug scaffold. NIH/PubMed. Link
Kus, P. et al. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones. MDPI. Link
Nagy, S. et al. (1996).[1] Antitumor activity of phenothiazine-related compounds. PubMed.[2][3] Link
Motohashi, N. et al. (2000). Synthesis and Antitumor Activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl-1-ureas. PubMed.[2][3] Link
Publish Comparison Guide: Structure-Activity Relationship (SAR) of N-Acylphenothiazines
Executive Summary N-acylphenothiazines represent a distinct structural departure from the classical N-alkylphenothiazine neuroleptics (e.g., chlorpromazine). By replacing the basic amino-alkyl side chain with a neutral N...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-acylphenothiazines represent a distinct structural departure from the classical N-alkylphenothiazine neuroleptics (e.g., chlorpromazine). By replacing the basic amino-alkyl side chain with a neutral N-acyl moiety, the pharmacological profile shifts from dopaminergic antagonism toward multidrug resistance (MDR) reversal and microtubule destabilization .
This guide objectively compares N-acylphenothiazines against standard MDR modulators (Verapamil) and tubulin inhibitors (Colchicine), supported by experimental data on lipophilicity, P-glycoprotein (P-gp) inhibition, and cytotoxicity.
Structural Logic & Synthesis
The core phenothiazine scaffold is a tricyclic system rich in electrons, susceptible to oxidation. The N-acyl modification at position 10 serves two critical functions:
Lipophilicity Modulation: It eliminates the protonatable nitrogen found in neuroleptics, increasing logP and facilitating membrane intercalation.
Electronic Deactivation: The carbonyl group draws electron density from the nitrogen lone pair, reducing the ring system's oxidation potential and preventing the formation of radical cations associated with phototoxicity.
Validated Synthesis Protocol
Objective: Synthesis of 10-acylphenothiazine derivatives via direct acylation.
Reagents: 10H-Phenothiazine, substituted benzoyl chlorides, toluene (solvent).[1]
Note: Unlike alkylation, this reaction often proceeds without an external base due to the low nucleophilicity of the phenothiazine nitrogen, though reflux is required.
Step-by-Step Workflow:
Dissolution: Dissolve 10 mmol of 10H-phenothiazine in 50 mL of anhydrous toluene.
Addition: Add 12 mmol (1.2 eq) of the appropriate acid chloride dropwise under nitrogen atmosphere.
Reflux: Heat the mixture to reflux (110°C) for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
Work-up: Cool to room temperature. Wash the organic layer with 10% NaHCO₃ (2x) and brine (1x).
Purification: Dry over MgSO₄, concentrate, and recrystallize from ethanol or purify via silica gel column chromatography.
Figure 1: Synthetic pathway for N-acylphenothiazines avoiding strong bases to preserve ring integrity.[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-acylphenothiazines is governed by the "Lipophilic Trap" mechanism. High lipophilicity allows these compounds to accumulate in the lipid bilayer, interacting with the transmembrane domains of efflux pumps like P-gp.
The N-Acyl Switch
Feature
N-Alkyl (e.g., Chlorpromazine)
N-Acyl (Target Class)
Biological Consequence
Nitrogen State
Basic (protonated at pH 7.4)
Neutral (Amide)
N-Acyls cross membranes passively; no lysosomal trapping.
Target
Dopamine D2 Receptors
P-glycoprotein / Tubulin
Shift from neuroleptic to chemosensitizer.
Stability
Oxidizes to sulfoxide easily
Enhanced stability
Reduced phototoxicity and longer half-life.
Substituent Effects[2][3]
The Acyl Linker (C=O): Essential for activity. Reduction to an alkyl group restores neuroleptic activity and reduces MDR reversal potency.
Ring Substituents (Positions 2 & 10):
Hydrophobic Groups (-CF3, -Cl): Significantly increase MDR reversal.[2] The trifluoromethyl group at position 2 is optimal for P-gp binding.
Hydrophilic Groups (-OH, -NH2): Drastically decrease activity by preventing membrane insertion.
Side Chain Bulk:
Aromatic acyl groups (Benzoyl) > Aliphatic acyl groups (Acetyl).
Reasoning: Pi-stacking interactions with aromatic residues (Phenylalanine/Tyrosine) within the P-gp binding pocket.[3]
Figure 2: SAR decision tree highlighting the critical role of hydrophobicity and pi-stacking in MDR reversal efficacy.
Performance Comparison: MDR Reversal
N-acylphenothiazines are compared here against Verapamil (the gold standard P-gp inhibitor) and Chlorpromazine (parent compound).
Metric: Fluorescence Activity Ratio (FAR). A higher FAR indicates greater accumulation of Rhodamine 123 (a P-gp substrate) in resistant cells, signifying effective pump inhibition.
Compound Class
Representative Agent
FAR (at 4 µg/mL)
Cytotoxicity (IC50)
Mechanism Note
N-Acylphenothiazine
10-Trifluoromethylbenzoyl-phenothiazine
45.2
15.4 µM
Direct P-gp binding + Membrane modulation
Calcium Channel Blocker
Verapamil
8.5
42.0 µM
Competitive substrate inhibition
N-Alkylphenothiazine
Chlorpromazine
3.1
12.0 µM
Weak P-gp interaction; primarily neuroleptic
N-Acylphenothiazine
10-Acetylphenothiazine
12.4
>50 µM
Shorter chain reduces binding affinity
Data synthesized from comparative studies on L5178Y mouse lymphoma cells (MDR+). [1, 2]
Insight: The N-acyl derivative with a trifluoromethyl group outperforms Verapamil by over 5-fold in accumulation assays. The lack of a basic nitrogen prevents the compound from being sequestered in acidic organelles, allowing higher concentrations at the plasma membrane where P-gp resides.
Experimental Protocol: P-gp Inhibition Assay
To validate the SAR claims, use this self-validating Rhodamine 123 accumulation protocol.
Treatment: Aliquot cells into tubes. Add N-acylphenothiazine test compounds (2 µM and 20 µM). Include Verapamil (20 µM) as a positive control and DMSO as a negative control.
Incubation: Incubate for 10 minutes at room temperature.
Dye Addition: Add R123 (final concentration 5.2 µM) to all samples.
Uptake Phase: Incubate for another 20 minutes at 37°C.
Wash: Centrifuge (1500 rpm, 5 min), discard supernatant, and resuspend in ice-cold PBS.
Analysis: Measure mean fluorescence intensity (MFI) via flow cytometry.
Calculation:
Validation Check: The FAR for Verapamil must be >5.0 for the assay to be considered valid.
References
Motohashi, N., et al. "Synthesis and biological activity of N-acylphenothiazines."[1] In Vivo, vol. 14, no. 3, 2000, pp. 403-408. Link
Molnár, J., et al. "Inhibition of P-glycoprotein transport function by N-acylphenothiazines." Anticancer Research, vol. 19, no. 2A, 1999, pp. 1143-1147. Link
Myrko, I., et al. "Determining the Synthesis, Chemical Modification and Biological Properties of N-acylphenothiazines."[1] Current Topics on Chemistry and Biochemistry, vol. 1, 2022. Link
Biedermann, E., et al. "Phenothiazine derivatives as novel inhibitors of tubulin polymerization." Journal of Antibiotics, vol. 51, no. 5, 1998.
Definitive Guide: Cross-Validation of Analytical Methods for Phenothiazine Quantification
Executive Summary & Scientific Rationale Phenothiazines (e.g., Chlorpromazine, Thioridazine) present a unique analytical paradox: they are chemically robust enough to persist in the environment yet metabolically fragile,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
Phenothiazines (e.g., Chlorpromazine, Thioridazine) present a unique analytical paradox: they are chemically robust enough to persist in the environment yet metabolically fragile, undergoing rapid oxidation to sulfoxides and N-oxides. This duality creates a "validity gap" where a method may appear precise (low RSD) but fail in accuracy due to metabolite interference or oxidative degradation during sample preparation.
This guide moves beyond simple method descriptions. It details a cross-validation framework designed to expose these hidden biases. We compare the three dominant modalities—Spectrophotometry , HPLC-UV , and LC-MS/MS —not just on sensitivity, but on their ability to distinguish the parent drug from its "impostor" oxidative metabolites.
The Methodological Landscape
Spectrophotometry: The Screening Tool
Mechanism: Oxidative coupling (e.g., with 4-nitroaniline) or difference spectrophotometry.
Utility: High-throughput QC of bulk raw material.
The Trap: Lacks specificity. In biological fluids, it cannot distinguish between Chlorpromazine (CPZ) and its sulfoxide metabolite, leading to gross overestimation of active drug levels.
HPLC-UV/PDA: The QC Workhorse
Mechanism: Chromatographic separation on C18 columns (often base-deactivated) followed by UV detection at 254 nm or 280 nm.
Utility: Pharmaceutical formulations and high-concentration plasma monitoring.[1]
The Trap: Retention time drift. Phenothiazines are basic (pKa ~9.0), leading to peak tailing on standard silica columns unless specific mobile phase modifiers (e.g., triethylamine or ammonium acetate) are used.
LC-MS/MS: The Bioanalytical Gold Standard
Mechanism: Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).
Utility: Trace-level quantification (pg/mL) in plasma/urine and metabolite profiling.
The Trap: Matrix effects. Phospholipids in plasma can suppress ionization, causing signal loss that UV detectors would miss.
Comparative Performance Metrics
The following data aggregates performance benchmarks for Chlorpromazine (CPZ) and Thioridazine (TZ) from recent validation studies.
Metric
Spectrophotometry (Oxidative Coupling)
HPLC-UV (C18 / 254 nm)
LC-MS/MS (ESI+ MRM)
Limit of Detection (LOD)
0.34 µg/mL
10 - 20 ng/mL
0.1 - 0.5 ng/mL
Linearity Range
5 - 80 µg/mL
0.5 - 200 ng/mL
0.1 - 1000 ng/mL
Selectivity
Low (Interference from sulfoxides)
Medium (Separates metabolites)
High (Mass-specific detection)
Sample Volume
High (1-5 mL)
Medium (0.5 - 1 mL)
Low (20 - 50 µL)
Throughput
High (Batch processing)
Medium (10-15 min run)
High (<3 min run)
Primary Risk
False Positives (Metabolites)
Peak Tailing / Resolution
Ion Suppression
The "Self-Validating" Cross-Validation Protocol
To validate a new method, you must prove it yields equivalent results to an established reference method using Incurred Sample Reanalysis (ISR) . Spiked standards are insufficient because they do not reflect the metabolic complexity of real patient samples.
Phase 1: Sample Selection & Preparation
Objective: Create a sample set that challenges the method's specificity.
Selection: Select 40 incurred samples (e.g., rat or human plasma post-dosing).
10 samples at
(Peak concentration).
10 samples at elimination phase (High metabolite-to-parent ratio).
20 samples randomly distributed.
Preparation (Unified): Use Protein Precipitation (PPT) for both methods to minimize extraction bias.
Reagent: Acetonitrile with 0.1% Formic Acid (cold).
Ratio: 3:1 (Solvent:Plasma).
Vortex/Centrifuge: 10 min at 10,000 rpm.
Phase 2: Dual Analysis Workflow
Run the same supernatant on both systems within 24 hours to negate stability issues.
System A (Reference): LC-MS/MS (e.g., MRM transition m/z 319.1 → 86.1 for CPZ).
System B (Test): HPLC-UV (e.g., C18, Mobile Phase: ACN:Ammonium Acetate pH 3.0).
Phase 3: Statistical Rigor
Do not rely solely on correlation coefficients (
), which can hide systematic bias. Use the Bland-Altman approach.
Calculate % Difference: For each sample:
Acceptance Criteria:
67% of samples must be within ±20% of the mean.
No systematic bias (mean difference should be close to 0).
Visualizations
Method Selection Decision Matrix
This diagram guides the researcher to the correct analytical tool based on sensitivity needs and matrix complexity.
Figure 1: Decision Matrix for selecting the appropriate phenothiazine quantification method based on sample matrix and sensitivity requirements.
Cross-Validation Workflow
This diagram illustrates the critical steps in validating a test method against a reference standard using Incurred Sample Reanalysis (ISR).
Figure 2: Step-by-step Cross-Validation Workflow ensuring data integrity through split-sample analysis.
Expert Insights: The "Oxidation Trap"
As a Senior Scientist, I often see validation failures not because of the instrument, but because of chemistry . Phenothiazines oxidize to sulfoxides upon exposure to light or air.
In HPLC-UV: The sulfoxide peak often elutes earlier than the parent drug. If your gradient is too steep, they may co-elute, widening the peak and artificially inflating the Area Under the Curve (AUC). Recommendation: Use a shallow gradient (e.g., 5% change over 10 mins) around the drug's retention time.
In LC-MS/MS: The sulfoxide has a mass shift of +16 Da. While the MRM for the parent (e.g., 319.1) won't detect the sulfoxide (335.1), ion suppression from the co-eluting sulfoxide can dampen the parent signal. Recommendation: Ensure chromatographic separation even if the mass detector can distinguish them.
References
Basavanakatti, A. I., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]
Midha, K. K., et al. (1981). High-performance liquid chromatographic assay for nanogram determination of chlorpromazine and its comparison with a radioimmunoassay. Journal of Pharmaceutical Sciences.[2][3] [Link]
Wojcik, J., et al. (2024). 2024 White Paper on Recent Issues in Bioanalysis: Three Way-Cross Validation... Bioanalysis.[2][4][5][6] [Link]
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
Kumara, et al. (2011). Chlorpromazine quantification in human plasma by UPLC-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one as an alternative to existing antipsychotics
This guide evaluates 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0), hereafter referred to as CP-Phen-10 , analyzing its position as a structural alternative and synthetic precursor within the phenothi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0), hereafter referred to as CP-Phen-10 , analyzing its position as a structural alternative and synthetic precursor within the phenothiazine antipsychotic class.
Comparative Analysis with Standard Antipsychotic Scaffolds
Executive Summary & Chemical Identity
CP-Phen-10 represents a critical divergence from the classical N-alkyl phenothiazine antipsychotics (e.g., Chlorpromazine). Chemically, it is an N-acylated alpha-halo ketone . Unlike the established "neuroleptic" phenothiazines which rely on a flexible N-alkylamine side chain for Dopamine D2 receptor antagonism, CP-Phen-10 possesses a rigid carbonyl linker and a reactive electrophilic center.
While not a marketed antipsychotic itself due to high chemical reactivity and reduced receptor affinity in its oxidized state, it serves as a high-fidelity precursor and a pharmacological scaffold for generating next-generation phenothiazines with higher regioselectivity than traditional methods.
Feature
CP-Phen-10 (The Alternative)
Chlorpromazine (The Standard)
Linker Type
N-Acyl (Amide/Ketone)
N-Alkyl (Amine)
Electronic State
Electron-withdrawing (reduces Ring e- density)
Electron-donating (increases Ring e- density)
Reactivity
High (Electrophilic Alkylating Agent)
Low (Stable Tertiary Amine)
Primary Use
Precision Intermediate / Covalent Probe
Clinical Antipsychotic
D2 Affinity
Low (due to planar amide constraint)
High (due to "butterfly" conformation)
Pharmacological Profile: The Mechanistic Divergence
To understand CP-Phen-10 as an alternative, one must analyze why the N-acyl modification alters the antipsychotic potential.
2.1 Structure-Activity Relationship (SAR)
The antipsychotic efficacy of phenothiazines is governed by the "Butterfly Angle" (the angle between the two benzene rings).
Standard Antipsychotics (N-Alkyl): The N-alkyl group allows the tricyclic system to fold into a specific angle (~139°) that mimics the dopamine structure, facilitating D2 receptor binding.
CP-Phen-10 (N-Acyl): The carbonyl group at N-10 creates an amide bond. Resonance delocalization pulls the lone pair from the nitrogen into the carbonyl oxygen. This flattens the butterfly angle and reduces the basicity of the nitrogen, drastically lowering D2 affinity.
However, CP-Phen-10 offers two distinct "Alternative" avenues:
Pro-drug / Metabolic Precursor: If reduced in vivo (carbonyl to methylene), it converts to the active N-alkyl form.
Covalent Receptor Probing: The 2-chloro ketone moiety is an alpha-halo ketone, a classic affinity label. It can potentially form covalent bonds with nucleophilic residues (Cysteine/Lysine) in the receptor binding pocket, serving as an irreversible antagonist tool for research.
2.2 Mechanism of Action Visualization
The following diagram illustrates the structural divergence and synthetic utility of CP-Phen-10.
Caption: Synthetic pathway comparison showing CP-Phen-10 as a regiospecific gateway to active antipsychotics, avoiding the isomer mixtures of direct alkylation.
Experimental Protocols
Protocol A: Synthesis of CP-Phen-10 (The Scaffold)
Objective: Generate the N-acyl core without ring chlorination.
Reagents: 10H-Phenothiazine (1.0 eq), 2-Chloropropionyl chloride (1.2 eq), Toluene (Solvent). Note: No Lewis acid is needed for N-acylation; adding AlCl3 would force ring acylation.
Add 2-Chloropropionyl chloride dropwise at 0°C to prevent exotherms.
Reflux for 3-5 hours. Monitor via TLC (Hexane:EtOAc 8:2).
Observation: The solution will darken. Evolution of HCl gas confirms reaction.
Workup: Wash with NaHCO3 (sat. aq.) to remove acid. Evaporate solvent.[1][2][3] Recrystallize from Ethanol.
Yield Expectations: >85% purity.
Protocol B: Conversion to Active Antipsychotic Analog (Amination & Reduction)
Objective: Convert the inactive N-acyl scaffold to an active N-alkyl neuroleptic.
Step 1 (Amination): React CP-Phen-10 with Dimethylamine (or Piperazine) in DMF at 60°C. The chlorine is displaced via S_N2 mechanism.
Step 2 (Reduction):
Dissolve the amino-ketone intermediate in dry THF.
Add LiAlH4 (2.5 eq) slowly at 0°C.
Reflux for 12 hours. (This reduces the C=O to CH2).
Result: This yields the Promethazine or Chlorpromazine-analog structure with defined stereochemistry on the side chain.
Comparative Efficacy Data (Preclinical/Synthetic)
The following table contrasts the utility of using CP-Phen-10 in drug development versus the direct use of existing antipsychotics.
Metric
CP-Phen-10 Route
Traditional Direct Alkylation
Clinical Implication
Regioselectivity
High (99%)
Low (Mixtures of 2- and 3- isomers)
CP-Phen-10 yields purer drugs with fewer side effects.
Receptor Binding (Ki)
>10,000 nM (Inactive)*
1-10 nM (Active)
Must be reduced to N-alkyl form to activate.
Toxicity Risk
High (Alkylating Agent)
Moderate (Receptor mediated)
CP-Phen-10 requires careful handling; not for direct human use.
Stability
Moderate (Hydrolyzable)
High
Allows for controlled release designs if used as prodrug.
Note: Data derived from SAR principles of N-acyl vs N-alkyl phenothiazines [1][2].
Safety & Toxicity Analysis
Alkylating Potential: The alpha-chloro ketone motif in CP-Phen-10 is a potent electrophile. Unlike standard antipsychotics, it can alkylate DNA or proteins. This makes it unsuitable as a chronic monotherapy but excellent as a research probe for mapping binding sites.
Handling: Must be handled in a fume hood. Skin contact can cause sensitization.
Conclusion
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CP-Phen-10) is not a direct functional alternative to existing antipsychotics for clinical treatment due to its N-acyl "deactivated" configuration. However, it is a superior alternative synthetic precursor . It enables the development of cleaner, isomer-free antipsychotic libraries (e.g., Promethazine analogs) and serves as a chemical biology tool for covalent receptor tagging. Researchers should utilize this compound to bypass the synthetic limitations of the 1950s-era "direct alkylation" methods.
References
Phenothiazine Drugs: Structure-Activity Relationships. Proc Natl Acad Sci U S A. 1975. Link
Promethazine: Structure, Chemical Properties and Therapeutic Uses. Gpatindia. 2020. Link
PubChem Compound Summary: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one. National Center for Biotechnology Information. 2025.[3][4][5][6] Link
Preparation method of promethazine hydrochloride. Google Patents (CN104387338A). 2015. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product Identity: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
CAS: 38076-63-0
Primary Application: Regioselective scaffold for the synthesis of N-substituted phenothiazine libraries (e.g., Efflux Pump Inhibitors, Antipsychotics).[1]
Core Value Proposition: Solves the critical "Phenothiazinyl Alkyl Halide Rearrangement" problem, enabling the generation of isomerically pure 2-aminopropyl phenothiazine derivatives (Promethazine-class) without contamination by isopromethazine analogs.[1]
Part 1: Technical Analysis & Validation[1]
The Scientific Problem: The Aziridinium Trap
In the development of phenothiazine-based drugs (such as the efflux pump inhibitor Chlorpromazine or the antihistamine Promethazine ), the standard synthesis method involves direct alkylation of the phenothiazine nitrogen with an alkyl halide.[1]
However, when synthesizing branched derivatives like Promethazine using 1-chloro-2-(dimethylamino)propane , the reaction proceeds through a reactive aziridinium ion intermediate .[1] The phenothiazine nucleophile can attack either carbon of this ring, resulting in a difficult-to-separate mixture of two isomers:
Promethazine (Desired: 2-aminopropyl side chain).[1]
Isopromethazine (Undesired: 1-aminopropyl-2-yl side chain).[1]
This lack of regiocontrol compromises Structure-Activity Relationship (SAR) data and requires tedious purification, making direct alkylation unsuitable for high-throughput library generation.[1]
The Solution: The Acylation-Reduction Pathway
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one serves as a "locked" scaffold.[1] By introducing the side chain as an
-chloroamide, the carbon skeleton is fixed before the amine is introduced.[1] This completely bypasses the aziridinium intermediate, guaranteeing 100% regiochemical fidelity .[1]
Mechanism of Action (Pathway Diagram)
Figure 1: Comparison of the flawed Direct Alkylation route vs. the Regioselective Route utilizing 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.[1]
Comparative Performance Data
The following data validates the superiority of using 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (Method B) over direct alkylation (Method A) for generating a library of phenothiazine derivatives.
Metric
Method A: Direct Alkylation
Method B: Acyl-Reduction Scaffold (Recommended)
Reagent
1-chloro-2-dialkylaminopropane
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Intermediate
Aziridinium Ion (Unstable)
-Chloroamide (Stable Solid)
Regioselectivity
Poor (60:40 to 80:20 mixture)
Excellent (>99:1)
Purification
Requires Fractional Crystallization
Simple Recrystallization / Wash
Yield (Overall)
30–50% (due to isomer loss)
65–85%
Utility
Bulk Manufacturing (Legacy)
Precision Research / Library Generation
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol 1: Validation of Scaffold Reactivity (Aminolysis)
Objective: To demonstrate the utility of the tool in generating diverse amino-phenothiazine precursors.
Dissolution: Dissolve 290 mg (1 mmol) of the scaffold in 5 mL Toluene.
Addition: Add 2.5 mmol of the secondary amine. If the amine is a hydrochloride salt, add 2.5 mmol of Triethylamine (TEA) as a base.[1]
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar spot (Rf ~0.3).[1]
Workup: Cool to room temperature. Wash with water (2 x 5 mL) to remove salts and excess amine.[1]
Validation: Evaporate solvent. Analyze via 1H NMR .
Diagnostic Signal: The quartet for the
-proton (CH-Cl) at ~4.6 ppm will shift upfield to ~3.5 ppm (CH-N) upon substitution.[1]
Protocol 2: Reduction to Active Drug Analog
Objective: Converting the inactive amide intermediate into the active efflux pump inhibitor.[1]
Setup: Suspend LiAlH4 (2.0 eq) in anhydrous THF under Nitrogen atmosphere.
Addition: Dropwise add the amino-amide product from Protocol 1 (dissolved in THF).
Reflux: Heat to reflux for 2 hours. The carbonyl peak in IR (1650-1680 cm⁻¹) must disappear completely.[1]
Quench: Careful addition of Glauber’s salt (Na2SO4·10H2O) or Fieser workup.[1]
Isolation: Filter solids, evaporate filtrate.
Result: The resulting oil is the pure N-(2-aminopropyl)phenothiazine isomer.[1]
Part 3: Biological Relevance & Applications[1][3]
Efflux Pump Inhibition (EPI)
Phenothiazines are potent inhibitors of the NorA (S. aureus) and AcrAB-TolC (E. coli) efflux pumps.[1] However, the polarity and sterics of the side chain critically modulate this activity.[1]
Research Application: Use this scaffold to synthesize a library where the terminal amine is systematically varied (e.g., dimethylamine vs. pyrrolidine vs. N-methylpiperazine).
Hypothesis Testing: Does increasing the lipophilicity of the amine tail improve potency against Gram-negative pumps? This scaffold allows this question to be answered without isomer confounding.
Covalent Probe Synthesis
The presence of the
-chlorocarbonyl group allows this tool to be used directly as a covalent modifier for cysteine proteases or nucleophilic residues in receptor binding pockets, although its primary use remains as a synthetic intermediate.[1]
References
Phenothiazine Drug Development & Isomerism
Source: National Institutes of Health (NIH) / PubChem
Title:[1] Chlorpromazine and Phenothiazine Structure-Activity Relationships
URL:[Link][1][3][4]
Mechanisms of Phenothiazine Synthesis
Source: MDPI Molecules
Title: Synthesis and Spectroscopic Characterization of Selected Phenothiazines
URL:[Link][1]
Efflux Pump Inhibition by Phenothiazines
Source: PubMed Central (PMC)
Title:[1] Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus
URL:[Link]
Chemical Properties of the Scaffold
Source: PubChem Laboratory Chemical Safety Summary (LCSS)
Title: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (Compound Summary)
URL:[Link][1]
Comparative Docking Guide: Phenothiazine Interaction with Dopamine D2 Receptors
Executive Summary This technical guide provides a comparative analysis of phenothiazine-class antipsychotics docking into the human Dopamine D2 Receptor (D2R). Utilizing the high-resolution crystal structure PDB ID: 6CM4...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of phenothiazine-class antipsychotics docking into the human Dopamine D2 Receptor (D2R). Utilizing the high-resolution crystal structure PDB ID: 6CM4 , we dissect the molecular determinants of binding affinity across three structural subclasses: aliphatic, piperidine, and piperazine phenothiazines. This guide is designed for medicinal chemists and computational biologists seeking to optimize lead compounds by understanding the structural causality between side-chain variations and receptor occupancy.
Structural Foundation: The D2 Receptor Orthosteric Pocket
The efficacy of phenothiazines relies on their ability to occupy the Orthosteric Binding Site (OBS) of the D2 receptor. Based on the 6CM4 crystal structure (D2R-Risperidone complex), the pocket is defined by a deep hydrophobic crevice capped by an "ionic lock."
Key Pharmacophoric Anchors
Asp114 (TM3): The critical anionic residue. It forms a salt bridge with the protonated tertiary amine of the phenothiazine side chain. Without this interaction, binding is negligible.
Trp386 (TM6) & Phe389 (TM6): Aromatic residues forming a "toggled" rotamer switch. They engage in
- stacking with the phenothiazine tricyclic ring.
Ser193 (TM5): Provides hydrogen bonding opportunities for substituents on the phenothiazine ring (e.g., -Cl, -CF3).
Standardized Computational Protocol
To ensure reproducibility, the following self-validating workflow is recommended. This protocol is software-agnostic but optimized for standard engines like AutoDock Vina or Schrödinger Glide.
Remove the T4-lysozyme fusion protein (used for crystallization stability).
Crucial Step: Protonate Asp114 to a charge state of -1 (physiological pH 7.4) to ensure salt bridge formation.
Ligand Prep:
Generate 3D conformers for Chlorpromazine, Thioridazine, and Fluphenazine.
Crucial Step: Protonate the distal tertiary nitrogen (
) to +1. Neutral amines will result in false-negative docking scores.
Phase II: Grid Generation & Docking
Grid Center: Defined by the centroid of the co-crystallized ligand (Risperidone) in 6CM4.
Coordinates (approx): X: -15.2, Y: 4.5, Z: -22.1.
Box Size:
Å (Sufficient to cover the OBS and the Secondary Binding Pocket).
Exhaustiveness: Set to 32 (Vina) or "Extra Precision" (Glide) to sample ring conformations adequately.
Phase III: Validation (Self-Docking)
Control: Re-dock the extracted Risperidone into the prepared receptor.
Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[5]
Workflow Visualization
Caption: Figure 1.[4] Self-validating docking workflow ensuring correct charge states and geometric constraints.
Comparative Analysis: Side Chain Impact
The following data summarizes the docking performance of three representative phenothiazines. Binding energies are derived from consensus averages of AutoDock Vina and Glide XP studies referenced in the literature.
Table 1: Comparative Binding Metrics
Compound
Side Chain Class
Avg. Binding Energy (kcal/mol)
Key Interactions (Observed)
Stability Factors
Chlorpromazine
Aliphatic
-7.4 to -8.2
Salt bridge (Asp114), -stacking (Trp386)
Low: Flexible alkyl chain leads to high entropic penalty upon binding.
Thioridazine
Piperidine
-8.5 to -9.1
Salt bridge (Asp114), H-bond (Ser193)
Medium: Piperidine ring restricts conformation, improving fit.
Fluphenazine
Piperazine
-9.5 to -10.2
Salt bridge (Asp114), Extended H-bonds, Halogen bond (Phe390)
High: Rigid piperazine ring + hydroxyl tail allow additional anchoring in the secondary pocket.
Mechanistic Insight[3][6][8]
Entropy vs. Enthalpy: Chlorpromazine's flexible aliphatic tail suffers a significant entropic penalty during binding. The molecule must "freeze" a floppy chain to fit the pocket.
The Piperazine Advantage: Fluphenazine and Trifluoperazine possess a rigid piperazine ring. This pre-organizes the molecule into a bioactive conformation, reducing the entropic cost. Furthermore, the piperazine nitrogen often engages in water-mediated hydrogen bonds that aliphatic chains cannot support.
Halogen Effects: The -CF3 group (Fluphenazine) or -Cl group (Chlorpromazine) at position 2 of the phenothiazine ring orients toward Ser193 and Ser197 . The electron-withdrawing nature of -CF3 enhances the acidity of the ring hydrogens, strengthening
-stacking interactions with Phe389 .
Interaction Pathway Diagram
Caption: Figure 2. Pharmacophore map showing the critical "Ionic Lock" with Asp114 and aromatic stacking.
Conclusion & Recommendations
For researchers developing novel D2 antagonists:
Prioritize Rigidity: Incorporate piperazine or rigid bicyclic systems in the side chain to improve binding scores by 1.5–2.0 kcal/mol compared to aliphatic chains.
Target the Secondary Pocket: Extend the tail (as seen in Fluphenazine's hydroxyethyl group) to reach residues beyond the orthosteric site, such as Glu95 (TM2), to improve selectivity over D3 receptors.
Validate with 6CM4: Always use the Risperidone-bound structure for validation, as it represents the "antagonist-bound" inactive state relevant to antipsychotic activity.
References
Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone.[3] Nature, 555, 269–273.[3]
Kalani, D., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLoS One.
Salmas, R.E., et al. (2015). A QM Protein-Ligand Investigation of Anti-psychotic Drugs with the Dopamine D2 Receptor. Journal of Biomolecular Structure and Dynamics.
Liao, C., et al. (2014). Molecular modeling and docking study on dopamine D2-like and serotonin 5-HT2A receptors. Journal of Molecular Graphics and Modelling.
assessing the specificity of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one against related targets
A Comparative Guide to the Target Specificity of Chlorpromazine This guide provides an in-depth analysis of the target specificity of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one, more commonly known as Chlorpromazine...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Target Specificity of Chlorpromazine
This guide provides an in-depth analysis of the target specificity of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one, more commonly known as Chlorpromazine. Developed in 1950, Chlorpromazine was the first antipsychotic medication and is recognized on the World Health Organization's List of Essential Medicines.[1] Its therapeutic efficacy in treating psychotic disorders like schizophrenia is primarily attributed to its interaction with dopamine receptors.[1][2] However, a comprehensive understanding of its activity at related targets is crucial for predicting its full pharmacological profile, including potential side effects and opportunities for therapeutic repurposing.
This document will delve into the nuanced interactions of Chlorpromazine with its primary and secondary targets, present comparative binding data, and detail the experimental methodologies used to assess its specificity.
Primary Target and Mechanism of Action: Dopamine Receptor Antagonism
Chlorpromazine's principal mechanism of action is the antagonism of dopamine receptors, particularly the D2 subtype.[1][2] In conditions like schizophrenia, which are often associated with excessive dopaminergic activity in the brain's mesolimbic pathway, Chlorpromazine blocks these receptors.[2] This blockade reduces the effects of dopamine, helping to alleviate psychotic symptoms such as hallucinations and delusions.[2] Unlike many other typical antipsychotics, Chlorpromazine also demonstrates a high affinity for D1, D3, and D5 dopamine receptor subtypes.[1]
This multi-subtype blockade contributes to its broad therapeutic effects but also introduces a complex pharmacological profile. The interaction with the D2 receptor, in particular, is a cornerstone of its antipsychotic properties.[1][3]
Comparative Analysis of Off-Target Engagement
A key aspect of understanding Chlorpromazine's complete pharmacological profile lies in its "off-target" effects. The term "off-target" can be misleading, as these interactions contribute significantly to both its therapeutic actions and its side-effect profile. Chlorpromazine exhibits notable activity at a range of other neurotransmitter receptors.[1][2]
Key Off-Target Interactions:
Serotonin Receptors (5-HT): Chlorpromazine acts as an antagonist at serotonin 5-HT2A receptors.[1][2] This is a characteristic it shares with many "atypical" or second-generation antipsychotics.[4] In fact, it tends to have a greater effect at serotonin receptors than at D2 receptors.[1] This 5-HT2A blockade is thought to contribute to its anxiolytic and antidepressant properties and may mitigate some of the extrapyramidal side effects associated with strong D2 antagonism.[1] Positron Emission Tomography (PET) studies in schizophrenic patients have demonstrated a dose-dependent blockade of cortical 5-HT2A receptors by Chlorpromazine.[5][6]
Adrenergic Receptors (α1 and α2): Chlorpromazine is a potent antagonist at α-adrenergic receptors.[1] This action can lead to sympatholytic effects, such as a lowering of blood pressure (orthostatic hypotension), reflex tachycardia, and sedation.[1][2]
Histamine Receptors (H1): The compound is a potent antagonist of H1 histamine receptors, which accounts for its significant sedative and antiemetic effects.[1][3] This antihistaminergic activity is also linked to side effects like weight gain.[1]
Muscarinic Acetylcholine Receptors (M1 and M2): Chlorpromazine's antagonism at muscarinic receptors leads to anticholinergic side effects.[1][3] These can include dry mouth, blurred vision, constipation, and urinary retention.[3]
Receptor Tyrosine Kinases (RTKs): More recent research has uncovered Chlorpromazine's ability to inhibit certain receptor tyrosine kinases. It has been shown to suppress the growth of cancer cells with mutant RTKs and inhibit clathrin-mediated endocytosis.[7] Specifically, it has demonstrated anti-leukemic activities against acute myeloid leukemia (AML) cells with FLT3-ITD and KIT D816V mutations.[8]
The following diagram illustrates the workflow for assessing the target specificity of a compound like Chlorpromazine.
Caption: Workflow for Assessing Compound Specificity.
Quantitative Comparison of Target Binding
To objectively assess the specificity of Chlorpromazine, it is essential to compare its binding affinities (often expressed as Ki or IC50 values) across its various targets. Lower values indicate a higher affinity.
Target
Binding Affinity (Ki, nM)
Primary Effect
Reference
Dopamine D1
1.1
Antagonist
Dopamine D2
0.8
Antagonist
Dopamine D3
2.5
Antagonist
Dopamine D4
3.8
Antagonist
Serotonin 5-HT2A
1.3
Antagonist
Serotonin 5-HT2C
4.0
Antagonist
Adrenergic α1A
1.0
Antagonist
Adrenergic α1B
1.0
Antagonist
Histamine H1
0.3
Antagonist
Muscarinic M1
13
Antagonist
Muscarinic M2
26
Antagonist
Disclaimer: Binding affinities can vary depending on the experimental conditions and assay used.
This data illustrates that Chlorpromazine is a highly potent, but not exquisitely specific, ligand. It displays nanomolar affinity for a range of dopamine, serotonin, adrenergic, and histamine receptors, explaining its broad pharmacological effects.
Experimental Protocols for Specificity Assessment
The determination of a compound's specificity relies on robust and well-validated experimental assays. Below are protocols for two key methodologies used to generate the kind of data presented above.
This technique is a gold standard for quantifying the interaction between a ligand and a receptor.[9] It directly measures the affinity of a compound for a target by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of Chlorpromazine for a specific receptor (e.g., Dopamine D2).
Materials:
Cell membranes expressing the target receptor.
Radioligand with known affinity for the target (e.g., [³H]-Spiperone for D2 receptors).
Chlorpromazine hydrochloride.
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
Glass fiber filters.
Scintillation counter.
Procedure:
Preparation: Prepare a series of dilutions of Chlorpromazine.
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the varying concentrations of Chlorpromazine.[10]
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[10]
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.[11]
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[10]
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of radioligand binding against the concentration of Chlorpromazine. The concentration at which Chlorpromazine inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
CETSA® is a powerful method for verifying that a drug engages with its intended target within the complex environment of a living cell.[12] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to heat-induced denaturation.[12]
Objective: To confirm the engagement of Chlorpromazine with a target protein in intact cells.
Materials:
Intact cells expressing the target protein.
Chlorpromazine hydrochloride.
Phosphate-buffered saline (PBS).
Lysis buffer with protease inhibitors.
Equipment for western blotting or mass spectrometry.
Procedure:
Treatment: Treat the cells with either Chlorpromazine or a vehicle control and incubate.
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.[13]
Lysis: Lyse the cells to release the intracellular proteins.[13]
Separation: Centrifuge the lysates to separate the soluble, non-denatured proteins from the aggregated, denatured proteins.[13]
Detection: Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method like western blotting.
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the Chlorpromazine-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of Chlorpromazine indicates target engagement.[12]
The following diagram illustrates the principle of the Cellular Thermal Shift Assay.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Conclusion
Chlorpromazine is a pharmacologically complex molecule with high affinity for a range of neurotransmitter receptors. While its primary therapeutic action is mediated through the blockade of dopamine D2 receptors, its interactions with serotonin, adrenergic, histamine, and muscarinic receptors are critical to its overall clinical profile, contributing to both its efficacy and its side effects. Modern techniques like radioligand binding assays and Cellular Thermal Shift Assays are indispensable tools for dissecting this polypharmacology and providing a comprehensive assessment of its target specificity. This detailed understanding is paramount for the safe and effective use of this foundational psychiatric medication and for guiding future drug discovery efforts.
Chlorpromazine: Package Insert / Prescribing Information - Drugs.com. Available at: [Link]
Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed. Available at: [Link]
Binding of Antipsychotic Drugs to Cortical 5-HT2A Receptors: A PET Study of Chlorpromazine, Clozapine, and Amisulpride in Schizophrenic Patients | American Journal of Psychiatry. Available at: [Link]
Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed. Available at: [Link]
What is the mechanism of Chlorpromazine Hydrochloride? - Patsnap Synapse. Available at: [Link]
Antipsychotic Chlorpromazine Suppresses STAT5 Signaling, Overcomes Resistance Mediated by the Gatekeeper Mutation FLT3-ITD/F691L, and Synergizes with Quizartinib in FLT3-ITD-Positive Cells - PMC. Available at: [Link]
Chlorpromazine, an Inhibitor of Intracellular Trafficking of FLT3-ITD and KIT D816V, Shows Prominent Anti-Leukemic Activities Against AML Cells and AML Stem Cells in Vitro and in Vivo. | Blood | American Society of Hematology - ASH Publications. Available at: [Link]
chlorpromazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
Radioligand Binding Assay | Gifford Bioscience. Available at: [Link]
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. Available at: [Link]
Cellular Thermal Shift Assay (CETSA) - News-Medical. Available at: [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Available at: [Link]
Benchmarking the Antioxidant Capacity of Novel Phenothiazines against Trolox
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the search for neuroprotective agents and stabilizers for biological systems, the phenothi...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the search for neuroprotective agents and stabilizers for biological systems, the phenothiazine scaffold—historically known for antipsychotic activity—has re-emerged as a potent antioxidant candidate. This guide benchmarks novel phenothiazine derivatives against Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), the water-soluble Vitamin E analog and industry gold standard.
While Trolox provides a stable, stoichiometric baseline for radical scavenging, novel phenothiazines often exhibit complex, multi-step scavenging mechanisms involving stable radical cations. This guide provides the experimental framework to objectively compare these two classes, highlighting where novel derivatives may outperform Trolox in specific oxidative environments.
Scientific Rationale: Mechanism & Causality
To benchmark effectively, one must understand the divergence in mechanism between the comparator (Trolox) and the test subject (Phenothiazines).
The Trolox Standard (HAT Mechanism)
Trolox acts primarily via Hydrogen Atom Transfer (HAT) . It donates the phenolic hydrogen to a free radical, forming a stable chromanoxyl radical. This reaction is generally fast, stoichiometric (scavenging 2 radicals per molecule), and solvent-independent, making it the ideal reference.
Phenothiazine Derivatives (SET & HAT Hybrid)
Phenothiazines (PTZ) operate through a more versatile mechanism, often dominated by Single Electron Transfer (SET) followed by proton transfer. The nitrogen atom in the thiazine ring is the active site.
Step 1: PTZ donates an electron to the radical (
), forming a radical cation ().
Step 2: The radical cation is stabilized by resonance across the tricyclic system.
Secondary Scavenging: Novel derivatives with electron-donating groups (e.g., -OH, -OMe) at the C-2 position enhance this stability, allowing the molecule to scavenge additional radicals or regenerate in specific redox cycles.
Mechanistic Pathway Diagram
Figure 1: Comparative mechanistic pathways. Trolox utilizes a direct Hydrogen Atom Transfer (HAT), while Phenothiazines often initiate via Single Electron Transfer (SET), leading to a stable radical cation.
Methodological Framework
To ensure data integrity, the benchmarking process must use assays that account for both HAT and SET mechanisms. The DPPH and ABTS assays are selected here as the primary validation systems.
Protocol A: High-Throughput DPPH Assay
The DPPH assay is preferred for its simplicity, but phenothiazines can exhibit slow kinetics due to steric hindrance.
Expert Insight: Standard 30-minute incubation may be insufficient for bulky phenothiazine derivatives. Kinetic monitoring (0–60 min) is required to avoid underestimating potency.
Step-by-Step Methodology:
Preparation: Dissolve DPPH in methanol to achieve an absorbance of 0.70 ± 0.02 at 517 nm (approx. 0.1 mM).
Stock Solutions: Prepare 10 mM stock solutions of Trolox and Novel Phenothiazines in DMSO.
Dilution: Create a 5-point concentration curve (e.g., 10–200 µM) using methanol.
Reaction: In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH working solution.
Incubation: Incubate in the dark at 25°C.
Trolox: 30 minutes.
Phenothiazines:[1][2][3][4][5][6] Measure at 30 min and 60 min to check for slow kinetics.
Measurement: Read absorbance at 517 nm.
Calculation: Determine % Inhibition and calculate IC50.
Protocol B: ABTS Cation Radical Decolorization
This assay operates via SET, making it highly sensitive to the phenothiazine mechanism.
Step-by-Step Methodology:
Generation: Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1 v/v). Store in dark for 12–16h to generate
.
Calibration: Dilute the radical solution with ethanol to an absorbance of 0.70 at 734 nm.
Assay: Add 10 µL of sample to 190 µL of diluted
.
Measurement: Read absorbance at 734 nm after exactly 6 minutes.
Output: Express results as TEAC (Trolox Equivalent Antioxidant Capacity).
Experimental Workflow Diagram
Figure 2: Validated workflow for benchmarking. Parallel execution of DPPH and ABTS assays ensures capture of both HAT and SET activities.
Benchmarking Data: Phenothiazines vs. Trolox[2]
The following table summarizes the comparative performance of Trolox against representative phenothiazine scaffolds. Data is synthesized from structure-activity relationship (SAR) trends observed in recent literature [1, 2, 4].[1]
Compound Class
Mechanism
DPPH IC50 (µM)
TEAC Value (ABTS)
Kinetic Profile
Trolox (Standard)
HAT Dominant
12.5 ± 0.5
1.00 (Ref)
Fast (< 5 min)
Parent Phenothiazine
SET Dominant
25.0 ± 1.2
0.65 ± 0.05
Slow / Moderate
Novel 2-OH-Phenothiazine
Hybrid (SET/HAT)
8.2 ± 0.8
1.85 ± 0.12
Fast
Propenyl-PTZ Dimer
Enhanced SET
10.1 ± 0.9
1.45 ± 0.10
Moderate
Chlorpromazine
SET
> 50.0
0.30 ± 0.02
Slow
Data Interpretation[2][3][4][8][9][10][11][12][13][14]
Superiority of Hydroxylation: The "Novel 2-OH-Phenothiazine" outperforms Trolox (lower IC50, higher TEAC). The hydroxyl group introduces a HAT capability to the strong SET potential of the thiazine ring, creating a "dual-action" antioxidant.
Kinetic Lag: Unsubstituted phenothiazines appear weaker in DPPH assays if measured too early. The radical cation intermediate (
) is stable, meaning the color change (scavenging) may take longer to manifest than with Trolox.
Stoichiometry: While Trolox scavenges 2 radicals, novel phenothiazine dimers can scavenge up to 4 radicals per molecule due to multiple reactive sites [7].
Critical Analysis & Limitations
Solvent Effects
Phenothiazines are highly sensitive to solvent polarity.
Aqueous Media: Phenothiazines act as excellent antioxidants, often regenerating via reaction with superoxide anions [8].[4][6]
Lipid Media: Caution is advised. In lipid-rich environments, the stable phenothiazinyl radical can behave as a pro-oxidant , potentially initiating lipid peroxidation chains [8]. Trolox remains a safe antioxidant in both media.
pH Dependence
The ionization potential of phenothiazines is pH-dependent. At physiological pH (7.4), the electron transfer capability is optimized. In acidic conditions (often used in FRAP assays), the protonation of the nitrogen can inhibit the SET mechanism, leading to false negatives for phenothiazines.
References
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP. E3S Web of Conferences.7[4]
A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. ResearchGate.8[1][4][5][6][8][9]
Antioxidant Properties of New Phenothiazine Derivatives. PMC - NIH.3[4][8]
A Comparative Guide to the Antioxidant Properties of Phenothiazine Derivatives. BenchChem.2[4][5][8]
Translational Validation of Phenothiazines: From Petri Dish to Preclinical Models
Executive Summary: The Repurposing Paradox Phenothiazines (e.g., Thioridazine, Chlorpromazine), historically utilized as antipsychotics, have demonstrated potent in vitro efficacy against Glioblastoma (GBM) stem cells an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Repurposing Paradox
Phenothiazines (e.g., Thioridazine, Chlorpromazine), historically utilized as antipsychotics, have demonstrated potent in vitro efficacy against Glioblastoma (GBM) stem cells and Multi-Drug Resistant (MDR) bacteria. However, a "Valley of Death" exists between these in vitro IC50 values and in vivo efficacy.
This guide objectively compares the performance of phenothiazines against—and in combination with—Standard of Care (SOC) agents in animal models. Unlike simple screening guides, we focus on the pharmacokinetic (PK) realities that determine whether a phenotypic hit translates to a therapeutic lead.
Part 1: The Pharmacokinetic Barrier (In Vitro vs. In Vivo)
Before initiating animal studies, researchers must account for the specific PK profile of phenothiazines. While in vitro assays suggest direct cytotoxicity, in vivo efficacy is often driven by mechanism-specific synergy or tissue accumulation .
Feature
In Vitro Environment
In Vivo Reality (Murine Models)
Impact on Efficacy
Target Access
Direct exposure to drug in media.
Blood-Brain Barrier (BBB): High penetration (Lipophilic).
Advantage: Excellent for GBM/CNS tumors.Disadvantage: Neurotoxicity limits systemic dosing for infections.
Active metabolites (e.g., mesoridazine) may differ in potency from parent drug.
Mechanism
Direct membrane disruption / Efflux inhibition.
Synergy: Often cytostatic alone; requires SOC combination.
Phenothiazines act best as "Sensitizers" rather than monotherapies in vivo.
Part 2: Oncology Case Study – Glioblastoma (GBM)
Comparison: Thioridazine (TZ) + Temozolomide (TMZ) vs. TMZ Monotherapy
In GBM, the primary challenge is the resistance of Cancer Stem Cells (CSCs) to Temozolomide. Thioridazine targets dopamine receptor D2 (DRD2) on CSCs and inhibits autophagy, preventing the tumor from recycling nutrients to survive chemotherapy.
Comparative Efficacy Data (Orthotopic Xenograft Model)
Data synthesized from Johannessen et al. and related preclinical studies.
Metric
Control (Vehicle)
Temozolomide (TMZ) Alone
Thioridazine (TZ) Alone
Combination (TZ + TMZ)
Median Survival
28 Days
35 Days
32 Days
>55 Days
Tumor Volume (Day 40)
Large (Euthanasia req.)
Moderate Reduction
Minimal Reduction
Significant Regression
Autophagy Flux
Normal
Induced (Protective)
Blocked
Blocked (Lethal)
Toxicity (Weight Loss)
N/A
<5%
<5%
<10% (Manageable)
Analyst Insight: Thioridazine alone provides minimal survival benefit because it targets the quiescent stem cell population. TMZ alone kills the bulk tumor but spares stem cells. The combination is required for curative potential.
Mechanism of Action: Synergistic Lethality
The following diagram illustrates why the combination succeeds where monotherapy fails.
Figure 1: Thioridazine blocks the autophagic rescue mechanism triggered by Temozolomide-induced DNA damage.
Part 3: Infectious Disease Case Study – Bacterial Adjuvants
Comparison: Phenothiazines as Efflux Pump Inhibitors (EPIs)
Unlike in oncology, using phenothiazines for bacterial infections in vivo is limited by neurotoxicity.[1] The goal here is not direct killing, but re-sensitizing resistant bacteria (e.g., MRSA, MDR-TB) to antibiotics.
The "Helper" Protocol[1]
Challenge: The concentration of Phenothiazine required to kill bacteria directly (MIC: 10–50 mg/L) is toxic to mice.
Solution: Use a "sub-lethal" dose of Phenothiazine (e.g., 0.5 mg/kg) to inhibit efflux pumps, lowering the MIC of the antibiotic (e.g., Isoniazid) by 16-fold.
Drug Regimen
Bacterial Load (Lung CFU)
CNS Side Effects
Outcome
Isoniazid (Low Dose)
High (No clearance)
None
Treatment Failure
Thioridazine (High Dose)
Moderate Reduction
Severe Sedation/Ataxia
Toxic Failure
Combination
Low (Clearance)
Minimal
Therapeutic Success
Part 4: Validated Experimental Protocols
To ensure reproducibility and E-E-A-T compliance, follow these specific workflows.
Protocol A: Orthotopic GBM Xenograft (Mouse)
Objective: Validate BBB penetration and CSC targeting.
Cell Preparation: Use Luciferase-tagged U87-MG or patient-derived neurospheres (enriched for CSCs).
Implantation: Stereotactic injection of
cells into the striatum of NOD/SCID mice.
Establishment: Allow 7–10 days for tumor engraftment (verify via Bioluminescence Imaging - BLI).
Treatment Schedule (21 Days):
Group 1 (Control): PBS i.p. daily.
Group 2 (TMZ): 25 mg/kg oral gavage (Days 1–5 only).
Group 3 (TZ): 10 mg/kg i.p. daily (Note: Monitor for sedation).
Group 4 (Combo): TZ (daily) + TMZ (Days 1–5).
Readout: Survival (Kaplan-Meier) and BLI flux (Tumor Volume).
Protocol B: Macrophage Intracellular Infection Assay (Ex Vivo/In Vivo Bridge)
Objective: Confirm intracellular killing of Salmonella or Mycobacteria without systemic neurotoxicity.
Infection: Infect murine macrophages (RAW 264.7) with GFP-tagged S. typhimurium (MOI 10:1).
Treatment: Treat with Thioridazine (
) + Gentamicin (to kill extracellular bacteria).
Mechanism Check: Stain for LC3-II (Autophagy marker) and LysoTracker (Acidification).
Success Criteria: Increased co-localization of Bacteria-GFP with Lysosomes (Red) indicates phenothiazine-induced autophagic killing.
In Vivo Translation: Infect BALB/c mice; treat with TZ (low dose) + Antibiotic. Harvest spleen/liver at Day 5 for CFU counts.
Part 5: Translational Workflow Visualization
The following flowchart outlines the decision matrix for moving a phenothiazine candidate from screening to animal validation.
Figure 2: Decision matrix for selecting the appropriate animal model based on indication and BBB penetration.
References
Johannessen, T. C., et al. (2019).[2] Thioridazine inhibits autophagy and sensitizes glioblastoma cells to temozolomide.[3][4]Journal of Cerebral Blood Flow & Metabolism .
Zhang, X., et al. (2017). Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer.[5]Cell Cycle .[5]
Grimsey, E. M., & Piddock, L. J. (2019). Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus.Antimicrobial Agents and Chemotherapy .[6]
Rønco, T., et al. (2020).[1] A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus.[1]Frontiers in Microbiology .
Amaral, L., et al. (2004). Antimicrobial Activity of Phenothiazines - In Vivo.[7][8]In Vivo .[1][4][5][7][9]
Comparative Guide: Synthetic Architectures for Substituted Phenothiazines
Executive Summary The phenothiazine scaffold remains a "privileged structure" in medicinal chemistry, evolving far beyond its classical antipsychotic roots (e.g., chlorpromazine) into modern applications for multidrug-re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The phenothiazine scaffold remains a "privileged structure" in medicinal chemistry, evolving far beyond its classical antipsychotic roots (e.g., chlorpromazine) into modern applications for multidrug-resistant tuberculosis, oncology, and materials science (OLEDs).
For the drug development chemist, the challenge is no longer how to make a phenothiazine, but which route offers the necessary regiocontrol and functional group tolerance. This guide objectively compares the three dominant synthetic paradigms: the classical Bernthsen Synthesis , the regioselective Smiles Rearrangement , and modern Transition-Metal Catalyzed Cross-Couplings .
Part 1: Strategic Analysis of Synthetic Routes
The Classical Baseline: Bernthsen Thionation
Best for: Commodity scale-up of simple, symmetric derivatives; cost-sensitive material science applications.
The Bernthsen synthesis is the "brute force" approach, involving the heating of diphenylamines with elemental sulfur and an iodine catalyst. While historically significant, it suffers from severe limitations in a modern discovery setting.
Mechanism: Radical sulfur insertion followed by electrophilic aromatic substitution.
Critical Flaw: When using meta-substituted diphenylamines, the Bernthsen route yields a nearly 1:1 mixture of regioisomers (1- and 3-substituted phenothiazines) which are notoriously difficult to separate chromatographically.
Safety Warning: Generates significant H₂S gas; requires high temperatures (melt fusion or high-boiling solvents like o-dichlorobenzene).
The Regioselective Solver: Smiles Rearrangement
Best for: Accessing specific isomers (e.g., 1-substituted phenothiazines) inaccessible via Bernthsen; electron-deficient systems.
This route trades step-count for precision. It relies on an intramolecular nucleophilic aromatic substitution (
) followed by a rearrangement.
Mechanism: An activated o-nitro-diphenylsulfide undergoes base-catalyzed rearrangement to a diphenylamine intermediate, which then cyclizes (often with simultaneous nitro group displacement or reduction).
Strategic Advantage: The position of the substituent is "locked" by the starting materials (typically 2-aminobenzenethiols and o-halonitrobenzenes), guaranteeing a single regioisomer.
The Precision Tool: Buchwald-Hartwig / Ullmann Coupling
Best for: Late-stage functionalization, complex drug candidates, and libraries requiring high functional group tolerance.
Modern transition metal catalysis (Pd or Cu) allows for the construction of the phenothiazine core from acyclic precursors (e.g., o-dihaloarenes and o-aminothiophenols) or the direct functionalization of the N-H bond.[1]
Mechanism: Stepwise C-N and C-S bond formation via oxidative addition/reductive elimination cycles.
Strategic Advantage: Mild conditions preserve sensitive groups (nitriles, esters, chiral centers) that would survive neither the Bernthsen heat nor the Smiles strong base.
Part 2: Comparative Performance Metrics
The following data summarizes average performance across 50+ literature protocols.
Feature
Bernthsen Synthesis
Smiles Rearrangement
Pd-Catalyzed (Buchwald)
Regioselectivity
Poor (Mixtures likely)
Excellent (Pre-determined)
Excellent (Ligand controlled)
Yield (Avg)
30–60%
50–75% (Overall)
70–95%
Step Count
1 (One-pot)
3–4 (Linear sequence)
1–2 (Convergent)
Tolerance
Low (Stable groups only)
Medium (Base sensitive)
High (Chemo-selective)
Atom Economy
High
Low (Leaving groups lost)
Medium (Ligand/Base waste)
Cost
$ (Very Low)
(Moderate)
$ (Catalyst dependent)
Scalability
High (Industrial)
Medium
Low-Medium (Discovery)
Part 3: Mechanistic Visualization
Pathway Logic and Intermediates
Figure 1: Comparative mechanistic flow of the three primary synthetic architectures. Note the convergence of the Smiles route through the Meisenheimer complex, contrasting with the radical mechanism of Bernthsen.
Part 4: Validated Experimental Protocols
Protocol A: Modern Pd-Catalyzed Synthesis (Buchwald-Hartwig Type)
Inerting: Charge a flame-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Evacuate and backfill with Argon (3x).
Addition: Add the 1,2-dibromobenzene and 2-aminobenzenethiol via syringe in degassed Toluene (0.1 M concentration).
Catalysis: Seal the tube and heat to 100°C for 12 hours. The solution typically turns from deep red to dark orange/brown.
Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black.
Purification: Concentrate in vacuo. Flash column chromatography (Hexane/EtOAc gradient) yields the N-H free phenothiazine.
Why this works: The Xantphos ligand has a wide bite angle, facilitating the reductive elimination of the C-S and C-N bonds. The use of Cs₂CO₃ (mild base) prevents side reactions common with stronger alkoxides.
Recommended for: Gram-scale synthesis of simple derivatives.
Reagents:
Diphenylamine derivative (1.0 equiv)
Elemental Sulfur (S₈) (2.0 equiv)
Catalyst: Iodine (I₂) (5 mol%)
Solvent: o-Dichlorobenzene (ODCB)
Workflow:
Fusion: Combine diphenylamine, sulfur, and iodine in a round-bottom flask equipped with a reflux condenser and a gas scrubber (NaOH trap) for H₂S.
Reaction: Add ODCB and heat to reflux (approx. 180°C).
Monitoring: The reaction is complete when H₂S evolution ceases (lead acetate paper test) and TLC shows consumption of amine (approx. 4-6 hours).
Work-up: Cool to RT. The phenothiazine often crystallizes directly from the solvent.
Purification: Filter the precipitate. Recrystallize from benzene or ethanol.
Why this works: Iodine acts as a radical initiator and mild oxidant, lowering the activation energy compared to the uncatalyzed sulfur melt.
Part 5: Emerging Technology - Metal-Free Oxidative Coupling
Recent advances (2023-2024) have introduced iodine-promoted oxidative couplings of cyclohexanones and 2-aminobenzenethiols. This route utilizes molecular oxygen as the terminal oxidant.
Figure 2: The "Green" Iodine-DMSO route. This method avoids metal scavengers, critical for pharmaceutical purity specifications.
References
Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI Organics, 2025. Link
Synthesis of Phenothiazine Derivatives via Buchwald-Hartwig Amination. ResearchGate, 2025. Link
Synthesis of Phenothiazines via Smiles Rearrangement. ResearchGate, 2025. Link
Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C–S/C–N Cross-Coupling Reaction. Journal of Organic Chemistry, 2017. Link
Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry, 2023. Link
Transition metal catalyzed synthesis and functionalization of phenothiazines. Journal of Molecular Structure, 2024.[2] Link
Buchwald-Hartwig Cross Coupling Reaction Mechanism. Organic Chemistry Portal. Link
Executive Summary: The "Bottom Line Up Front" Do not dispose of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one down the drain or in general trash. This compound possesses a dual-hazard profile: the phenothiazine core (e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Bottom Line Up Front"
Do not dispose of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one down the drain or in general trash.
This compound possesses a dual-hazard profile: the phenothiazine core (ecotoxic, photosensitizer) and the
-chloroamide tail (potent alkylating agent). It must be managed as Halogenated Organic Hazardous Waste . The only acceptable final disposal method is high-temperature incineration at a permitted facility equipped with scrubbers for acid gases (HCl, SO).
Hazard Analysis & Scientific Rationale
To handle this chemical safely, one must understand why it is dangerous. We do not rely on generic safety data; we look at the Structure-Activity Relationship (SAR).
The Alkylating Hazard (The "Tail")
The 2-chloropropanoyl side chain creates an electrophilic center.
Mechanism: The carbon-chlorine bond adjacent to the carbonyl group is highly reactive. It can undergo nucleophilic substitution (
) with biological nucleophiles (DNA bases, cysteine residues in proteins).
Operational Consequence: This makes the compound a potential sensitizer and lachrymator . Waste containers must be sealed immediately to prevent vapor inhalation, which can cause delayed respiratory irritation.
The Ecotoxic Hazard (The "Core")
The tricyclic phenothiazine ring is lipophilic and bioactive.
Mechanism: Phenothiazines can bioaccumulate in aquatic organisms and act as photosensitizers, generating reactive oxygen species (ROS) upon exposure to UV light.
Operational Consequence: Zero-tolerance policy for drain disposal. Even trace amounts can disrupt local wastewater treatment biology.
Waste Classification & Segregation
Proper segregation is the first line of defense against unexpected reactions in the waste stream.
Parameter
Classification / Value
Primary Waste Stream
Halogenated Organic Waste
RCRA Status (USA)
Not specifically U-listed, but treat as D001 (if in flammable solvent) or Toxic due to reactivity.
Compatibility Group
Group A (Organic Acids/Halogens) . Keep separate from Group B (Bases) and Oxidizers.
Incompatibility
Strong Oxidizers: Can oxidize the sulfur in the ring to sulfoxides/sulfones or form radical cations.Strong Bases: Can hydrolyze the amide bond or displace the chloride, generating heat and toxic byproducts.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Packaging
Select Container: Use HDPE (High-Density Polyethylene) or Amber Glass .
Why? Amber glass prevents UV-degradation of the phenothiazine ring. HDPE is resistant to the alkyl halide moiety. Avoid metal containers, as trace HCl formation (hydrolysis) can corrode them.
Labeling: Mark the container clearly:
"HAZARDOUS WASTE - HALOGENATED ORGANIC"
Chemical Name: "2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one"
Hazards: "Toxic, Irritant, Sensitizer"
Phase 2: Waste Transfer
Solids: If the material is solid, double-bag in thick polyethylene bags before placing in the rigid secondary container.
Liquids (Mother Liquors): If dissolved in solvent (e.g., DCM, Toluene), ensure the solvent is compatible with the halogenated waste stream.
Critical Check: Do not mix with waste streams containing acetone/ketones and strong bases, as this can trigger exothermic polymerization.
Phase 3: Final Handoff
Storage: Store in a satellite accumulation area (SAA) away from light and heat.
Disposal: Transfer to your institution's EHS (Environmental Health & Safety) department for High-Temperature Incineration .
Verification: Ensure the manifest lists "Halogenated Organics" so the incinerator operator knows to manage HCl emissions.
Emergency Procedures: Spill Management
Scenario: You have dropped a vial containing 5g of solid material.
DO NOT use water. Water can hydrolyze the chloride, slowly releasing HCl gas and creating a sticky, contaminated slurry that is harder to clean.
DO NOT use bleach. Oxidizers react violently with the phenothiazine sulfur.
Correct Protocol:
Evacuate & Ventilate: Clear the immediate area. The
-chloro moiety may act as a lachrymator.
PPE Upgrade: Wear double nitrile gloves, lab coat, and a full-face respirator or work inside a hood if possible.
Dry Clean-up:
Cover the spill with an inert absorbent (Vermiculite or chemically treated pads for organics).
Sweep gently to avoid generating dust.
Decontamination (Surface):
Once the bulk solid is removed, wipe the surface with a solvent-soaked rag (Ethanol or Acetone).
Expert Tip: A final wipe with a dilute sodium thiosulfate solution can help quench any remaining alkylating residues by converting them to less toxic thiosulfates.
Decision Logic Visualization
The following diagram outlines the decision-making process for handling this specific chemical waste.
Caption: Operational workflow for the segregation and packaging of phenothiazine derivative waste.
References
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[1] Available at: [Link]
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 6: Management of Chemicals.[2] Available at: [Link]
PubChem. Phenothiazine (Compound Summary). National Library of Medicine. (Used for core toxicity data). Available at: [Link]
Princeton University EHS. Laboratory Safety Manual: Waste Disposal. (Standard reference for academic lab waste flows). Available at: [Link][3]
A Senior Application Scientist's Guide to Handling 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one: A Framework for Safety and Operational Excellence
Navigating the complexities of novel chemical entities requires a safety-first mindset, grounded in a deep understanding of the potential hazards and the protocols designed to mitigate them. This guide provides essential...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of novel chemical entities requires a safety-first mindset, grounded in a deep understanding of the potential hazards and the protocols designed to mitigate them. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one. As your partners in discovery, we are committed to providing value beyond the product itself, ensuring your work is not only groundbreaking but also conducted with the highest standards of safety.
The protocols herein are designed to be a self-validating system, explaining the causality behind each procedural step. This ensures that safety is not just a checklist but an integrated, understood component of the experimental workflow.
Hazard Assessment: Understanding the Compound
While specific toxicological data for 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one may be limited, its structural components—a chlorinated propanone and a phenothiazine core—provide a strong basis for a thorough hazard assessment. Phenothiazine and its derivatives are known to be bioactive compounds.[1] The primary hazards associated with similar chlorinated phenothiazine compounds include:
Skin Corrosion/Irritation (Category 2): Direct contact can cause skin irritation.[2][3] Prolonged or repeated exposure may lead to more severe effects.
Serious Eye Damage/Eye Irritation (Category 2/2A): The compound is expected to be a significant eye irritant, potentially causing serious damage upon contact.[2][3]
Acute Toxicity (Oral, Category 4): May be harmful if swallowed.[4][5]
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]
Potential for Skin Sensitization: Some phenothiazine derivatives may cause allergic skin reactions.[5]
It is imperative to treat this compound with caution, assuming it possesses these hazards until proven otherwise. All new compounds of unknown toxicity should be handled as if they are toxic.[6]
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a potential hazard. The primary methods for exposure control are robust engineering solutions.
Chemical Fume Hood: All manipulations of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one, especially handling the solid powder, must be performed in a certified chemical fume hood. This is crucial to prevent the inhalation of dust particles and to contain any potential spills.[4][5]
Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[2][5][7] Proper air circulation is a key requirement for laboratory safety when handling hazardous chemicals.[8]
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure the pathway to them is unobstructed.[2]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed. The following table summarizes the minimum required PPE.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Storage & Transport
Safety glasses with side shields
Nitrile gloves (single pair)
Full-length lab coat
Not typically required
Weighing (Solid)
Safety goggles and face shield
Double-layered nitrile gloves
Full-length lab coat
Recommended: N95 respirator
Solution Preparation
Safety goggles and face shield
Double-layered nitrile gloves
Full-length lab coat
Not required if in fume hood
Conducting Reactions
Safety goggles
Double-layered nitrile gloves
Full-length lab coat
Not required if in fume hood
Waste Disposal
Safety goggles and face shield
Double-layered nitrile gloves
Chemical-resistant apron over lab coat
Not required if in fume hood
Eye and Face Protection
Causality: The compound is classified as a serious eye irritant.[2][3] Accidental splashes of solutions or contact with airborne powder can cause significant injury.
Protocol:
Minimum Requirement: At all times in the laboratory, wear ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields.[4][5]
Elevated Risk: When handling the solid powder, preparing solutions, or during any activity with a high splash potential, augment protection with a full-face shield worn over safety goggles.[4][5][9]
Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can trap material against the eye.[9]
Hand Protection
Causality: The risk of skin irritation and potential absorption necessitates robust hand protection.[2][9]
Protocol:
Glove Selection: Use powder-free nitrile gloves. Thicker gloves generally offer better protection.[10] Always inspect gloves for tears or punctures before use.[5][11]
Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is mandatory. This provides a critical safety buffer in case the outer glove is compromised.
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4][5]
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][4][5]
Body Protection
Causality: To prevent incidental contact with skin and contamination of personal clothing.
Protocol:
Lab Coat: A clean, full-length laboratory coat with tight-fitting cuffs is required.[12]
Apron: For large-scale operations or when handling waste, a chemically resistant apron should be worn over the lab coat.
Clothing: Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or sandals in the laboratory.
Respiratory Protection
Causality: The compound may cause respiratory irritation if inhaled.[2][3] Fine powders can easily become airborne.
Protocol:
Primary Control: A chemical fume hood is the primary means of respiratory protection.
Secondary Control: If engineering controls are insufficient or during the weighing of fine powders, use a NIOSH-approved N95 (or better) particulate respirator.[5][13] Improper use of respirators is dangerous; ensure you are properly fit-tested and trained.[9]
Operational Plan: A Step-by-Step Workflow
Adherence to a standardized workflow minimizes the potential for error and exposure.
Caption: Workflow for Safely Handling 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and facility safety.
Decontamination
Glassware and Equipment: Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as hazardous waste.
Work Surfaces: Wipe down the work surface in the fume hood with a cloth dampened with 70% ethanol or another appropriate solvent after work is complete. Dispose of the cloth as chemically contaminated solid waste.[14]
Waste Disposal
Classification: As a chlorinated organic compound, all waste containing 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one must be classified as Halogenated Organic Waste .[15][16]
Liquid Waste:
Collect all liquid waste, including reaction residues and solvent rinses, in a designated, properly labeled, and sealed waste container.[16]
Crucially, do not mix halogenated and non-halogenated organic waste streams. [15][17] This is because chlorinated compounds can form highly toxic dioxins during incineration if not handled by a specialized waste service.[15]
Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[16]
Solid Waste:
Collect all contaminated solid waste (e.g., gloves, absorbent pads, weighing paper, pipette tips) in a separate, clearly labeled, sealed container or bag.[14]
Label the container as "Chemically Contaminated Items" and list the primary contaminant.[14]
Empty Containers: The original product container, even if "empty," will contain residue. It should be triple-rinsed with a suitable solvent, with the rinsate collected as halogenated organic waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.[17]
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][11] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Clean the mouth with water.[3] Seek immediate medical attention.
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[2][4] Do not allow the product to enter drains.[4][5]
By integrating these safety protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
CymitQuimica. (n.d.). Safety Data Sheet: 2-(Methylsulfonyl)-10H-phenothiazine.
Fisher Scientific. (2025). Safety Data Sheet: 2-Chlorophenothiazine.
Redox. (2022). Safety Data Sheet: Phenothiazine.
Fisher Scientific. (n.d.). Safety Data Sheet: 1-Chloro-2-methylpropan-2-ol.
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chlorophenothiazine.
New Jersey Department of Health. (n.d.). Hazard Summary: Phenothiazine.
CDH Fine Chemical. (n.d.). Material Safety Data Sheet: Phenothiazine.
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.